7-Fluoroimidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXNVNBHVEIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-17-0 | |
| Record name | 7-Fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Fluoroimidazo[1,2-a]pyridine basic properties
An In-depth Technical Guide to the Core Basic Properties of 7-Fluoroimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and marketed pharmaceuticals.[1][2] This guide focuses on a key derivative, this compound, a critical building block whose strategic fluorination significantly modulates its physicochemical profile. We provide an in-depth analysis of its core basic properties—pKa, lipophilicity (LogP), solubility, and crystal structure—from the perspective of drug development. This document is designed for researchers, medicinal chemists, and formulation scientists, offering not only a synthesis of known data but also detailed, field-proven experimental protocols for in-house validation. Our approach emphasizes the causal relationships between these fundamental properties and their downstream implications for molecular design, reactivity, and biological application.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered immense interest in pharmaceutical research.[2] Its rigid conformation and unique electronic distribution make it an ideal scaffold for interacting with various biological targets. This core is present in well-known drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), highlighting its therapeutic versatility.[3] The scaffold's value lies in its synthetic tractability and the ability to functionalize it at multiple positions, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.[4]
This compound: Strategic Fluorination for Enhanced Properties
This compound (CAS No: 1260903-17-0) is a pivotal synthetic intermediate.[5] The introduction of a fluorine atom at the 7-position is a deliberate strategic choice in medicinal chemistry. Fluorine, being highly electronegative and relatively small, can profoundly alter a molecule's properties. Specifically, the C-F bond can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and modulate basicity (pKa) and lipophilicity (LogP).[6] These modifications are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As an intermediate, it is instrumental in the synthesis of inhibitors for key kinase targets like IRAK and FLT3, which are implicated in cancer and inflammatory diseases.[6]
Core Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not consolidated in the literature, we can infer and predict key parameters based on its structure and data from related compounds.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value / Description | Significance in Drug Development |
| Molecular Formula | C₇H₅FN₂[5][7] | Defines the elemental composition and exact mass. |
| Molecular Weight | 136.13 g/mol [5][8] | Influences diffusion rates and membrane permeability. |
| IUPAC Name | This compound[7] | Unambiguous chemical identifier. |
| Predicted Density | 1.27 ± 0.1 g/cm³[5] | Important for formulation, process chemistry, and crystal packing analysis. |
| pKa (Basicity) | Predicted: ~4-5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. The electron-withdrawing fluorine at C7 is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent scaffold. |
| LogP (Lipophilicity) | Predicted: ~1.5-2.5 | A key determinant of a molecule's ability to cross biological membranes. The fluorine atom generally increases lipophilicity. |
| Aqueous Solubility | Predicted: Low to moderate | Directly affects bioavailability and formulation options. Ionization state (governed by pKa) will heavily influence solubility. |
| Physical Form | Solid or liquid[7] | Affects handling, storage, and formulation processes. Storage under inert atmosphere at 2-8°C is recommended.[7][9] |
Experimental Workflows for Property Determination
To ensure scientific integrity, predicted values must be validated experimentally. The following protocols are self-validating systems designed to provide reliable, reproducible data for key physicochemical parameters.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 6. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. This compound | 1260903-17-0 [sigmaaldrich.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 7-Fluoro-3-iodoimidazo[1,2-a]pyridine - Lead Sciences [lead-sciences.com]
An In-depth Technical Guide to 7-Fluoroimidazo[1,2-a]pyridine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic and structural features allow for versatile interactions with various biological targets. This guide focuses on a key derivative, 7-Fluoroimidazo[1,2-a]pyridine, a critical building block in the synthesis of next-generation kinase inhibitors. The strategic placement of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component for drug design.[2] This document provides an in-depth overview of its chemical identity, synthesis, analytical characterization, and its burgeoning role in the development of targeted therapies for cancer and autoimmune diseases.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.
IUPAC Name and CAS Number
Chemical Structure and Numbering Convention
The structure of this compound is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a pyridine ring. The numbering of the ring system follows established IUPAC conventions, starting from the nitrogen atom of the imidazole ring that is not at the bridgehead, and proceeding around the ring as depicted below.
Caption: Chemical structure and IUPAC numbering of this compound.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its accessibility in drug discovery programs. A highly effective one-step method has been developed, offering significant advantages in terms of yield and environmental impact.[2]
Copper-Catalyzed [3+2] Oxidative Cyclization
This modern synthetic approach involves the reaction of 2-amino-4-fluoropyridine with acetylene, facilitated by a copper complex catalyst and an oxidant. This method achieves a high yield of 92%.[2]
Reaction Scheme:
Caption: Copper-catalyzed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the copper-catalyzed synthesis.
Materials:
-
2-Amino-4-fluoropyridine
-
Copper(I) iodide (or other suitable copper complex)
-
Sodium persulfate (or other suitable peroxide)
-
Dimethylacetamide (DMA)
-
Acetylene gas
-
Reaction vessel suitable for pressure reactions
Procedure:
-
Vessel Preparation: A pressure-rated reaction vessel is charged with 2-amino-4-fluoropyridine, the copper complex catalyst, and the peroxide oxidant.
-
Solvent Addition: Anhydrous dimethylacetamide (DMA) is added to the vessel.
-
Reaction Setup: The vessel is sealed and purged with nitrogen gas, followed by pressurization with acetylene to 1-5 atm.[2]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60°C and 100°C with vigorous stirring.[2]
-
Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the vessel is cooled to room temperature and the pressure is carefully released.
-
Purification: The reaction mixture is subjected to a standard aqueous work-up and extracted with a suitable organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Causality in Experimental Choices:
-
Copper Catalyst: The copper complex is essential for facilitating the [3+2] oxidative cyclization between the aminopyridine and acetylene.[2]
-
Peroxide Oxidant: The oxidant is required to regenerate the active catalytic species in the catalytic cycle.
-
Pressurized Acetylene: The use of pressurized acetylene ensures a sufficient concentration of this gaseous reactant in the reaction mixture to drive the reaction to completion.
-
Polar Aprotic Solvent (DMA): DMA is an excellent solvent for this reaction due to its ability to dissolve the reactants and reagents and its high boiling point, which allows for the required reaction temperatures.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
| Property | Data | Source |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Appearance | Light yellow solid | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.00 (t, 1H), 7.52 (d, 2H), 7.19 (d, 1H), 6.61 (t, 1H) ppm | [3] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 137.05095 m/z, [M+Na]⁺: 159.03289 m/z | PubChem |
Note: The provided ¹H NMR data is from a synthetic procedure and should be considered representative.[3] Predicted mass spectrometry data is sourced from PubChem.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
This compound is a highly valued intermediate in the synthesis of potent and selective kinase inhibitors.[2] Its derivatives have shown significant promise in targeting kinases that are key drivers in oncology and immunology.
Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling.[4][5] By dampening T-cell activation, HPK1 can limit the immune system's ability to mount an effective anti-tumor response. Consequently, inhibiting HPK1 is an attractive strategy in immuno-oncology to enhance the body's natural defenses against cancer.[6] Compounds derived from this compound have been investigated as HPK1 inhibitors.[3]
Mechanism of HPK1-Mediated T-Cell Regulation and Inhibition:
Upon T-cell receptor engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent degradation of SLP-76.[4][5] This effectively terminates the TCR signal, leading to reduced T-cell proliferation and cytokine production. An HPK1 inhibitor blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell activation and enhancing the anti-tumor immune response.
Caption: HPK1 signaling pathway and the mechanism of its inhibition.
Targeting IRAK and FLT3 in Hematological Malignancies
This compound is also a key precursor for the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3).[2] Dysregulation of these kinases is implicated in various hematological cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2] Dual inhibitors targeting both IRAK and FLT3 are being explored as a therapeutic strategy to overcome resistance to single-agent therapies.
Conclusion
This compound is a molecule of significant interest to researchers and drug development professionals. Its robust and efficient synthesis, coupled with the advantageous properties conferred by the fluorine substituent, makes it a valuable scaffold for the development of targeted kinase inhibitors. The demonstrated utility of its derivatives in modulating key signaling pathways in cancer and immunology, such as the HPK1, IRAK, and FLT3 pathways, underscores its potential in the creation of novel therapeutics. This guide provides a comprehensive foundation for understanding and utilizing this important chemical entity in future research and development endeavors.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 4. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 7-Fluoroimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
This compound is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the imidazo[1,2-a]pyridine core, it belongs to a class of compounds recognized as a "privileged structure".[1] This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological targets, leading to compounds with diverse pharmacological activities.[2][3] The introduction of a fluorine atom at the 7th position significantly modulates the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[4]
This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthesis protocols, and its critical applications as a building block in the development of next-generation therapeutics.
Core Compound Identifiers and Physicochemical Properties
The fundamental identifiers for this compound are essential for its accurate sourcing and characterization in a research setting.
| Property | Value | Source |
| CAS Number | 1260903-17-0 | [5][6][7] |
| Molecular Formula | C7H5FN2 | [5][6] |
| Molecular Weight | 136.13 g/mol | [5][6] |
| IUPAC Name | This compound | |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
The fluorine substituent at the 7-position imparts specific electronic properties that can enhance binding affinity and improve metabolic stability, key considerations in drug design.[4]
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound can be approached through several routes, with two prominent methods offering distinct advantages in terms of efficiency, scalability, and environmental impact.
Method 1: Multi-Step Synthesis from 2-Amino-4-chloropyridine
This traditional, three-step method provides a reliable route to the target compound, starting from readily available precursors.[5]
Experimental Protocol:
-
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine.
-
In a 3L three-necked flask equipped with a magnetic stirrer, combine 128g (1.0 mol) of 2-amino-4-chloropyridine, 1.28L of ethanol, 336g (4.0 mol) of sodium bicarbonate, and 235g of a 50% chloroacetaldehyde aqueous solution at room temperature.[5]
-
Heat the mixture to 80°C and reflux for 2 hours. The bicarbonate acts as a base to neutralize the HCl formed during the cyclization, driving the reaction forward.
-
After cooling to 20-30°C, concentrate the reaction mixture to remove the ethanol.[5]
-
Perform a liquid-liquid extraction using water and ethyl acetate. Concentrate the organic phase to yield 7-chloroimidazo[1,2-a]pyridine as a brownish-red oil. Expected yield is approximately 90%.[5]
-
-
Step 2: Quaternary Ammonium Salt Formation and Fluorination.
-
In a 1L three-necked flask under a nitrogen atmosphere, combine 100g (655 mmol) of 7-chloroimidazo[1,2-a]pyridine, 107g (688 mmol) of p-methoxybenzyl chloride, and 500mL of N,N-dimethylformamide (DMF).[5]
-
Heat the mixture to 90°C and stir for 2 hours. This step forms a quaternary ammonium salt, activating the pyridine ring for nucleophilic aromatic substitution.
-
Cool the reaction to 20-30°C and add 196g (1.3 mol) of cesium fluoride. The use of a potent fluorinating agent like CsF is crucial for the displacement of the chloro group.
-
Heat the mixture to 100°C and stir for 1 hour.[5]
-
After cooling, perform a liquid-liquid extraction with water and n-butanol. Concentrate the organic phase to obtain the fluorinated intermediate as a brown-yellow solid.[5]
-
-
Step 3: Deprotection to Yield this compound.
-
In a 1L three-necked flask under a nitrogen atmosphere, combine 100g (324 mmol) of the fluorinated quaternary ammonium salt from the previous step with 300mL of methanesulfonic acid.[5]
-
Heat to 80°C and stir for 2 hours. The strong acid cleaves the p-methoxybenzyl protecting group.
-
Cool the reaction to 20-30°C and quench with water and ethyl acetate.[5]
-
Adjust the pH of the aqueous phase to 9-10 with 50% sodium hydroxide to neutralize the acid and deprotonate the product.
-
Separate the organic phase, concentrate it, and recrystallize the product from an ethyl acetate/n-heptane mixture to obtain the final product as a light yellow solid. The expected yield is around 80%.[5]
-
Caption: Workflow for the multi-step synthesis of this compound.
Method 2: Copper-Catalyzed One-Step Synthesis
A more modern and efficient approach involves a copper-catalyzed [3+2] oxidative cyclization. This method is environmentally friendlier and offers a high yield in a single step, making it suitable for industrial-scale production.[4]
Experimental Protocol:
-
Reaction Setup:
-
Combine 2-amino-4-fluoropyridine, a copper complex catalyst (e.g., with anions like chloride, bromide, or triflate), and a peroxide (e.g., sodium persulfate, Oxone) in a suitable solvent such as dimethylacetamide (DMA) or dimethylformamide (DMF).[4] The copper catalyst is essential for facilitating the oxidative cyclization.
-
The molar ratio of the peroxide to 2-amino-4-fluoropyridine is typically 1:1.2.[4]
-
-
Cyclization Reaction:
-
Workup and Isolation:
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques.
-
This one-step process boasts a high yield of approximately 92%.[4]
-
Caption: Copper-catalyzed one-step synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules.[5] Its utility stems from the stable yet reactive nature of the imidazo[1,2-a]pyridine core, which can be further functionalized to create libraries of compounds for high-throughput screening.
Targeting Protein Kinases in Oncology
A primary application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[4][5]
-
HPK1/MAP4K1 Antagonists: It is used to synthesize compounds that antagonize Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[5] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology.
-
IRAK and FLT3 Inhibitors: The scaffold is integral to the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3).[4] These kinases are implicated in pathological pathways of hematopoietic cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4] The development of dual IRAK/FLT3 inhibitors is an active area of research.
-
PDGFR Inhibitors: The imidazo[1,2-a]pyridine core has been used in structure-based drug design to develop potent and selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in tumor growth and angiogenesis.[9]
The broader imidazo[1,2-a]pyridine class of molecules has been shown to inhibit other key cancer-related pathways, such as the PI3K/mTOR and Akt/mTOR signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Caption: Inhibition of key oncogenic kinases by this compound derivatives.
Broader Therapeutic Potential
Beyond oncology, the imidazo[1,2-a]pyridine scaffold is found in drugs with a wide range of therapeutic applications, including:
-
Anxiolytics: Alpidem[2]
The versatility of this core structure continues to make it a focal point for the synthesis of novel compounds with potential antibacterial, antifungal, antiviral, and anti-inflammatory activities.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone for innovation in drug discovery. Its unique combination of a privileged heterocyclic core and the strategic placement of a fluorine atom provides a powerful platform for developing targeted therapies. With efficient and scalable synthesis routes now established, the accessibility of this compound for research and development is greater than ever. As our understanding of complex disease pathways deepens, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 7-Fluoro-imidazo[1,2-a]pyridine | 1260903-17-0 [chemicalbook.com]
- 8. 7-Fluoro-3-iodoimidazo[1,2-a]pyridine - Lead Sciences [lead-sciences.com]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Spectroscopic Characterization of 7-Fluoroimidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Fluoroimidazo[1,2-a]pyridine. This molecule is a key building block in medicinal chemistry, recognized for its role in the synthesis of compounds targeting kinases such as IRAK and FLT3, which are implicated in various diseases including cancers.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development for quality control, reaction monitoring, and structural confirmation.
This document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. It is designed to serve as a practical reference for scientists, providing not only the spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 1260903-17-0) possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, with a fluorine atom at the 7-position.[2] The molecular formula is C₇H₅FN₂ and the molecular weight is 136.13 g/mol .[2]
The strategic placement of the fluorine atom significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a clear understanding of the structure-spectra correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | dd | 1H | H-5 |
| ~7.85 | s | 1H | H-2 |
| ~7.60 | s | 1H | H-3 |
| ~7.40 | dd | 1H | H-8 |
| ~6.90 | ddd | 1H | H-6 |
Note: The above data is a prediction based on known spectral data for the imidazo[1,2-a]pyridine core and fluorine-substituted aromatic systems. A partially reported experimental spectrum in DMSO-d6 shows signals at δ 8.00 (t, 1H), 7.52 (d, 2H), 7.19 (d, 1H), 6.61 (t, 1H), which may correspond to a salt or a derivative.
Interpretation and Rationale:
-
H-5: This proton is expected to be the most downfield-shifted proton on the pyridine ring due to the deshielding effect of the adjacent nitrogen atom (N-4). It will likely appear as a doublet of doublets due to coupling with H-6 and a smaller four-bond coupling with H-8.
-
H-2 & H-3: These protons on the imidazole ring are typically observed as singlets or narrow doublets. Their chemical shifts are influenced by the electron-donating character of the imidazole ring.
-
H-8: This proton is adjacent to the fluorine-bearing carbon and will likely show coupling to the ¹⁹F nucleus, in addition to coupling with H-6. This will result in a doublet of doublets.
-
H-6: This proton is coupled to H-5, H-8, and the ¹⁹F nucleus, leading to a complex multiplet, likely a doublet of doublet of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the carbon atoms, particularly those in close proximity.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 240 Hz) | C-7 |
| ~145 | C-8a |
| ~140 | C-5 |
| ~125 | C-2 |
| ~118 | C-3 |
| ~115 (d, ²JCF ≈ 25 Hz) | C-8 |
| ~105 (d, ²JCF ≈ 20 Hz) | C-6 |
Note: This is a predicted spectrum based on data for fluorinated pyridines and imidazo[1,2-a]pyridine. The most notable feature will be the large one-bond coupling constant (¹JCF) for C-7 and smaller two-bond coupling constants (²JCF) for C-6 and C-8.[3]
Interpretation and Rationale:
-
C-7: The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant and will be significantly downfield-shifted.
-
C-8a and C-5: These carbons are part of the pyridine ring and are influenced by the nitrogen atom.
-
C-2 and C-3: These are the carbons of the imidazole ring.
-
C-8 and C-6: These carbons, ortho to the fluorine atom, will show smaller two-bond C-F couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 to -120 | m |
Note: The chemical shift is referenced to CFCl₃. The fluorine signal is expected to be a multiplet due to couplings with H-6 and H-8.
Interpretation and Rationale:
The chemical shift of the fluorine atom in aromatic systems is sensitive to the electronic nature of the ring and any substituents. For a fluorine atom on a pyridine ring, the chemical shift is expected in the range of -110 to -120 ppm. The multiplicity will arise from three-bond couplings to H-6 and H-8.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for each carbon.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ is often used.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants to establish connectivity.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic rings) |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1250-1150 | Strong | C-F stretch |
| 900-675 | Strong | C-H out-of-plane bending |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Aromatic Ring Vibrations: The strong absorptions in the 1620-1400 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.
-
C-F Stretch: The C-F bond gives rise to a strong absorption band, typically in the 1250-1150 cm⁻¹ region. This is a key diagnostic peak for the presence of the fluorine atom.
-
C-H Out-of-Plane Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy
References
- 1. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
An In-depth Technical Guide to 7-Fluoroimidazo[1,2-a]pyridine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoroimidazo[1,2-a]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure" in pharmaceutical development, the introduction of a fluorine atom at the 7-position imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of potential drug candidates.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role as a key building block in the development of novel therapeutics. Its applications span various disease areas, including cancer and autoimmune disorders, primarily through the synthesis of targeted enzyme inhibitors.[2][3]
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this important synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | |
| Molecular Weight | 136.13 g/mol | |
| CAS Number | 1260903-17-0 | [4] |
| IUPAC Name | This compound | |
| Physical Form | Solid or liquid | |
| Predicted Density | 1.27±0.1 g/cm³ | [3] |
Elucidation of Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.
Physical Properties
Acidity and Basicity (pKa)
The pKa of this compound has not been experimentally determined in the available literature. However, computational prediction methods can provide an estimate. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom in the pyridine ring, making the compound basic. The fluorine atom at the 7-position, being an electron-withdrawing group, is expected to slightly decrease the basicity of the molecule compared to the unsubstituted imidazo[1,2-a]pyridine.
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyridine core typically shows signals in the aromatic region (around 6.7-9.0 ppm).[6] For 7-fluoro-substituted derivatives, the fluorine atom will introduce splitting in the signals of nearby protons, providing key structural information.[7]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms in the imidazo[1,2-a]pyridine ring resonate in the aromatic region, and the carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.[6]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and a distinct C-F stretching band.[8]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (136.13). The fragmentation pattern can provide further structural insights.[1]
Chemical Properties and Reactivity
This compound is a stable compound under standard conditions.[2] Its reactivity is primarily centered around the imidazo[1,2-a]pyridine ring system.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring is an electron-rich system and readily undergoes electrophilic aromatic substitution. Theoretical and experimental studies on related systems show that the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack.[9] This regioselectivity is a key aspect of its synthetic utility. Halogenation, for instance, has been shown to occur selectively at the C3 position.[10][11]
Caption: Regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine core.
Nucleophilic Aromatic Substitution
While the imidazo[1,2-a]pyridine ring itself is electron-rich, the presence of a good leaving group or activation by electron-withdrawing substituents can enable nucleophilic aromatic substitution. The fluorine atom at the 7-position is generally not a facile leaving group in nucleophilic aromatic substitution reactions under typical conditions. However, in specific cases, particularly with strong nucleophiles and/or under forcing conditions, substitution might be possible.
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been developed. A common and efficient method involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent, followed by cyclization.
General Synthetic Protocol: Copper-Catalyzed Cyclization
A one-step synthesis has been reported involving the reaction of 2-amino-4-fluoropyridine with acetylene in the presence of a copper complex and a peroxide, affording a high yield of this compound.[2]
Step-by-step Methodology:
-
Reactant Preparation: A reaction vessel is charged with 2-amino-4-fluoropyridine, a suitable copper catalyst (e.g., a complex with a chloride, bromide, or triflate anion), and a peroxide (e.g., sodium persulfate).[2]
-
Solvent Addition: An appropriate solvent such as dimethylformamide (DMF) or acetonitrile is added.[2]
-
Reaction Conditions: The mixture is subjected to an atmosphere of acetylene gas (1-5 atm) and heated to a temperature between 60-100°C.[2]
-
Reaction Monitoring and Work-up: The reaction is monitored for completion. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Applications in Drug Discovery and Development
The unique structural and electronic properties of this compound make it a valuable scaffold in the design of bioactive molecules.
Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
-
IRAK and FLT3 Inhibition: Derivatives of this compound have been utilized in the development of inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3).[2] These kinases are targets for the treatment of hematopoietic cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2]
-
HPK1 Antagonists: This scaffold is also used to synthesize compounds that antagonize Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity, making it a target for cancer immunotherapy and the treatment of autoimmune diseases.[3]
Caption: Targeted signaling pathways of this compound derivatives.
Safety and Handling
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in an inert atmosphere at 2-8°C.
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its distinct physicochemical properties, conferred by the fluorine substituent on the privileged imidazo[1,2-a]pyridine scaffold, make it an attractive starting material for the synthesis of targeted therapeutics. The well-established reactivity of the core, particularly the regioselective electrophilic substitution at the C3 position, provides a reliable handle for further molecular elaboration. As research into novel kinase inhibitors and immunomodulatory agents continues to expand, the importance of this compound in the drug discovery and development pipeline is set to grow.
References
- 1. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0 [benchchem.com]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine | 1260903-17-0 [chemicalbook.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: From Core Principles to Therapeutic Frontiers
Abstract
The Imidazo[1,2-a]pyridine is a nitrogen-fused heterocyclic system that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, coupled with its synthetic tractability, have made it a cornerstone for the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the imidazo[1,2-a]pyridine core, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental properties, survey key synthetic methodologies, and examine its role in the design of impactful drugs across multiple disease areas, from central nervous system disorders to oncology and infectious diseases. By integrating established protocols with mechanistic insights and structure-activity relationship (SAR) analyses, this document serves as a comprehensive technical resource for harnessing the full potential of this remarkable pharmacophore.
The Imidazo[1,2-a]pyridine Core: Structural and Physicochemical Profile
The imidazo[1,2-a]pyridine scaffold is an aromatic bicyclic heterocycle formed by the fusion of a five-membered imidazole ring with a six-membered pyridine ring.[4] This fusion creates a planar, electron-rich system with ten π-electrons, rendering it aromatic and relatively stable. Its structure bears a resemblance to endogenous purines, which may contribute to its broad biological activity by allowing it to interact with a diverse range of biomolecular targets.[4]
The unique arrangement of nitrogen atoms—a bridgehead nitrogen and a pyridine nitrogen—imparts distinct chemical properties. The pyridine nitrogen's lone pair is part of the aromatic system, while the imidazole nitrogen's lone pair is available for protonation or hydrogen bonding, a critical feature for receptor interaction. This electronic architecture makes the scaffold an excellent foundation for building molecules with tailored pharmacological profiles.
Foundational and Modern Synthetic Strategies
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a primary reason for its widespread use. A variety of robust methods exist, from classical condensations to modern multicomponent and flow-chemistry reactions.[5][6]
Classical Synthesis: The Tschitschibabin Condensation
The most traditional and widely utilized method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[4][7] This reaction proceeds via an initial nucleophilic substitution by the pyridine ring nitrogen onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.
Caption: General workflow for the Tschitschibabin synthesis.
Multicomponent Reactions (MCRs)
MCRs provide a highly efficient route to complex imidazo[1,2-a]pyridines in a single step, which is ideal for generating chemical libraries for high-throughput screening.
-
Copper-Catalyzed A3 Coupling: A notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt.[4] This method constructs the scaffold and introduces diversity at multiple positions simultaneously.
-
Groebke–Blackburn–Bienaymè (GBB) Reaction: This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble substituted imidazo[1,2-a]pyridines, a strategy that has been successfully used to develop covalent inhibitors.[8]
Advanced Synthetic Approaches
To meet modern demands for efficiency and sustainability, newer methods have been developed.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for many imidazo[1,2-a]pyridine syntheses, including that of the well-known drug Zolpidem.[4][9]
-
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and scalability. This has been elegantly demonstrated in the synthesis of Zolpidem and Alpidem, allowing for an integrated synthesis and biological evaluation workflow.[10]
The Scaffold in Drug Discovery: A Multi-Therapeutic Workhorse
The imidazo[1,2-a]pyridine scaffold is the foundation of several marketed drugs and a plethora of clinical candidates, demonstrating its therapeutic versatility.[11][12][13]
Central Nervous System (CNS) Applications
The most well-known application of this scaffold is in CNS-acting drugs, particularly as modulators of the GABA-A receptor.
-
Zolpidem (Ambien®) and Alpidem: These drugs are non-benzodiazepine hypnotics and anxiolytics, respectively.[10][11] They act as positive allosteric modulators of the GABA-A receptor, showing preferential affinity for the α1 subunit.[14] This selectivity is thought to produce sedative effects with a reduced risk of the side effects associated with less selective benzodiazepines.
-
Neurodegenerative Diseases: The scaffold is being explored for Alzheimer's disease. Derivatives like IMPY have been developed as imaging agents with high affinity for β-amyloid plaques.[7] Other analogues have been investigated as adenosine A1 receptor antagonists and 5-HT4 receptor partial agonists for treating cognitive decline.[15][16]
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents that target multiple hallmarks of cancer.[17][18] Their mechanism often involves the inhibition of critical cell signaling pathways.
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17][19] By blocking these signals, the compounds can induce apoptosis and halt tumor growth.
-
Tubulin Polymerization Inhibition: Some analogues function as antimitotic agents by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and arresting cancer cells in mitosis.[17]
-
Targeted Covalent Inhibitors: The scaffold has been ingeniously used to design targeted covalent inhibitors, such as those targeting the KRAS G12C mutation, a key driver in many intractable cancers.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anti-Infective Agents
The scaffold has shown remarkable promise in combating infectious diseases, particularly tuberculosis.
-
Antituberculosis Activity: A significant breakthrough in tuberculosis drug discovery has been the development of imidazo[1,2-a]pyridine-3-carboxamides.[4] These compounds exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[20][21] Their mechanism of action involves targeting critical cellular processes, such as the QcrB subunit of the electron transport chain or ATP synthase, effectively shutting down the bacterium's energy production.[20][21]
-
Antiviral Activity: Derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza A virus by inhibiting its RNA-dependent RNA polymerase.[22][23][24]
Structure-Activity Relationship (SAR) and Rational Design
Systematic modification of the imidazo[1,2-a]pyridine core has yielded crucial insights into the structural requirements for biological activity. The substitution pattern on the bicyclic ring system is determinative of potency and selectivity.
A compelling example is the development of autotaxin (ATX) inhibitors.[25] X-ray crystallography revealed that the imidazo[1,2-a]pyridine core acts as a central pivot within the enzyme's active site. Substituents at positions 2, 3, and 6 are oriented into three distinct pockets: the catalytic pocket, the hydrophobic pocket, and a hydrophobic channel, respectively. This understanding provides a clear rationale for experimental choices:
-
Position 6: Tolerates a broad range of substituents without a significant loss of potency.
-
Position 3: Highly sensitive to structural changes, with even slight modifications dramatically impacting activity. This highlights its critical role in anchoring the ligand within the hydrophobic pocket.
-
Position 2: Points towards the catalytic site, offering another vector for optimization.
This causal link between structure and function empowers medicinal chemists to rationally design next-generation compounds with improved efficacy and specificity.
Key Experimental Protocols
To ensure this guide is of practical value, we provide validated, step-by-step methodologies for key syntheses.
Protocol 1: General Synthesis of 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine
This protocol describes a representative Tschitschibabin condensation, a foundational reaction for this scaffold.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in ethanol.
-
Addition: To this solution, add 2-bromo-1-(p-tolyl)ethan-1-one (1.05 eq).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the pure product.
Protocol 2: Abridged Synthesis of Zolpidem
This protocol outlines the key steps in a common synthesis route for Zolpidem, starting from the imidazo[1,2-a]pyridine core.[14][26][27]
-
Core Synthesis: Prepare the intermediate 2-(p-tolyl)-6-methylimidazo[1,2-a]pyridine (Compound 4 ) as described in Protocol 1.
-
Mannich Reaction: React Compound 4 with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C3 position.
-
Cyanation: Convert the Mannich base to its quaternary ammonium salt using methyl iodide, then displace the trimethylamine group with sodium cyanide to form the C3-acetonitrile derivative (Compound 7 ).
-
Hydrolysis: Hydrolyze the nitrile (Compound 7 ) under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid (Compound 8 ).
-
Amidation: Convert the carboxylic acid (Compound 8 ) to its acid chloride using an activating agent like thionyl chloride or phosphorus pentachloride (PCl5).[26] Without isolation, react the acid chloride with anhydrous dimethylamine to afford N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem).
-
Purification: Purify the final product by recrystallization to obtain Zolpidem base of high purity.[26]
Quantitative Data Summary
The following table summarizes the biological activities of key drugs and clinical candidates based on the imidazo[1,2-a]pyridine scaffold.
| Compound | Therapeutic Area | Primary Target/Mechanism of Action | Status/Significance |
| Zolpidem | CNS / Hypnotic | GABA-A Receptor (α1 subunit) Positive Allosteric Modulator[14] | Marketed Drug (Ambien®) |
| Alpidem | CNS / Anxiolytic | GABA-A Receptor Positive Allosteric Modulator[11] | Marketed (withdrawn in some countries) |
| Zolimidine | Gastroenterology | Gastroprotective[20] | Marketed Drug |
| Olprinone | Cardiology | Phosphodiesterase 3 (PDE3) Inhibitor[2][11] | Marketed Drug (for acute heart failure) |
| IMPY | Diagnostics | Binds to β-Amyloid Plaques[7] | Research/Imaging Agent for Alzheimer's |
| Q203 (Telacebec) | Anti-infective | Inhibitor of QcrB in M. tuberculosis[21] | Clinical Development for Tuberculosis |
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its combination of synthetic accessibility, favorable physicochemical properties, and the ability to interact with a vast range of biological targets ensures its continued relevance. Future research will likely focus on leveraging this scaffold to address pressing medical needs, including drug-resistant cancers, emerging infectious diseases, and complex neurodegenerative disorders.[15][17][20] The application of novel synthetic methodologies, such as photoredox catalysis and bio-catalysis, will further expand the accessible chemical space, paving the way for the discovery of next-generation therapeutics built upon this remarkable and enduring core.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Zolpidem - Wikipedia [en.wikipedia.org]
- 15. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 18. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a paramount privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. This bicyclic nitrogen-containing heterocycle has demonstrated a remarkable breadth of pharmacological properties, leading to the development of drugs targeting a wide array of diseases. This technical guide provides an in-depth exploration of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and established experimental protocols for evaluating anticancer, central nervous system (CNS), antimicrobial, anti-inflammatory, and antiviral activities. By synthesizing technical data with field-proven insights, this guide aims to serve as a comprehensive resource for the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Chemical Structure and Properties
The imidazo[1,2-a]pyridine system is a fused bicyclic aromatic heterocycle, consisting of an imidazole ring fused to a pyridine ring. This arrangement confers unique physicochemical properties, including a planar structure, electron-rich nature, and the ability to participate in various non-covalent interactions with biological targets. The numbering of the scaffold, starting from the pyridine nitrogen, allows for systematic nomenclature of its derivatives. The versatility of its synthesis, often through reactions like the Groebke-Blackburn-Bienaymé reaction, allows for facile diversification at multiple positions, making it an ideal scaffold for combinatorial chemistry and lead optimization.
Historical Significance in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is present in several commercially available drugs, highlighting its therapeutic importance.[1] Notable examples include Zolpidem (Ambien®), a widely prescribed hypnotic for insomnia, Alpidem (Ananxyl®), a former anxiolytic, and Olprinone (Loprinone®), a cardiotonic agent for acute heart failure.[1][2] The clinical success of these agents has spurred extensive research into novel derivatives with a wide range of biological activities.[1]
Anticancer Activities
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][4]
Mechanisms of Action
The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular targets involved in cancer cell proliferation, survival, and metastasis.[4][5]
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[3]
-
PI3K/Akt/mTOR Pathway: Many derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4][6] Inhibition of this pathway can induce apoptosis in cancer cells.[6]
-
Other Kinases: Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), which are all critical for tumor progression.[3][4]
-
-
Apoptosis Induction: Some derivatives induce programmed cell death (apoptosis) by modulating the expression of apoptosis-related proteins like p53, p21, and caspases.[6][7]
-
Tubulin Polymerization Inhibition: Certain compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
In Vitro Evaluation: Experimental Workflow
A typical workflow for the in vitro evaluation of novel imidazo[1,2-a]pyridine derivatives for anticancer activity involves a tiered screening approach.
Caption: Experimental workflow for in vitro anticancer drug screening.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. Therefore, a decrease in the color intensity upon treatment with a test compound indicates a reduction in cell viability.
Step-by-Step Methodology: [9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[9]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[9] Incubate for 1.5 to 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Central Nervous System (CNS) Activities
Derivatives of imidazo[1,2-a]pyridine are well-known for their modulatory effects on the CNS, particularly as anxiolytics and hypnotics.[1]
Targeting GABA-A Receptors: Anxiolytic and Hypnotic Effects
The primary mechanism for the CNS effects of many imidazo[1,2-a]pyridines is their action as positive allosteric modulators of the GABA-A receptor.[11] GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain.[12] By binding to a specific site on the GABA-A receptor (the benzodiazepine site), these compounds enhance the effect of GABA, leading to increased chloride ion influx, neuronal hyperpolarization, and a decrease in neuronal excitability.[12][13] This results in sedative, hypnotic, and anxiolytic effects.[14]
Caption: Modulation of GABA-A receptor by Imidazo[1,2-a]pyridines.
Notable CNS-Active Drugs
-
Zolpidem (Ambien®): A widely used hypnotic for the short-term treatment of insomnia.[13] It exhibits high selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects while having weaker anxiolytic and muscle relaxant properties.[11][14][15]
-
Alpidem (Ananxyl®): Previously marketed as an anxiolytic, it also acts on the GABA-A receptor.[16][17] It was withdrawn from the market due to concerns about liver toxicity.[18]
In Vitro Evaluation: Receptor Binding Assays
Radioligand binding assays are a cornerstone for studying the interaction of compounds with specific receptors.[19] These assays are used to determine the affinity of a test compound for a receptor.[20]
Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABA-A receptor using a radiolabeled ligand like [³H]-flumazenil.
Causality: An unlabeled test compound that binds to the same site as the radioligand will compete for binding. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (IC50) is a measure of its affinity for the receptor.
Step-by-Step Methodology: [19][21][22]
-
Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cerebral cortex) rich in GABA-A receptors. This involves homogenization and centrifugation to isolate the membrane fraction.[22]
-
Assay Setup: In a 96-well plate, set up the assay in triplicate with the following components:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]-flumazenil), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., diazepam) to saturate the binding sites.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the imidazo[1,2-a]pyridine derivative.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[21]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[22] This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[22]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Activities
The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antimicrobial agent against a range of pathogens.[1][23]
Antibacterial and Antifungal Applications
Various derivatives have demonstrated in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[1][23] Some compounds have also shown promise as antituberculosis agents against Mycobacterium tuberculosis.[24]
In Vitro Evaluation: Susceptibility Testing
The primary method for evaluating the in vitro efficacy of a potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25]
Causality: This assay directly measures the potency of a compound in inhibiting microbial growth. A lower MIC value indicates higher potency.
Step-by-Step Methodology: [26][27][28]
-
Compound Preparation: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[27]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (typically ~5×10⁵ CFU/mL).[26]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[25]
Other Prominent Biological Activities
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties.[29] The mechanism often involves the modulation of key inflammatory pathways, such as suppressing the NF-κB and STAT3 signaling pathways.[30][31][32] This leads to a reduction in the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[30][32] Some derivatives have been shown to be safer for the gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[33]
Antiviral Properties
The antiviral potential of this scaffold has been investigated against several viruses.[34][35] Certain derivatives have demonstrated potent activity against herpesviruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[2][35] Some compounds have also shown activity against HIV.[34][36] The development of imidazo[1,2-a]pyrimidine derivatives has also been explored for their potential in blocking SARS-CoV-2 cell entry.[37]
Cardiotonic Effects
Olprinone is a notable example of an imidazo[1,2-a]pyridine derivative with cardiotonic effects.[38] It acts as a selective phosphodiesterase III (PDE3) inhibitor.[39][40][41] By inhibiting PDE3 in cardiomyocytes and vascular smooth muscle cells, olprinone increases intracellular levels of cyclic adenosine monophosphate (cAMP).[42] This leads to positive inotropic (increased heart muscle contractility) and vasodilatory effects, making it useful in the treatment of acute heart failure.[38][39]
Data Summary and Future Perspectives
The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the wide range of biological activities exhibited by its derivatives. The ability to easily modify the core structure allows for fine-tuning of activity and selectivity towards specific biological targets.
Table 1: Summary of Biological Activities and Key Molecular Targets
| Biological Activity | Key Molecular Target(s) | Example Compound(s) |
| Anticancer | PI3K/Akt/mTOR, CDKs, VEGFR, Tubulin | Various experimental compounds |
| CNS (Hypnotic) | GABA-A Receptor (α1 subunit) | Zolpidem |
| CNS (Anxiolytic) | GABA-A Receptor | Alpidem |
| Antimicrobial | Various bacterial/fungal targets | Experimental compounds |
| Antitubercular | Mtb QcrB | Experimental compounds[24] |
| Anti-inflammatory | NF-κB, STAT3, COX-2, iNOS | Experimental compounds[30][32] |
| Antiviral | Viral enzymes/proteins (e.g., against HCMV, VZV) | Experimental compounds[35] |
| Cardiotonic | Phosphodiesterase III (PDE3) | Olprinone |
Future research in this field will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of new drug candidates. Furthermore, exploring novel therapeutic areas for this privileged scaffold holds significant promise for addressing unmet medical needs.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Zolpidem - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alpidem - Wikipedia [en.wikipedia.org]
- 17. Clinical studies with the new anxiolytic alpidem in anxious patients: an overview of the European experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 25. emerypharma.com [emerypharma.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 30. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
- 32. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 37. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. axonmedchem.com [axonmedchem.com]
- 40. medchemexpress.com [medchemexpress.com]
- 41. medchemexpress.com [medchemexpress.com]
- 42. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Initial Bioactivity Screening of 7-Fluoroimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities.[1][2][3] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.[4] This guide provides a comprehensive framework for the initial bioactivity screening of novel 7-fluoroimidazo[1,2-a]pyridine derivatives. We will detail a tiered, logical screening cascade designed to efficiently identify and validate hits, with a focus on robust, reproducible methodologies suitable for early-stage drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Screening 7-Fluoroimidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest from medicinal chemists.[5] This scaffold is present in numerous marketed drugs and clinical candidates, demonstrating a remarkable range of biological activities including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[2][3][6][7][8]
The core's versatility stems from its rigid bicyclic structure, which allows for precise three-dimensional orientation of substituents to interact with biological targets. Furthermore, its chemical stability and synthetic tractability make it an ideal starting point for library synthesis and lead optimization.
Why the 7-Fluoro Substituent?
The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance drug-like properties. Specifically, the 7-fluoro substitution on the imidazo[1,2-a]pyridine core can:
-
Modulate pKa: Influencing the ionization state of the molecule, which can affect target binding and cell permeability.
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the compound's half-life.
-
Enhance Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets.[4]
-
Improve Lipophilicity: This can alter solubility and the ability of the compound to cross cellular membranes.
Given the proven therapeutic potential of the core scaffold and the advantageous properties conferred by fluorination, a systematic screening of this compound derivatives is a highly logical and promising endeavor in the search for novel therapeutic agents.
The Pharmacological Landscape: Potential Biological Targets
The imidazo[1,2-a]pyridine scaffold is known to interact with a diverse array of biological targets. This promiscuity necessitates a focused screening strategy. Literature reviews indicate that these compounds frequently exhibit inhibitory activity against several key target families crucial in human disease.[7][9][10]
-
Protein Kinases: This is arguably the most prominent target class for imidazo[1,2-a]pyridines.[11][12] They have been shown to inhibit a wide range of kinases, including:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival, this pathway is often dysregulated in cancer.[1][13][14]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive targets for oncology.[9][10]
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Key drivers of angiogenesis and tumor progression.[7][9]
-
-
G-Protein Coupled Receptors (GPCRs): Derivatives have been developed as potent agonists for GPCRs like GPR40, a target for type 2 diabetes.[5][6][15]
-
Other Enzymes and Pathways: The scaffold has also been implicated in the inhibition of tubulin polymerization and viral polymerases, and can induce apoptosis through p53-mediated pathways.[8][10][14]
This landscape strongly suggests that an initial screening strategy should prioritize assays related to cancer and metabolic diseases, with a particular focus on kinase inhibition and general cell viability.
A Strategic Framework for Initial Bioactivity Screening
A tiered or cascaded approach is essential for efficiently screening a new compound library.[16] This strategy minimizes resource expenditure by using broad, high-throughput assays initially to identify "actives," which are then subjected to more complex and specific assays for validation and characterization. This process systematically refines a large pool of compounds down to a small number of validated "hits."[16][17]
Our proposed screening cascade follows a three-tiered logic: Primary Screening, Hit Confirmation, and Secondary Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents. | Semantic Scholar [semanticscholar.org]
- 16. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
Methodological & Application
Synthesis of 7-Fluoroimidazo[1,2-a]pyridine: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive guide details the synthesis of 7-Fluoroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in modern drug discovery, from the readily available starting material, 2-amino-4-fluoropyridine. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, and the introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This document provides a detailed protocol for a robust and widely applicable synthetic route, discusses the underlying reaction mechanism, and offers practical insights for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold has garnered immense interest from the pharmaceutical industry due to its versatile biological activities, which include anti-cancer, anti-inflammatory, and antiviral properties.[2] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and biological profiles. In the context of the imidazo[1,2-a]pyridine system, a fluorine substituent at the 7-position, as seen in this compound, can profoundly influence its electronic properties, lipophilicity, and metabolic fate.[1] This makes it a valuable building block for the synthesis of novel therapeutics, including inhibitors of IRAK and FLT3 enzymes, which are implicated in cancers and inflammatory diseases.[1]
Synthetic Strategy: The Classical Condensation Approach
While several methods for the synthesis of imidazo[1,2-a]pyridines have been reported, including modern copper-catalyzed reactions, the classical condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound remains a reliable and versatile strategy.[3] This approach, often referred to as the Tschitschibabin reaction, offers a straightforward pathway to the desired heterocyclic system.[3]
This guide will focus on the synthesis of this compound via the reaction of 2-amino-4-fluoropyridine with chloroacetaldehyde. The reaction proceeds through a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of 2-amino-4-fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde to form an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate that subsequently dehydrates to yield the aromatic this compound.
Reaction Mechanism
The mechanism for the formation of this compound from 2-amino-4-fluoropyridine and chloroacetaldehyde is depicted below. The initial step involves the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl-activated methylene chloride, followed by an intramolecular condensation and subsequent dehydration to furnish the aromatic bicyclic system.
Caption: Fig. 1: Reaction Mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 2-Amino-4-fluoropyridine | 944401-77-8 | C₅H₅FN₂ | 112.11 | Sigma-Aldrich, BOC Sciences |
| Chloroacetaldehyde (50 wt.% in H₂O) | 107-20-0 | C₂H₃ClO | 78.50 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | NaCl | 58.44 | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
2-Amino-4-fluoropyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetaldehyde: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Synthetic Procedure
Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluoropyridine (5.6 g, 50 mmol), sodium bicarbonate (16.8 g, 200 mmol), and ethanol (100 mL).
-
Addition of Chloroacetaldehyde: Stir the mixture at room temperature and add chloroacetaldehyde (50 wt.% solution in water, 8.8 mL, ~55 mmol) dropwise over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (100 mL) and water (100 mL).
-
Extraction and Drying: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Off-white to light yellow solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring system should be observed. |
| ¹³C NMR | Signals for the seven distinct carbon atoms of the heterocyclic core are expected. |
| Mass Spec | The molecular ion peak corresponding to the mass of this compound (C₇H₅FN₂) should be present. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained at ~80°C. |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure complete consumption of starting material. Be careful during extractions to avoid loss of the organic layer. |
| Impure Product | Incomplete reaction; formation of side products. | Optimize column chromatography conditions (e.g., solvent system, gradient) for better separation. Recrystallization may also be an option. |
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound from 2-amino-4-fluoropyridine and chloroacetaldehyde. The described method is scalable and utilizes readily available starting materials, making it a valuable procedure for researchers in the field of medicinal chemistry and drug discovery. The strategic importance of this fluorinated heterocyclic scaffold warrants its accessibility, and this protocol aims to facilitate its preparation in a laboratory setting.
References
One-Pot Synthesis of 7-Fluoroimidazo[1,2-a]pyridine: A Comprehensive Guide for Medicinal Chemistry Applications
Application Note & Protocol: A-435
Abstract
This document provides a detailed protocol and scientific rationale for the one-pot synthesis of 7-Fluoroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in modern drug discovery. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold, integral to numerous therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide delineates an efficient and reproducible one-pot procedure starting from commercially available 2-amino-4-fluoropyridine and chloroacetaldehyde. We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss critical safety considerations. This application note is intended for researchers, scientists, and professionals in drug development seeking to synthesize this valuable intermediate.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs such as Zolpidem and Alpidem.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Consequently, this compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.[4][5]
This guide focuses on a practical and efficient one-pot synthesis, which offers several advantages over multi-step procedures, including reduced reaction times, simplified workup, and improved overall yield.
Synthetic Strategy and Mechanism
The one-pot synthesis of this compound is achieved through the condensation reaction between 2-amino-4-fluoropyridine and chloroacetaldehyde. The reaction proceeds via a well-established mechanism for imidazo[1,2-a]pyridine formation.
Mechanism Overview:
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-fluoropyridine on the carbonyl carbon of chloroacetaldehyde.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
A plausible mechanistic pathway involves the following key steps:
-
Imine Formation: The initial reaction between the primary amine of 2-amino-4-fluoropyridine and the aldehyde group of chloroacetaldehyde forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This step forms the five-membered imidazole ring.
-
Dehydration: The final step is the elimination of a water molecule to afford the stable, aromatic this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving chloroacetaldehyde should be conducted in a well-ventilated fume hood due to its toxicity and volatility.[7][8][9]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 2-Amino-4-fluoropyridine | ≥98% | Commercial Source |
| Chloroacetaldehyde (50% aq. solution) | Synthesis Grade | Commercial Source |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Reagent | Commercial Source |
| Water (H₂O) | Deionized | In-house |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Rotary evaporator | - | - |
| Separatory funnel | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-amino-4-fluoropyridine (11.2 g, 0.1 mol).
-
Solvent and Base Addition: Add ethanol (120 mL) and sodium bicarbonate (33.6 g, 0.4 mol) to the flask. Stir the mixture to form a suspension.
-
Addition of Chloroacetaldehyde: Slowly add a 50% aqueous solution of chloroacetaldehyde (23.5 g, 0.15 mol) to the stirring suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature (20-30 °C). Concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Isolation: Collect the organic layer. The aqueous layer can be extracted again with ethyl acetate (2 x 50 mL) to maximize product recovery. Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Final Product: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a brownish-red oily liquid or a solid. A typical yield for this procedure is in the range of 80-90%.[10]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Molecular Formula: C₇H₅FN₂[11]
-
Molecular Weight: 136.13 g/mol [10]
-
Appearance: Light yellow solid or brownish-red oil.[10]
-
1H NMR (DMSO-d6, 400MHz) δ ppm: 8.00 (t, 1H), 7.52 (d, 2H), 7.19 (d, 1H), 6.61 (t, 1H).[10]
Safety and Handling Precautions
Chloroacetaldehyde is toxic, corrosive, and a suspected mutagen.[7][8][12] It is imperative to handle this reagent with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: All manipulations involving chloroacetaldehyde must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to institutional guidelines.[9][13] Do not allow it to enter drains or waterways.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][9]
Optimization and Alternative Approaches
While the presented protocol is robust and high-yielding, several alternative methods for the synthesis of imidazo[1,2-a]pyridines have been reported. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times.[14][15]
-
Copper-catalyzed synthesis: A one-step synthesis from 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex has been reported with a 92% yield.[4]
-
Multi-component reactions: The Groebke–Blackburn–Bienaymé reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, offers a versatile route to substituted imidazo[1,2-a]pyridines.[16][17][18]
The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and equipment.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The versatility of the imidazo[1,2-a]pyridine scaffold ensures its continued importance in the development of novel therapeutic agents.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epaosc.org [epaosc.org]
- 10. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 11. PubChemLite - this compound (C7H5FN2) [pubchemlite.lcsb.uni.lu]
- 12. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 13. lobachemie.com [lobachemie.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-conferences.org [bio-conferences.org]
- 16. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and High-Yield Synthesis of 7-Fluoroimidazo[1,2-a]pyridine via Copper-Catalyzed [3+2] Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. The introduction of a fluorine atom into this core structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity, making fluorinated analogues highly sought after in drug discovery programs. Specifically, 7-Fluoroimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of potent inhibitors of enzymes such as IRAK (Interleukin-1 Receptor-Associated Kinase) and FLT3 (FMS-like Tyrosine Kinase 3), which are implicated in various diseases, including hematopoietic cancers.[1] This application note provides a detailed protocol for a highly efficient, one-step synthesis of this compound, leveraging a copper-catalyzed [3+2] oxidative cyclization strategy.
Methodology Overview: A Streamlined Approach to a Key Intermediate
This protocol details a copper-catalyzed reaction between 2-amino-4-fluoropyridine and acetylene in the presence of a peroxide oxidant. This method offers a significant improvement over traditional multi-step syntheses by providing a direct and high-yielding route to the desired product. The reaction proceeds with excellent efficiency, achieving yields of up to 92%.[1]
The causality behind this efficient transformation lies in the catalytic cycle of the copper complex, which facilitates the [3+2] oxidative cyclization of the aminopyridine and acetylene. The peroxide plays a crucial role as an oxidant in this catalytic cycle. This one-pot procedure utilizes readily available and inexpensive starting materials, positioning it as an environmentally conscious and scalable method suitable for industrial production.[1]
Experimental Workflow Diagram
Caption: High-level workflow for the copper-catalyzed synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative example and may require optimization based on the specific copper catalyst and equipment used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-amino-4-fluoropyridine | ≥98% | Commercially available | |
| Copper(I) Iodide (CuI) | ≥98% | Commercially available | Or other suitable copper catalyst |
| Sodium Persulfate | Reagent grade | Commercially available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | |
| Acetylene | High purity | Gas cylinder | |
| Ethyl Acetate | HPLC grade | Commercially available | For extraction and chromatography |
| Hexanes | HPLC grade | Commercially available | For chromatography |
| Deionized Water | In-house | ||
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Reagent grade | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography |
| High-pressure reactor with magnetic stirring |
Safety Precautions:
-
2-amino-4-fluoropyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Copper Catalysts: Avoid inhalation of dust. Wear gloves and eye protection.
-
Acetylene: Highly flammable gas. Handle in a well-ventilated area, away from ignition sources. Ensure the pressure reactor is properly rated and operated by trained personnel.
-
Peroxides: Strong oxidizers. Handle with care and avoid contact with combustible materials.
-
Solvents: DMF is a reproductive hazard. Handle all organic solvents in a fume hood.
Procedure:
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 eq.), copper(I) iodide (0.1 eq.), and sodium persulfate (1.2 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M).
-
Inerting: Seal the reactor and purge with nitrogen gas for 5-10 minutes to remove oxygen.
-
Acetylene Addition: Pressurize the reactor with acetylene gas to 3 atm.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess acetylene gas in a fume hood.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically effective for elution.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Reaction Mechanism: A Copper-Catalyzed Cascade
The proposed mechanism for this transformation is a [3+2] oxidative cyclization.[1] The key steps are outlined below:
Caption: Simplified proposed catalytic cycle for the [3+2] oxidative cyclization.
-
Coordination: The catalytically active Cu(I) species coordinates with the 2-amino-4-fluoropyridine.
-
Oxidative Addition/Oxidation: Acetylene coordinates to the copper center, followed by an oxidative process facilitated by the peroxide, leading to a Cu(III) intermediate.
-
Migratory Insertion: An intramolecular migratory insertion occurs where the pyridine nitrogen attacks the coordinated alkyne.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the this compound product and regenerating the Cu(I) catalyst.
Characterization Data (Representative)
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core. The fluorine atom will cause characteristic splitting patterns for adjacent protons.
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): Resonances for the seven carbon atoms of the heterocyclic system, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₅FN₂ [M+H]⁺: 137.05; found: 137.05.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use fresh, high-purity copper catalyst. |
| Insufficient oxidant | Ensure the correct stoichiometry of the peroxide. | |
| Incomplete reaction | Increase reaction time or temperature (within the 60-100 °C range). | |
| Acetylene pressure too low | Ensure the reactor is properly sealed and pressurized. | |
| Formation of Byproducts | Side reactions | Optimize temperature; a lower temperature may increase selectivity. |
| Impure starting materials | Use purified 2-amino-4-fluoropyridine. | |
| Difficult Purification | Co-eluting impurities | Adjust the solvent system for column chromatography; consider using a different stationary phase if necessary. |
Conclusion
The copper-catalyzed [3+2] oxidative cyclization of 2-amino-4-fluoropyridine and acetylene is a highly effective and atom-economical method for the synthesis of this compound. This application note provides a comprehensive guide for researchers to implement this robust protocol, enabling the efficient production of a key building block for the development of novel therapeutics. The straightforward, one-pot nature of this reaction, combined with its high yield and use of accessible materials, makes it a valuable tool in the field of medicinal chemistry.
References
Application Notes & Protocols: The Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, including well-known drugs like Zolpidem and Alpidem.[1][2] Its widespread application in drug discovery has driven the need for efficient and versatile synthetic methodologies. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3-CR) discovered in 1998, has emerged as a premier strategy for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and related heterocycles.[3][4][5] This isocyanide-based multicomponent reaction offers significant advantages over traditional multi-step syntheses, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from readily available starting materials: a 2-aminoazine, an aldehyde, and an isocyanide.[6] This guide provides an in-depth analysis of the GBBR, its mechanism, scope, and detailed protocols for its successful implementation in a research setting.
Reaction Mechanism and Principles
The GBB reaction is a robust and acid-catalyzed process that proceeds through a well-defined sequence of steps. The reaction's efficiency stems from its convergent nature, where three separate starting materials combine in a single pot to form a complex product.
Core Rationale: The fundamental principle involves the formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde. This imine is then activated by a Brønsted or Lewis acid, making it susceptible to nucleophilic attack by the isocyanide. The subsequent intramolecular cyclization and aromatization steps lead to the stable imidazo[1,2-a]pyridine core.
The accepted mechanism proceeds as follows:
-
Imine Formation: The 2-aminopyridine condenses with the aldehyde to form a Schiff base (imine) intermediate, with the elimination of water.
-
Acid Activation: A Brønsted or Lewis acid protonates or coordinates to the imine nitrogen, significantly increasing its electrophilicity.
-
Nitrile-Nitrile Addition: The nucleophilic isocyanide carbon attacks the activated iminium ion. This forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion in a [4+1] cycloaddition fashion. This crucial step forms the five-membered imidazole ring.
-
Aromatization: A final 1,3-proton shift (tautomerization) occurs to restore aromaticity, yielding the final 3-aminoimidazo[1,2-a]pyridine product.[1]
Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.
Reaction Scope and Component Variation
A key strength of the GBB reaction is its tolerance for a wide variety of functional groups on each of the three components, allowing for the creation of large and diverse compound libraries.
-
2-Aminoazines: While 2-aminopyridine is the most common substrate, other 2-aminoazines like 2-aminopyrimidines and 2-aminopyrazines are also effective, yielding their respective fused imidazo-heterocycles.[1] Substituents on the pyridine ring, both electron-donating and electron-withdrawing, are generally well-tolerated.
-
Aldehydes: A vast range of aldehydes can be employed. Aromatic, heteroaromatic, aliphatic, and even sugar-based aldehydes have been successfully used.[3][4] Steric hindrance in aldehydes with bulky ortho-substituents can sometimes lower yields.
-
Isocyanides: Both aliphatic (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) and aromatic isocyanides are suitable reaction partners. The choice of isocyanide directly influences the substituent on the exocyclic amino group at the 3-position of the final product.
| Component | Example Substrates | Resulting Yields | Reference |
| 2-Aminoazine | 2-Aminopyridine, 2-Amino-5-chloropyridine, 2-Amino-5-cyanopyridine | Good to Excellent | [7] |
| Aldehyde | Furfural, 5-Methylfurfural, 2-Azidobenzaldehyde, Various aromatic aldehydes | Good to Excellent | [6][7] |
| Isocyanide | Cyclohexyl isocyanide, tert-Butyl isocyanide, 4-Methoxyphenyl isocyanide | Moderate to Excellent | [6][7] |
Detailed Experimental Protocols
Here we provide two distinct protocols for the synthesis of imidazo[1,2-a]pyridine derivatives, showcasing both conventional and microwave-assisted green chemistry approaches.
Protocol 1: General Procedure using Scandium(III) Triflate Catalyst
This protocol is a robust and widely applicable method adapted from literature procedures that utilize a Lewis acid catalyst for efficient reaction promotion.[1]
Materials and Reagents:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., Furfural) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Methanol (MeOH), 5 mL
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol) and methanol (5 mL).
-
Add the aldehyde (furfural, 81 µL, 1.0 mmol) to the solution.
-
Add the isocyanide (cyclohexyl isocyanide, 124 µL, 1.0 mmol) to the reaction mixture.
-
Finally, add the scandium(III) triflate catalyst (49 mg, 0.1 mmol).
-
Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product, N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[7]
Protocol 2: Microwave-Assisted Green Synthesis in PEG-400
This protocol leverages microwave irradiation and a recyclable solvent, polyethylene glycol (PEG-400), to achieve rapid and efficient synthesis, aligning with green chemistry principles.[8]
Materials and Reagents:
-
5-Methylfuran-2-carbaldehyde (1.0 mmol, 1.0 equiv)
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Cyclohexyl isocyanide (1.0 mmol, 1.0 equiv)
-
Acetic acid (20 mol%)
-
Polyethylene glycol 400 (PEG-400), 3 mL
-
Sealed microwave reaction vial, magnetic stirrer
-
Microwave synthesizer
Step-by-Step Methodology:
-
In a sealed microwave glass vial equipped with a small magnetic stir bar, combine 5-methylfuran-2-carbaldehyde (110 mg, 1.0 mmol), 2-aminopyridine (94 mg, 1.0 mmol), and cyclohexyl isocyanide (124 µL, 1.0 mmol).[8]
-
Add PEG-400 (3 mL) as the reaction solvent.[8]
-
Add a catalytic amount of acetic acid (11.5 µL, 0.2 mmol).[8]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring at 75 °C for 10 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine-furan hybrid.
Optimization and Critical Parameters
Achieving high yields and purity in the GBB reaction depends on the careful control of several parameters. The interplay between catalyst, solvent, and temperature is crucial for optimizing the reaction for a specific set of substrates.
-
Catalyst Choice: The reaction is pH-dependent, requiring acid catalysis to activate the Schiff base.[1]
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·MeCN) are highly effective and often provide higher yields, especially for less reactive substrates.[1][9][10]
-
Brønsted Acids (e.g., HClO₄, acetic acid, TFA) are also widely used and can be a more economical choice.[1][3][8] Catalyst loading is typically between 5-20 mol%.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.
-
Protic solvents like methanol or ethanol are commonly used as they can facilitate proton transfer steps.
-
Aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are also effective.[9][10]
-
Green solvents such as water or PEG-400, often coupled with microwave heating, offer environmentally friendly alternatives.[7][8]
-
-
Temperature and Reaction Time:
-
Conventional Heating: Reactions are often run at temperatures ranging from room temperature to the reflux temperature of the solvent, typically requiring several hours to overnight.
-
Microwave Irradiation: As demonstrated in Protocol 2, microwave assistance can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing side product formation.[6][8]
-
Caption: A logical workflow for optimizing the GBB reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient activation of the imine. 3. Water present in the reaction, hindering imine formation. 4. Sterically hindered substrates. | 1. Use a fresh batch of catalyst. Increase catalyst loading (up to 20 mol%). 2. Switch from a Brønsted to a more powerful Lewis acid (e.g., Sc(OTf)₃). 3. Use anhydrous solvents or add a dehydrating agent like trimethyl orthoformate.[9] 4. Increase reaction temperature and time; consider microwave heating. |
| Formation of Side Products | 1. Reaction temperature is too high or reaction time is too long. 2. Competing reaction pathways (e.g., Ugi-type reactions). 3. Regioisomer formation with unsymmetrical aminoazines.[1] | 1. Lower the reaction temperature and monitor carefully by TLC to stop the reaction upon consumption of starting material. 2. Ensure acidic conditions are maintained; the GBB pathway is favored under these conditions. 3. Purify carefully by chromatography; consider using a more regioselective aminoazine if possible. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Baseline impurities from starting materials or solvent. | 1. Add a small amount of triethylamine (Et₃N) or ammonia to the eluent to suppress tailing. Consider reverse-phase chromatography. 2. Ensure purity of starting materials before beginning the reaction. |
Conclusion
The Groebke-Blackburn-Bienaymé reaction stands as a powerful and highly convergent method for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. Its operational simplicity, broad substrate scope, and amenability to modern techniques like microwave synthesis make it an indispensable tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and critical reaction parameters, scientists can effectively leverage the GBB reaction to rapidly access diverse libraries of novel heterocyclic compounds for biological screening and lead optimization.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
Application of 7-Fluoroimidazo[1,2-a]pyridine in Cancer Research: A Technical Guide
Introduction: The Emergence of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry as a privileged heterocyclic structure. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development. Within this class of compounds, 7-fluoroimidazo[1,2-a]pyridine serves as a crucial building block in the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer progression.[1] The introduction of a fluorine atom at the 7th position can enhance metabolic stability and binding affinity, properties highly desirable in modern drug discovery. This guide provides an in-depth exploration of the application of this compound derivatives in cancer research, with a focus on their mechanism of action, experimental evaluation, and future potential.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade
A predominant mechanism through which this compound-based compounds exert their anticancer effects is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
Derivatives of this compound have been engineered to act as potent inhibitors of PI3K and/or mTOR kinases.[3][4] By blocking the activity of these key enzymes, these compounds can effectively halt the downstream signaling cascade, leading to a variety of antitumor outcomes, including:
-
Induction of Apoptosis: Programmed cell death is a critical process for eliminating cancerous cells. Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives has been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering apoptosis.[5][6]
-
Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. These compounds can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and thereby inhibiting tumor growth.[5]
-
Inhibition of Proliferation: By disrupting the signaling necessary for cell growth and division, these inhibitors effectively reduce the proliferation rate of cancer cells.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | Akt/mTOR | [5] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | Akt/mTOR | [5] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | Akt/mTOR | [5] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | Not specified | [7] |
| Compound 12b | HepG2 (Liver) | 13 | Not specified | [7] |
| Compound 12b | MCF-7 (Breast) | 11 | Not specified | [7] |
| Compound 12b | A375 (Melanoma) | 11 | Not specified | [7] |
| Compound 15a | HCT116 (Colon) | Not specified | PI3K/mTOR | [3] |
| Compound 15a | HT-29 (Colon) | Not specified | PI3K/mTOR | [3] |
| Compound I-11 | NCI-H358 (Lung) | Potent | KRAS G12C | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Causality: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells using flow cytometry.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture plates. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9][10][11][12]
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the investigation of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Causality: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies that recognize total and phosphorylated forms of proteins like Akt and mTOR, it is possible to assess the activation state of the signaling pathway in response to treatment with a this compound derivative.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Densitometry analysis can be used to quantify the protein bands.
In Vivo Studies: Xenograft Models
The antitumor efficacy of this compound derivatives has been evaluated in vivo using mouse xenograft models.[14] In these studies, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant inhibition of tumor growth in xenograft models of colon and ovarian cancer.[3][14]
Conclusion and Future Directions
The this compound scaffold is a valuable platform for the development of novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against key targets in cancer-related signaling pathways, particularly the PI3K/Akt/mTOR cascade. The protocols and data presented in this guide provide a framework for the continued investigation and development of these promising compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these findings into clinical applications for the treatment of various cancers.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bio-techne.com [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the HPLC Analysis and Purification of 7-Fluoroimidazo[1,2-a]pyridine
Abstract: This application note provides a detailed guide for the analytical determination and preparative purification of 7-Fluoroimidazo[1,2-a]pyridine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2] Recognizing the critical need for robust and reliable methods to ensure the purity and stability of this compound, we present here a scientifically grounded approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Furthermore, this guide outlines a scalable preparative HPLC protocol for the isolation of high-purity this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols.
Introduction: The Significance of this compound
This compound is a fluorinated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds. The introduction of a fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Given its role as a crucial building block in the synthesis of potential therapeutic agents, the ability to accurately analyze its purity and isolate it from reaction mixtures is of paramount importance for ensuring the quality, safety, and efficacy of downstream products.
This guide provides a comprehensive framework for the HPLC analysis and purification of this compound, addressing the need for well-characterized and highly pure starting materials in the drug discovery and development process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective HPLC methods.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem |
| Molecular Weight | 136.13 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
| UV Maximum (λmax) | Expected in the range of 230-250 nm and 280-300 nm in common HPLC solvents. The exact λmax should be determined experimentally. | Inferred from similar structures |
Stability-Indicating HPLC Method for this compound
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The development of such a method is a regulatory requirement and a critical aspect of quality control.
Rationale for Method Development
The choice of a reversed-phase HPLC (RP-HPLC) method is based on its wide applicability, robustness, and suitability for the analysis of moderately polar compounds like this compound. A C18 column is selected as the stationary phase due to its versatility and proven performance for a broad range of small molecules. The mobile phase will consist of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) to allow for the fine-tuning of retention and selectivity.
Experimental Protocol: Analytical Method Development
Objective: To develop a robust, stability-indicating RP-HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer reagents)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for basic compounds and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10-90% B over 15 minutes, then re-equilibrate | A gradient is recommended to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 245 nm (or experimentally determined λmax) | Based on the expected chromophore of the imidazopyridine ring. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Workflow for Analytical Method Development:
Caption: Workflow for the development of an analytical HPLC method.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, the samples should be analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Preparative HPLC Purification of this compound
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures, which is often necessary after chemical synthesis. The goal is to maximize throughput while maintaining high purity and recovery.
Method Development and Scale-Up
The analytical method developed in the previous section serves as the starting point for developing a preparative method. The primary modifications involve increasing the column size and adjusting the flow rate to accommodate a larger sample load.
Workflow for Preparative Method Development:
Caption: Workflow for preparative HPLC method development and purification.
Experimental Protocol: Preparative Purification
Objective: To purify this compound from a crude reaction mixture to a purity of >99%.
Instrumentation:
-
Preparative HPLC system with a high-pressure pump, sample injector (manual or automated), a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid
Chromatographic Conditions (Example):
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized based on analytical method and loading study |
| Flow Rate | 20 mL/min (adjust based on column diameter) |
| Detection | UV at 245 nm |
| Sample Preparation | Dissolve crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the mobile phase. |
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent at a high concentration.
-
Purification: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using the validated analytical HPLC method to determine their purity.
-
Pooling and Evaporation: Combine the fractions with the desired purity (>99%) and remove the solvent using a rotary evaporator or lyophilizer to obtain the pure compound.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the HPLC analysis and purification of this compound. The detailed protocols for developing a stability-indicating analytical method and a scalable preparative purification method are designed to be readily implemented in a research or quality control laboratory. By following these guidelines, scientists and researchers can ensure the quality and purity of this important pharmaceutical intermediate, thereby contributing to the integrity and success of their drug discovery and development programs.
References
The Strategic Application of 7-Fluoroimidazo[1,2-a]pyridine in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] The strategic incorporation of a fluorine atom at the 7-position of this scaffold yields 7-Fluoroimidazo[1,2-a]pyridine, a research intermediate of profound utility. This modification is not trivial; it leverages the unique physicochemical properties of fluorine to enhance molecular characteristics critical for drug efficacy, such as metabolic stability, membrane permeability, and target binding affinity.[2][3] This guide provides an in-depth exploration of this compound as a versatile building block, offering detailed application notes, step-by-step synthetic protocols, and expert insights into its role in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Fluorine Advantage on a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that provides a rigid, three-dimensional framework amenable to functionalization at multiple positions. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]
The introduction of a fluorine atom, the most electronegative element, at the C-7 position imparts significant, often beneficial, changes to the molecule's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate, a critical parameter in pharmacokinetics.
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and affecting properties like solubility and cell permeability.
-
Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.
Derivatives of this compound have been identified as crucial components in the synthesis of potent inhibitors for key signaling proteins like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are high-value targets in oncology and inflammatory diseases.[2]
Core Synthetic Strategies & Protocols
The true value of this compound lies in its capacity for controlled, site-selective functionalization. The C-3 position is particularly nucleophilic and serves as a primary site for introducing molecular diversity. Below are detailed protocols for key transformations that are fundamental to leveraging this intermediate in a research setting.
Foundational Synthesis of the Scaffold
While this compound is commercially available, understanding its synthesis provides context for its reactivity. A common laboratory-scale synthesis involves the cyclization of 2-amino-4-fluoropyridine.
Caption: General workflow for the synthesis of the core scaffold.
Protocol: C-3 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. To utilize this reaction, the C-3 position of this compound must first be halogenated (e.g., iodinated or brominated) to serve as the electrophilic partner.
Step 1: C-3 Iodination
-
Reagents & Setup: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 7-fluoro-3-iodoimidazo[1,2-a]pyridine.
Step 2: Suzuki-Miyaura Coupling
Caption: Key components for a typical Suzuki-Miyaura reaction.
Detailed Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 7-fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and a suitable base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-7-fluoroimidazo[1,2-a]pyridine derivative.[5]
Protocol: C-3 Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the introduction of primary or secondary amines at the C-3 position.[6][7] This requires the 3-halo-7-fluoroimidazo[1,2-a]pyridine intermediate from the previous protocol.
Detailed Protocol:
-
Inert Atmosphere & Reagents: In a glovebox or under a nitrogen atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 eq).
-
Addition of Substrates: Add anhydrous, degassed toluene, followed by 7-fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq) and the desired amine (1.5 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 6-18 hours. The causality here is that the bulky, electron-rich phosphine ligand (like XPhos) facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with the electron-rich imidazopyridine core.[6]
-
Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via silica gel chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The this compound scaffold is a key component in the development of inhibitors for the Activin-like Kinase (ALK) family, particularly ALK2, which is implicated in rare genetic diseases and pediatric cancers.[8] The following data illustrates a typical structure-activity relationship (SAR) study where modifications are made to a core scaffold. While the original study did not use the 7-fluoro analog, this table extrapolates the expected impact of such a substitution based on established principles of medicinal chemistry.
Table 1: Representative Structure-Activity Relationship (SAR) Data for ALK2 Inhibitors
| Compound ID | R Group at C-3 | R' Group at C-7 | ALK2 IC₅₀ (nM) | Rationale for Modification |
| 1a | 4-Quinolyl | H | 50 | Initial hit compound. |
| 1b | 4-Quinolyl | F | 15 | Introduction of fluorine at C-7 to potentially enhance binding and improve metabolic stability. |
| 2a | 3-Pyridyl | H | 120 | Exploration of alternative heterocyclic groups at C-3. |
| 2b | 3-Pyridyl | F | 45 | Fluorination provides a significant potency boost, likely through favorable interactions in the kinase hinge region. |
| 3a | Phenyl | H | >500 | Phenyl group lacks key interactions. |
| 3b | Phenyl | F | 250 | Fluorine improves potency but cannot fully compensate for the suboptimal C-3 substituent. |
Data is illustrative, based on SAR principles and published data on similar scaffolds.[8]
This SAR demonstrates the profound impact of the C-7 fluorine substituent, consistently enhancing potency across different C-3 analogs.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine significantly alters the electronic and physical properties of the parent imidazo[1,2-a]pyridine scaffold. A comparative analysis highlights these critical differences.
Table 2: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | This compound | Implication in Drug Design |
| Molecular Weight | 118.14 g/mol | 136.13 g/mol | Minimal increase, maintaining "rule-of-five" compliance. |
| Calculated LogP (cLogP) | 1.35 | 1.60 | Increased lipophilicity, potentially improving membrane permeability. |
| Calculated pKa (Pyridine N) | ~5.8 | ~4.9 | Lower basicity, reducing potential for off-target interactions at physiological pH. |
| Dipole Moment | ~2.5 D | ~3.8 D | Increased polarity can lead to stronger, more specific interactions with the target protein. |
Note: Values are calculated or estimated based on known properties of similar structures.[3][9]
Conclusion
This compound is more than just a substituted heterocycle; it is a strategically designed intermediate that offers medicinal chemists a powerful tool to address common challenges in drug development. Its fluorinated nature provides a predictable means to enhance potency, metabolic stability, and overall pharmacokinetic properties. The robust protocols for C-3 functionalization via modern cross-coupling reactions allow for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process. As the demand for highly specific and effective therapeutics continues to grow, particularly in oncology, the judicious use of intermediates like this compound will remain a critical strategy for success.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 7-Fluoroimidazo[1,2-a]pyridine Derivatives with Cell-Based Assays
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a fluorine atom at the 7th position can significantly modulate the physicochemical properties of these molecules, influencing their solubility, reactivity, and biological activity.[2] Derivatives of this class have shown considerable therapeutic potential, particularly as anticancer and anti-inflammatory agents.[1][3][4] Many of these compounds exert their effects by inhibiting key cellular enzymes like kinases (e.g., IRAK, FLT3) or by modulating critical signaling pathways such as STAT3/NF-κB.[2][5]
The successful development of novel 7-Fluoroimidazo[1,2-a]pyridine derivatives from promising hits to lead compounds requires a robust and systematic approach to characterizing their cellular effects. This guide provides a series of validated, cell-based assays designed to elucidate the bioactivity of these compounds. We move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling researchers to generate reliable, interpretable data. The workflow progresses from initial cytotoxicity screening to in-depth mechanistic studies, including apoptosis, cell cycle analysis, and target-specific pathway modulation.
Section 1: Initial Bioactivity Screening - Cytotoxicity Assessment
The first critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6] This primary screening identifies the effective concentration range and provides the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[7][8]
Workflow for Initial Compound Screening
The following diagram outlines a logical workflow for the initial characterization of a novel this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
Molecular Docking Studies of 7-Fluoroimidazo[1,2-a]pyridine: Application Notes and Protocols for Drug Discovery Professionals
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies with 7-Fluoroimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, the following content is structured to provide not just a procedural walkthrough, but also the scientific rationale behind key decisions in the computational workflow, ensuring both technical accuracy and practical applicability for researchers in drug development.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a fluorine atom at the 7-position, yielding this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[4] Notably, this specific scaffold is a key building block in the synthesis of inhibitors targeting critical enzymes in disease pathways, such as IRAK and FLT3 kinases, which are implicated in inflammatory diseases and acute myeloid leukemia (AML), respectively.[4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for understanding the potential binding modes of a small molecule, like this compound, within the active site of a target protein. This in-silico approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis and biological testing, and the generation of hypotheses to guide lead optimization.[7][8]
Application Notes: Best Practices and Scientific Rationale
Before delving into the specific protocols, it is crucial to understand the underlying principles and best practices that ensure the generation of meaningful and reproducible docking results.[6][9]
Target Selection and Preparation: The Foundation of a Reliable Docking Study
The choice of the target protein is paramount and should be based on strong biological evidence linking it to the disease of interest. For this compound, Fms-like tyrosine kinase 3 (FLT3) presents a compelling target due to the established role of imidazopyridine derivatives as FLT3 inhibitors.[5]
Once a target is selected, the quality of the protein structure is critical. X-ray crystal structures from the Protein Data Bank (PDB) are commonly used. However, these structures are static snapshots and often contain experimental artifacts that must be addressed.
-
Structural Validation: Always begin by carefully inspecting the protein structure for missing residues, atoms, and potential steric clashes.
-
Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) can significantly impact ligand binding. These should be assigned based on the local microenvironment, often with the aid of specialized software.
-
Water Molecules: Crystallographic water molecules can play a crucial role in mediating protein-ligand interactions.[10] A common practice is to remove bulk solvent waters but retain those that are highly coordinated within the binding site and may participate in hydrogen bonding.[10]
-
Co-crystallized Ligands and Cofactors: The presence of a co-crystallized ligand can help define the binding site. This ligand should be removed before docking a new compound, but its position provides valuable information for defining the docking search space.
Ligand Preparation: Ensuring Chemical Accuracy
The three-dimensional structure of the ligand, this compound, must be accurately represented.
-
Tautomeric and Ionization States: The correct tautomeric and ionization state of the ligand at physiological pH should be determined.
-
Energy Minimization: The ligand's 3D conformation should be energy-minimized to relieve any steric strain and achieve a low-energy conformation.
The Docking Algorithm and Scoring Function: A Critical Choice
Various docking programs are available, each employing different search algorithms and scoring functions. AutoDock Vina is a widely used and well-validated open-source docking program known for its speed and accuracy.[11][12][13]
-
Search Algorithm: This component explores the conformational space of the ligand within the defined binding site, generating a variety of binding poses.
-
Scoring Function: This function estimates the binding affinity for each pose, allowing for the ranking of different binding modes. It's important to understand that these scores are approximations and should be interpreted with caution.
Post-Docking Analysis: From Poses to Insights
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities.
-
Clustering and Visual Inspection: Poses are often clustered based on their root-mean-square deviation (RMSD). The lowest energy poses from the most populated clusters should be visually inspected using molecular graphics software like PyMOL.[14][15][16]
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, should be carefully analyzed. This analysis provides insights into the key determinants of binding and can guide further optimization of the ligand.[15][17]
Visualizing the Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol: Molecular Docking of this compound against FLT3 Kinase
This protocol outlines the steps for performing a molecular docking study using AutoDock Tools, AutoDock Vina, and PyMOL.
Software Requirements:
-
AutoDock Tools (ADT): A graphical user interface for preparing docking inputs.
-
Ligand Structure: A 3D structure of this compound (e.g., from PubChem or drawn and energy-minimized in a chemical drawing program).
Protocol Steps:
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of FLT3 kinase from the Protein Data Bank (e.g., PDB ID: 4RT7).
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT and load the downloaded PDB file (4RT7.pdb).
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Add Kollman charges (Grid > Macromolecule > Choose). This step assigns partial charges to the protein atoms.
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Write). Name it receptor.pdbqt.
-
Part 2: Ligand Preparation
-
Load Ligand: Open the 3D structure file of this compound in ADT.
-
Prepare the Ligand:
-
Detect the aromatic carbons and set the torsional degrees of freedom.
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.
-
Part 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking. It should encompass the active site of the protein.
-
In ADT, go to Grid > Grid Box.
-
Center the grid box on the co-crystallized ligand (if present) or the known active site residues. Adjust the dimensions to cover the entire binding pocket, typically with a spacing of 1 Å.
-
Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.[11]
-
Part 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with the values from the previous step:
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Part 5: Analysis of Results
-
Examine the Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the different binding modes.[12] The more negative the score, the stronger the predicted binding.
-
Visualize the Poses in PyMOL:
-
Open PyMOL and load the prepared receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt).
-
The output file contains multiple binding modes. You can view them individually to analyze their interactions with the protein.
-
Use PyMOL's visualization tools to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.[15][16][17]
-
Data Presentation: Interpreting Docking Results
The results of a molecular docking study can be summarized in a table for easy comparison.
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (FLT3) | Interaction Type |
| 1 | -8.5 | ASP829, LEU616 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | CYS694, PHE830 | Pi-Sulfur, Pi-Pi Stacking |
| 3 | -7.9 | GLY697, LYS644 | Hydrogen Bond, Hydrophobic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Protein-Ligand Interactions
The following diagram illustrates the types of non-covalent interactions that can be identified during post-docking analysis.
Caption: Common protein-ligand interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting molecular docking studies of this compound. By following the detailed protocols and adhering to the best practices outlined, researchers can generate valuable insights into the potential binding modes and structure-activity relationships of this promising scaffold. It is imperative to remember that molecular docking is a predictive tool, and its results should be validated through experimental techniques such as in vitro binding assays and structural biology methods. The hypotheses generated from these computational studies, however, can significantly accelerate the drug discovery process by guiding the rational design of more potent and selective therapeutic agents.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Docking-Based Virtual Screening [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro ADME-Tox Studies of Imidazo[1,2-a]pyridine Compounds
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Several marketed drugs, such as zolpidem and alpidem, feature this core structure, underscoring its therapeutic potential.[1] However, like any promising scaffold, a thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of novel imidazo[1,2-a]pyridine derivatives is paramount for their successful development into safe and effective therapeutics.[5]
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of key ADME-Tox parameters for imidazo[1,2-a]pyridine compounds. It is designed for researchers, scientists, and drug development professionals to facilitate a robust and early assessment of the drug-like properties of this important class of molecules.
I. Critical ADME-Tox Considerations for Imidazo[1,2-a]pyridines
Early in vitro assessment of ADME-Tox properties is crucial for identifying potential liabilities and guiding lead optimization. For the imidazo[1,2-a]pyridine scaffold, several key parameters warrant particular attention:
-
Metabolic Stability: The metabolic fate of the imidazo[1,2-a]pyridine ring can significantly impact its pharmacokinetic profile. Understanding its stability in the presence of metabolic enzymes is a critical first step.
-
Cytochrome P450 (CYP450) Interactions: Imidazole-containing compounds are known to interact with CYP450 enzymes, potentially leading to drug-drug interactions. Assessing the inhibitory potential of new derivatives is essential.
-
Aqueous Solubility: A common challenge with fused bicyclic ring systems is poor aqueous solubility, which can hinder absorption and bioavailability.[6]
-
Permeability and Efflux: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. Furthermore, identifying whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) is crucial.
-
Cytotoxicity: As many imidazo[1,2-a]pyridine derivatives are developed for oncology indications, evaluating their cytotoxic effects on both cancer and non-cancerous cell lines is a primary concern.
-
Genotoxicity: Assessing the mutagenic potential of a new chemical entity is a regulatory requirement and a critical safety parameter.
-
Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[7] Early screening for hERG liability is vital.
-
Hepatotoxicity: The liver is a primary site of drug metabolism and can be susceptible to drug-induced injury.[8] In vitro assessment of hepatotoxicity provides an early indication of this potential liability.
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its free concentration and, consequently, its efficacy and clearance.[7]
The following sections provide detailed protocols for evaluating these key ADME-Tox parameters for imidazo[1,2-a]pyridine compounds.
II. Experimental Workflows and Protocols
A. General ADME-Tox Screening Workflow
The following diagram illustrates a typical in vitro ADME-Tox screening cascade for a novel series of imidazo[1,2-a]pyridine compounds.
Caption: A tiered approach to in vitro ADME-Tox screening for imidazo[1,2-a]pyridines.
B. Metabolic Stability in Liver Microsomes
Rationale: This assay provides a preliminary assessment of the metabolic clearance of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. Imidazo[1,2-a]pyridines with high metabolic instability may have poor oral bioavailability and a short duration of action.[9]
Protocol:
-
Materials:
-
Test imidazo[1,2-a]pyridine compound (10 mM stock in DMSO).
-
Pooled human or species-specific liver microsomes (e.g., rat, mouse).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Positive control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance).
-
Acetonitrile with an internal standard for quenching and analysis.
-
-
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
In a 96-well plate, add the microsomal protein (final concentration 0.5-1 mg/mL) to the buffer and pre-warm at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Expected Results & Interpretation:
| Compound Class | Expected Half-life (t½) in HLM | Interpretation |
| Imidazo[1,2-a]pyridines | Highly variable | Compounds with t½ < 30 min may have high in vivo clearance. Some derivatives show moderate stability (t1/2 > 40 min).[10] |
C. Cytochrome P450 (CYP450) Inhibition Assay
Rationale: Imidazo[1,2-a]pyridines, due to their nitrogen-containing heterocyclic structure, have the potential to inhibit CYP450 enzymes, which can lead to clinically significant drug-drug interactions.[11] This assay determines the IC50 value, the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.
Protocol:
-
Materials:
-
Test imidazo[1,2-a]pyridine compound (serial dilutions).
-
Human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
CYP isoform-specific probe substrates and their corresponding metabolites (see table below).
-
NADPH regenerating system.
-
Positive control inhibitors for each isoform.
-
-
Procedure:
-
Pre-incubate the test compound or positive control inhibitor with microsomes/recombinant CYPs and the NADPH regenerating system at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the specific probe substrate.
-
Incubate for a predetermined time at 37°C.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the formation of the metabolite in the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
CYP Isoforms and Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-mephenytoin | 4'-hydroxy-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Expected Results & Interpretation:
| IC50 Value | Interpretation |
| < 1 µM | Potent inhibitor; high potential for in vivo drug-drug interactions. |
| 1 - 10 µM | Moderate inhibitor; further investigation is warranted. |
| > 10 µM | Weak inhibitor; low potential for clinically significant interactions. |
Note: Some imidazopyridines have been identified as selective CYP3A4 inhibitors.[11]
D. Caco-2 Permeability and Efflux Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a valuable in vitro model for predicting intestinal drug absorption.[12] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter, such as P-glycoprotein.[13]
Protocol:
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test imidazo[1,2-a]pyridine compound.
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate).
-
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the A-B permeability assay, add the test compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
For the B-A permeability assay, add the test compound to the B chamber and fresh buffer to the A chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Expected Results & Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Efflux Interpretation |
| < 1 | Low | > 2 | Potential P-gp substrate. Some imidazo[1,2-a]pyridines may exhibit P-gp mediated efflux.[13][14] |
| 1 - 10 | Moderate | < 2 | Not a P-gp substrate. |
| > 10 | High |
E. In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 (or GI50) values of potential anticancer compounds, including many imidazo[1,2-a]pyridine derivatives.[14][15]
Protocol:
-
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, HeLa cervical cancer, HT-29 colon adenocarcinoma).[15][16]
-
Normal human cell line (for selectivity assessment, e.g., MRC-5 lung fibroblasts).
-
Culture medium appropriate for the cell lines.
-
Test imidazo[1,2-a]pyridine compound (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Positive control (e.g., doxorubicin or cisplatin).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[15][17]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression.
-
Expected IC50 Values for Active Imidazo[1,2-a]pyridines:
| Cell Line | Reported IC50 Range (µM) |
| A549 | 50.56 - 55.44[16] |
| HepG2 | 51.52 - 65.37[16] |
| HeLa | 9.7 - 44.6[15] |
| HT-29 | ~6.43[3] |
| Caco-2 | ~6.57[3] |
| HCC1937 | 45 - 79.6[18][19] |
F. Genotoxicity (Ames Test)
Rationale: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9] It is a standard regulatory requirement for new drug candidates. The parent imidazole scaffold has been shown to be non-mutagenic in the Ames test.[20]
Protocol:
-
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).[21]
-
Test imidazo[1,2-a]pyridine compound.
-
S9 fraction (a rat liver homogenate) for metabolic activation.
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine/biotin.
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535).
-
-
Procedure:
-
Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Pre-incubate the mixture at 37°C.
-
Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan).
-
-
Data Analysis:
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies in the negative control.
-
Expected Results & Interpretation:
-
Based on available data for the imidazole scaffold and in silico predictions for some derivatives, imidazo[1,2-a]pyridines are generally not expected to be mutagenic.[20][22] However, each new derivative must be tested empirically.
III. Summary of Key In Vitro ADME-Tox Parameters for Imidazo[1,2-a]pyridines
The following table summarizes the key in vitro ADME-Tox assays and typical considerations for the imidazo[1,2-a]pyridine scaffold.
| Parameter | Assay | Key Considerations for Imidazo[1,2-a]pyridines |
| Absorption | Caco-2 Permeability | Permeability can be variable; some derivatives may be substrates for P-glycoprotein efflux.[13][14] |
| Distribution | Plasma Protein Binding | Can exhibit high plasma protein binding, which will affect the free drug concentration.[14] |
| Metabolism | Liver Microsomal/Hepatocyte Stability | Stability is often moderate to low; the scaffold can be a site of metabolism.[6] |
| CYP450 Inhibition | Potential for inhibition, particularly of CYP3A4, due to the imidazole-like moiety.[11] | |
| Excretion | (Inferred from metabolism and transport) | - |
| Toxicity | Cytotoxicity (e.g., MTT) | A primary screening assay, especially for anticancer indications. IC50 values can range from nanomolar to micromolar.[15][18][19] |
| Genotoxicity (Ames Test) | Generally expected to be negative, but must be confirmed for each new compound.[20][22] | |
| Cardiotoxicity (hERG Assay) | A critical safety screen; some derivatives may have hERG liability.[14] | |
| Hepatotoxicity (e.g., HepG2 assay) | Important for assessing potential for drug-induced liver injury. Some derivatives show low in vitro hepatotoxicity.[10][12] |
IV. References
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. --INVALID-LINK--
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. --INVALID-LINK--
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central. --INVALID-LINK--
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central. --INVALID-LINK--
-
Mutagenicity testing of imidazole and related compounds. (1992). PubMed. --INVALID-LINK--
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PubMed Central. --INVALID-LINK--
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. --INVALID-LINK--
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. --INVALID-LINK--
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. --INVALID-LINK--
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed Central. --INVALID-LINK--
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PubMed Central. --INVALID-LINK--
-
Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction. (n.d.). PubMed. --INVALID-LINK--
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. --INVALID-LINK--
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PubMed Central. --INVALID-LINK--
-
Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI. --INVALID-LINK--
-
Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. (n.d.). Oxford Academic. --INVALID-LINK--
-
ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. (2013). Probe Reports from the NIH Molecular Libraries Program. --INVALID-LINK--
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (n.d.). MDPI. --INVALID-LINK--
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions. (n.d.). MDPI. --INVALID-LINK--
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. --INVALID-LINK--
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info.com. --INVALID-LINK--
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. --INVALID-LINK--
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. (n.d.). PubMed. --INVALID-LINK--
-
The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. (n.d.). ResearchGate. --INVALID-LINK--
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). PubMed Central. --INVALID-LINK--
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. --INVALID-LINK--
-
Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. (n.d.). PubMed. --INVALID-LINK--
-
Bacterial Reverse Mutation Test (Ames Test). (n.d.). Enamine. --INVALID-LINK--
-
P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. (n.d.). PubMed. --INVALID-LINK--
-
Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. (2018). PubMed. --INVALID-LINK--
-
hERG toxicity assessment: Useful guidelines for drug design. (2020). PubMed. --INVALID-LINK--
-
In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Evaluation of in vitro models for detection of hepatocyte toxicity induced by anti-cancer drugs. (n.d.). University of Glasgow. --INVALID-LINK--
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. --INVALID-LINK--
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemmethod.com [chemmethod.com]
- 8. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Notably, this heterocyclic system is the core of several marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][3][4] The continued interest in this scaffold drives the development of novel and efficient synthetic methodologies for its functionalization, aiming to explore new chemical space and discover next-generation therapeutics and functional materials.[6][7]
This guide provides an in-depth exploration of key protocols for the functionalization of the imidazo[1,2-a]pyridine ring. It is designed to offer not just step-by-step instructions but also the underlying scientific rationale, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Strategic Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at its different positions. The C3 position is the most nucleophilic and therefore most susceptible to electrophilic attack, making C3-functionalization a widely explored area.[8][9] However, functionalization at other positions, such as C2 and the pyridine ring (C5, C6, C7, C8), is also achievable and crucial for generating structural diversity.[10][11] Direct C-H functionalization has emerged as a powerful and atom-economical strategy to introduce various substituents onto the imidazo[1,2-a]pyridine core, often overcoming the limitations of classical methods that require pre-functionalized starting materials.[4][10][12]
This document will focus on three strategically important and widely applicable functionalization protocols:
-
Direct C-H Arylation at the C3 Position: A modern, efficient method for forging carbon-carbon bonds.
-
Regioselective Halogenation at the C3 Position: Introducing a versatile handle for subsequent cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: A robust and widely used method for introducing aryl and heteroaryl groups.
Below is a workflow diagram illustrating the strategic application of these functionalization reactions.
Caption: Strategic functionalization workflow for the imidazo[1,2-a]pyridine core.
Protocol 1: Direct C-H Arylation of Imidazo[1,2-a]pyridine at the C3 Position
Direct C-H arylation is a powerful strategy that avoids the need for pre-halogenation of the imidazo[1,2-a]pyridine ring, thus offering a more atom- and step-economical approach.[4] Copper-catalyzed methods have proven particularly effective for this transformation.[13]
Scientific Rationale
This protocol utilizes a copper(I) catalyst to mediate the coupling between the electron-rich C3 position of the imidazo[1,2-a]pyridine and an aryl halide. The mechanism is believed to involve the coordination of the copper catalyst to the imidazo[1,2-a]pyridine, followed by a concerted metalation-deprotonation step at the C3 position. The resulting copper-imidazopyridine intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the C3-arylated product and regenerate the active copper catalyst. The choice of ligand and base is critical for the efficiency of the catalytic cycle.
Experimental Protocol: Copper-Catalyzed C3-Arylation
This protocol is adapted from a general method for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridines.[13]
Materials:
-
Substituted Imidazo[1,2-a]pyridine
-
Aryl iodide, bromide, or triflate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the substituted imidazo[1,2-a]pyridine (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary Table:
| Entry | Aryl Halide | Yield (%) |
| 1 | Iodobenzene | 85 |
| 2 | Bromobenzene | 78 |
| 3 | Phenyl triflate | 72 |
Yields are representative and may vary depending on the specific substrates used.
Protocol 2: Regioselective Halogenation of Imidazo[1,2-a]pyridine at the C3 Position
The introduction of a halogen atom, typically bromine or chlorine, at the C3 position provides a versatile synthetic handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions.[14] Transition-metal-free methods using inexpensive and readily available halogen sources are highly desirable for their environmental and economic benefits.[14]
Scientific Rationale
This protocol employs sodium bromite (NaBrO₂) as a mild and efficient bromine source for the regioselective C3-bromination of imidazo[1,2-a]pyridines. The reaction proceeds under acidic conditions, which activate the imidazo[1,2-a]pyridine ring towards electrophilic substitution at the electron-rich C3 position. The in situ generation of the electrophilic bromine species from sodium bromite is a key feature of this method, avoiding the use of hazardous elemental bromine.
Experimental Protocol: Transition-Metal-Free C3-Bromination
This protocol is based on a facile and regioselective halogenation method using sodium chlorite/bromite.[14][15]
Materials:
-
Substituted Imidazo[1,2-a]pyridine
-
Sodium bromite (NaBrO₂)
-
Acetic acid
-
Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the substituted imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL).
-
Add acetic acid (2.0 mmol) to the solution.
-
Add sodium bromite (1.5 mmol) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Substrate (R group on Imidazo[1,2-a]pyridine) | Product | Yield (%) |
| 1 | H | 3-Bromo-imidazo[1,2-a]pyridine | 92 |
| 2 | 2-Phenyl | 3-Bromo-2-phenyl-imidazo[1,2-a]pyridine | 88 |
| 3 | 7-Methyl | 3-Bromo-7-methyl-imidazo[1,2-a]pyridine | 90 |
Yields are representative and may vary depending on the specific substrates used.[15]
Protocol 3: Suzuki-Miyaura Cross-Coupling of C3-Bromoimidazo[1,2-a]pyridines
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between a halide and a boronic acid or ester.[16][17] It is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.
Scientific Rationale
This protocol describes the Suzuki-Miyaura coupling of a C3-bromoimidazo[1,2-a]pyridine with a boronic acid. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the imidazo[1,2-a]pyridine. The resulting palladium(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form a diorganopalladium(II) intermediate. Finally, reductive elimination of this intermediate yields the desired C3-arylated product and regenerates the active palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent are all crucial parameters that can significantly influence the reaction outcome.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol that can be adapted for various 3-bromoimidazo[1,2-a]pyridines and boronic acids.[17]
Materials:
-
3-Bromo-imidazo[1,2-a]pyridine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane/Water mixture
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol), boronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a solution of potassium carbonate (2.0 mmol) in water (2 mL) followed by 1,4-dioxane (8 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 95 |
| 2 | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Thiopheneboronic acid | 85 |
Yields are representative and may vary depending on the specific substrates used.
Troubleshooting and Expert Insights
-
Low Yields in C-H Arylation: Ensure strictly anhydrous conditions and a truly inert atmosphere. The quality of the copper catalyst and the choice of ligand are paramount. Screening different ligands (e.g., bipyridine derivatives) may improve yields.
-
Poor Regioselectivity in Halogenation: While C3 is electronically favored, steric hindrance on the imidazo[1,2-a]pyridine can sometimes lead to mixtures of isomers. Careful control of reaction temperature and slow addition of the halogenating agent can improve selectivity.
-
Decomposition in Suzuki Coupling: The palladium catalyst can be sensitive to air and impurities. Degassing the solvent and using high-purity reagents are crucial. If the boronic acid is prone to decomposition, using the corresponding boronate ester can be a more stable alternative.
-
Purification Challenges: Imidazo[1,2-a]pyridine derivatives can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic separation.
Conclusion
The functionalization of the imidazo[1,2-a]pyridine ring is a dynamic and evolving field of research. The protocols detailed in this guide represent robust and widely applicable methods for the synthesis of diverse derivatives. A thorough understanding of the underlying chemical principles is essential for successful implementation, adaptation, and innovation in the pursuit of novel molecules with significant therapeutic and material applications.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine
Document ID: TSC-CHEM-2026-01-05-001 Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 7-Fluoroimidazo[1,2-a]pyridine. This scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic candidates.[1][2] The most common synthetic route involves the condensation and cyclization of 2-amino-4-fluoropyridine with an α-halocarbonyl compound or its equivalent, a variation of the well-established Chichibabin reaction.[3] While robust, this synthesis is not without its challenges, primarily concerning the formation of undesired side products that can complicate purification and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, mechanistic explanations for side product formation, and validated protocols to help you optimize your synthetic route and achieve high purity for your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction mixture turned dark brown or black immediately after adding the reagents. Is this normal?
A1: Significant color change to dark brown or black often indicates decomposition or polymerization. This can be caused by excessive heat, an overly strong base, or the instability of the α-halocarbonyl reagent. Consider reducing the reaction temperature, using a milder base (e.g., NaHCO₃ instead of K₂CO₃ or an amine base), and ensuring the α-halocarbonyl reagent is fresh or purified before use.
Q2: I'm observing a major peak in my LC-MS with the correct mass, but the NMR spectrum is inconsistent with this compound. What could it be?
A2: You are likely observing a regioisomeric side product. The most common is the formation of an N-alkylation intermediate that has not cyclized, or a dimer. The initial step is the SN2 reaction between the 2-aminopyridine and the α-halocarbonyl. While the endocyclic pyridine nitrogen is typically more nucleophilic, side reactions can occur at the exocyclic amino group under certain conditions. Careful analysis of your ¹H and ¹³C NMR spectra is required to confirm the structure. See the detailed troubleshooting guide in Part 2 for more information on isomer identification.
Q3: My yield is consistently low, even though my starting materials are consumed. Where is my product going?
A3: Low yields with full consumption of starting materials point towards the formation of soluble side products or incomplete cyclization. The intermediate from the initial N-alkylation must undergo intramolecular cyclization followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[3] If this cyclization is inefficient, the intermediate may persist or be diverted into other pathways. We recommend optimizing reaction time and temperature. In some cases, switching to a higher-boiling-point solvent like DMF or using microwave irradiation can promote the final cyclization and dehydration steps.[4]
Q4: What is the best base for this reaction?
A4: The choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the aminopyridine. Sodium bicarbonate (NaHCO₃) is a common and effective choice for reactions with α-haloketones as it is strong enough to neutralize the HBr or HCl generated during the reaction without causing significant decomposition of the reactants.[5] Stronger bases like potassium carbonate (K₂CO₃) can be used but may require more careful temperature control.
Part 2: Troubleshooting Guide for Specific Side Products
This section provides a deep dive into the most common side products, their formation mechanisms, and strategies for mitigation.
Side Product 1: Incomplete Cyclization Intermediate (Hydroxy-imidazoline)
A frequent issue is the stalling of the reaction after the intramolecular cyclization, leading to a stable hydroxy-imidazoline intermediate that fails to dehydrate to the final aromatic product.
-
Identification:
-
LC-MS: You will observe a mass corresponding to [M+18], where M is the mass of the final product. This represents the addition of a water molecule.
-
¹H NMR: Look for the absence of the characteristic aromatic protons of the imidazole ring and the presence of aliphatic protons corresponding to the partially saturated ring system.
-
-
Mechanism of Formation: The reaction proceeds through initial N-alkylation of the pyridine nitrogen, followed by a nucleophilic attack of the exocyclic amino group on the carbonyl carbon. This forms a cyclic hemiaminal (the hydroxy-imidazoline intermediate). The final step is an acid or base-catalyzed dehydration to form the aromatic ring. If conditions are too mild (e.g., insufficient heat or catalyst), this final dehydration step can be slow or incomplete.
-
Prevention and Mitigation Strategies:
| Strategy | Rationale | Recommended Parameters |
| Increase Reaction Temperature | Dehydration is an equilibrium process that is often endothermic. Higher temperatures favor the formation of the aromatic product by driving off water. | Reflux in a solvent like ethanol (78 °C) or isopropanol (82 °C). For stubborn cases, consider a higher boiling solvent like toluene (111 °C). |
| Acid Catalysis | Adding a catalytic amount of a non-nucleophilic acid can protonate the hydroxyl group of the intermediate, turning it into a better leaving group (H₂O). | Add 5-10 mol% of p-toluenesulfonic acid (p-TSA) or acetic acid to the reaction mixture. |
| Extended Reaction Time | The dehydration step may simply be slow under your current conditions. | Monitor the reaction by TLC or LC-MS and continue heating until the intermediate is no longer observed. |
Workflow for Mitigating Incomplete Cyclization
Caption: Troubleshooting workflow for the hydroxy-imidazoline intermediate.
Part 3: Analytical & Purification Protocols
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of the crude reaction mixture and the final product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample prepared in 50:50 Acetonitrile/Water at ~1 mg/mL
Method:
-
Equilibration: Equilibrate the column with 95% A / 5% B for 10 minutes.
-
Injection: Inject 5-10 µL of the sample.
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Ramp linearly from 5% to 95% B
-
Time 15-18 min: Hold at 95% B
-
Time 18-19 min: Ramp linearly from 95% to 5% B
-
Time 19-22 min: Hold at 5% B
-
-
Detection: Monitor at 254 nm and 280 nm.
-
Analysis: The this compound is expected to be a sharp peak. Side products like the hydroxy-imidazoline intermediate will typically have a shorter retention time due to increased polarity.
Protocol 3.2: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvent System: Ethyl Acetate (EtOAc) / Hexanes or Dichloromethane (DCM) / Methanol (MeOH)
-
Crude product adsorbed onto a small amount of silica gel
Procedure:
-
Solvent System Selection: Determine the optimal solvent system using TLC. A good system will give the desired product an Rf value of ~0.3. A common starting point is a gradient of 20% to 50% EtOAc in Hexanes.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity solvent (e.g., 20% EtOAc/Hexanes).
-
Sample Loading: Carefully load the adsorbed crude product onto the top of the packed silica bed.
-
Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., increasing the percentage of EtOAc or MeOH).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Imidazopyridines
Welcome to the technical support center for the purification of fluorinated imidazopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and valuable compounds. The introduction of fluorine atoms into the imidazopyridine scaffold dramatically alters its physicochemical properties, often leading to purification hurdles not seen with their non-fluorinated analogs.[1][2] This guide provides a combination of frequently asked questions for a quick overview and in-depth troubleshooting guides for specific, persistent issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated imidazopyridines often more challenging than their non-fluorinated counterparts?
The challenges stem directly from the unique properties imparted by the fluorine atom(s):
-
Altered Polarity and Solubility: Fluorine is highly electronegative, but the C-F bond is poorly polarizable. Depending on the degree and position of fluorination, the molecule's polarity can be unpredictably altered, making standard silica gel chromatography less intuitive. Furthermore, fluorination can decrease aqueous and lipid solubility, complicating both work-up and crystallization.[3]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique "fluorous-fluorous" interactions, which can lead to aggregation or unusual behavior on chromatography media.[4]
-
Co-elution with Impurities: The subtle electronic changes can make the target compound have very similar polarity to starting materials or side-products, leading to difficult co-elution problems on standard stationary phases.
-
Increased Acidity: Fluorine atoms can increase the acidity of nearby N-H protons (if present), potentially leading to salt formation or degradation on acidic media like standard silica gel.
Q2: What are the most common impurities I should anticipate in my crude product?
Impurity profiling is critical for developing a robust purification strategy.[5] Common impurities originate from the synthetic route employed. For typical syntheses involving 2-aminopyridines and α-haloketones or their precursors, expect the following:[6][7][8]
| Impurity Type | Potential Source | Typical Rf vs. Product (Normal Phase) | Suggested Analytical Method |
| Unreacted 2-Aminopyridine | Incomplete reaction; excess reagent. | Significantly lower Rf (more polar). | LC-MS, GC-MS |
| Unreacted α-Halo/Keto Compound | Incomplete reaction; excess reagent. | Can be higher or lower Rf depending on structure. | LC-MS, ¹H NMR |
| Regioisomers | Use of asymmetrically substituted 2-aminopyridines. | Very close Rf; often the biggest challenge. | LC-MS, ¹⁹F NMR, HPLC |
| Over-brominated/iodinated intermediates | Side reaction during in-situ formation of α-haloketones.[9] | Higher Rf (less polar). | LC-MS |
| Hydrolysis/Degradation Products | Instability during workup or on acidic silica. | Typically much more polar (lower Rf). | LC-MS |
Q3: Should I start with normal-phase or reverse-phase chromatography?
For most small-molecule organic compounds, normal-phase (e.g., silica gel) chromatography is the traditional starting point due to its cost-effectiveness and scalability. It is often effective for removing highly polar or non-polar impurities.
However, if you face significant co-elution of structurally similar impurities (like regioisomers), reverse-phase chromatography (e.g., C18) often provides superior resolution. The separation mechanism on C18 relies more on subtle differences in hydrophobicity, which can be significantly influenced by the precise location of fluorine atoms.
Part 2: Troubleshooting Guides
This section addresses specific problems in a step-by-step format, explaining the rationale behind each recommendation.
Troubleshooting Issue 1: Poor Separation or Co-elution on Silica Gel
You've run a column and your product is contaminated with an impurity of very similar Rf.
The following diagram outlines a decision-making process for tackling poor separation.
Caption: Decision workflow for troubleshooting poor chromatographic separation.
-
Systematic Solvent Screening: Before running another large column, screen a diverse range of solvent systems on TLC plates.
-
Rationale: The standard Hexanes/Ethyl Acetate system may not be optimal. A different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) interacts differently with the solutes and stationary phase, potentially resolving the co-eluting species.
-
-
Introduce a Mobile Phase Modifier: If solvent screening fails, add a small percentage (0.1-1%) of a modifier.
-
For Basic Compounds: Add triethylamine (TEA). Rationale: Fluorinated imidazopyridines are basic. Tailing on acidic silica is common. TEA deactivates the acidic silanol groups, leading to sharper peaks and potentially resolving compounds that were interacting differently with the acid sites.
-
For Acidic Impurities: Add a drop of acetic acid (AcOH). Rationale: This can improve the chromatography of acidic impurities, changing their relative retention time.
-
-
Change the Stationary Phase:
-
Neutral Alumina: If you suspect your compound is degrading on silica (streaking, low recovery), switch to neutral alumina. Rationale: Alumina is less acidic than silica and can prevent the degradation of acid-sensitive molecules.
-
Reverse-Phase (C18): This is the most powerful option for resolving compounds with very similar polarity. Rationale: Separation is based on hydrophobicity. The position of a fluorine atom can have a more pronounced effect on a molecule's interaction with the non-polar C18 stationary phase than with polar silica, often enabling the separation of stubborn isomers.
-
Troubleshooting Issue 2: Difficulty with Crystallization
Your purified product is an oil or amorphous solid that refuses to crystallize, hindering final purification and characterization. This is a known issue with some complex fluorinated molecules.[10]
| Solvent/Anti-Solvent System | Technique | Rationale & Comments |
| Dichloromethane (DCM) / Hexanes | Slow Evaporation / Vapor Diffusion | A classic combination. Dissolve in minimal DCM (solvent) and allow hexanes (anti-solvent) to slowly diffuse in. |
| Ethyl Acetate / Pentane | Slow Evaporation / Layering | Good for moderately polar compounds. Pentane is a very weak anti-solvent, promoting slower crystal growth. |
| Acetone / Water | Cooling / Anti-solvent Addition | For more polar compounds. The high polarity of water can effectively crash out the less polar organic molecule. Use sparingly. |
| Isopropanol (IPA) / Diisopropyl ether | Cooling / Slow Evaporation | IPA can form strong hydrogen bonds, which may need to be disrupted for lattice formation. The ether helps reduce solubility. |
| Toluene / Heptane | Hot Recrystallization / Cooling | Good for aromatic compounds. The planarity of toluene can aid in π-stacking interactions within the crystal lattice. |
-
Dissolve your compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., 0.5 mL of Acetone or DCM) in a small vial.
-
Place this open vial inside a larger, sealed jar that contains a reservoir of the anti-solvent (e.g., 5-10 mL of Hexanes or Ether).
-
Seal the larger jar and leave it undisturbed in a vibration-free area.
-
Rationale: The anti-solvent has a higher vapor pressure than the solvent. It will slowly diffuse into the solvent vial, gradually decreasing the solubility of your compound and promoting the slow, ordered formation of crystals.
Troubleshooting Issue 3: Identifying Unknown Fluorinated Impurities
You have an unknown peak in your HPLC or a persistent spot on your TLC. Mass spectrometry gives you a mass, but the structure is unclear.
For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and often underutilized tool for impurity identification.[11][12]
-
High Sensitivity & 100% Abundance: The ¹⁹F nucleus is 100% abundant and highly sensitive, allowing for the detection of very minor impurities.[11]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~400 ppm), meaning that even subtle changes in the electronic environment around a fluorine atom will result in a distinct, well-resolved signal.[12]
-
Direct Stoichiometry: If you have multiple fluorine atoms in your molecule, the integration of the ¹⁹F signals can directly confirm the structure of an impurity. For example, if an impurity arises from a defluorination reaction, you will see the disappearance of a specific signal.
-
Coupling Information: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling provides through-bond connectivity information, helping to piece together the structure of an unknown.
Caption: Integrated analytical workflow for identifying fluorinated impurities.
Example Scenario: Your desired product has a -CF₃ group with a signal at -62 ppm. In your crude ¹⁹F NMR, you see a small, new signal at -75 ppm. This is highly indicative of trifluoroacetic acid (TFA), a common degradation product from the cleavage of a benzotrifluoride moiety.[12] This insight allows you to adjust your workup or purification conditions (e.g., avoiding strong acid or base) to prevent its formation.
By combining these FAQs, troubleshooting guides, and advanced analytical strategies, researchers can more effectively navigate the unique challenges posed by the purification of fluorinated imidazopyridines, leading to higher purity materials and more reliable downstream results.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 7-Fluoroimidazo[1,2-a]pyridine
Technical Support Center: 7-Fluoroimidazo[1,2-a]pyridine
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising, yet often problematic, chemical scaffold. Our goal is to provide you with a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving your research from the bench to preclinical studies with confidence.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential.[1][2] The strategic placement of a fluorine atom at the 7-position can significantly enhance metabolic stability and target binding affinity.[3][4] However, this modification also alters the compound's physicochemical properties, frequently leading to poor aqueous solubility—a critical hurdle for both in vitro biological assays and in vivo bioavailability.[3][5]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move from fundamental concepts and initial screening methods to advanced formulation strategies, providing not just protocols, but the causal reasoning behind them.
Part 1: Foundational FAQs - Understanding the Solubility Challenge
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What intrinsic properties of this compound contribute to its poor solubility?
Answer: The poor aqueous solubility of this compound is not due to a single factor, but a combination of its structural and electronic properties:
-
High Crystallinity: The planar, rigid, and aromatic structure of the imidazopyridine core allows for efficient packing in a crystal lattice. This high lattice energy means that a significant amount of energy is required to break apart the crystal and solvate individual molecules, resulting in low solubility.
-
Hydrophobicity: The fused aromatic ring system is inherently hydrophobic. While the nitrogen atoms provide some polarity, the overall character of the molecule is lipophilic.
-
Impact of Fluorine: The fluorine atom at the 7-position is highly electronegative. This has two key effects:
Q2: What is the difference between thermodynamic and kinetic solubility, and which should I measure first?
Answer: Understanding the distinction between these two solubility measurements is critical for efficient drug discovery.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved solute is in equilibrium with an excess of solid material. The "shake-flask" method is the gold-standard for this measurement.[7][8]
-
Kinetic Solubility is the concentration of a compound at which it precipitates from a solution when the solution is prepared by a specific method, typically by adding a concentrated DMSO stock solution to an aqueous buffer. It measures the compound's ability to stay in solution under non-equilibrium conditions and is often higher than thermodynamic solubility.[8][9]
Recommendation: For initial high-throughput screening, kinetic solubility is more practical as it uses less compound and mimics the conditions of many in vitro biological assays.[9] However, for lead candidates proceeding to more advanced studies, determining the thermodynamic solubility is essential for understanding the compound's true physical limitations and for developing robust formulations.[8]
Part 2: Troubleshooting Guide - Common Experimental Problems
This section provides direct answers and protocols for specific issues encountered during routine experiments.
Q3: My compound precipitates immediately when I dilute my concentrated DMSO stock into aqueous buffer for an in vitro assay. What should I do?
Answer: This is a classic example of "solvent-shift" induced precipitation, where the compound is highly soluble in the organic stock solvent (DMSO) but crashes out when introduced to the predominantly aqueous assay buffer.[10]
Workflow for Resolving Assay Precipitation
Caption: Decision workflow for addressing compound precipitation in aqueous assays.
Immediate Solutions to Try:
-
Lower the Final Concentration: Test if a lower, sub-saturating concentration is still active in your assay.
-
Increase Co-solvent Percentage: Determine the maximum percentage of DMSO (or another co-solvent) your assay can tolerate without affecting the biological outcome. Often, increasing DMSO from 0.1% to 0.5% or even 1% can maintain solubility.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween-80 (0.01-0.1%) or Pluronic F-68 can act as wetting agents and help keep the compound dispersed.
Q4: Can I improve the solubility of this compound by adjusting the pH?
Answer: Yes, this is a viable strategy for weakly basic compounds. The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom that can be protonated at acidic pH to form a more soluble cationic species.[7]
However, as mentioned in Q1, the electron-withdrawing fluorine atom lowers the pKa of this nitrogen.[6] This means you will likely need to go to a lower pH (e.g., pH 2-4) to achieve significant protonation and solubility enhancement compared to a non-fluorinated analogue.
Key Consideration: Ensure that your compound is chemically stable at the required pH and that the pH itself does not interfere with your experiment (e.g., cell viability, enzyme activity).
Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Create buffers ranging from pH 2.0 to 8.0 (e.g., citrate for acidic, phosphate for neutral).
-
Add excess compound: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (the shake-flask method).[7]
-
Separate solid from solution: Use a centrifuge to pellet the excess solid, then carefully collect the supernatant. Filtration through a 0.22 µm PVDF filter is also recommended.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot: Graph the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Q5: What are the best co-solvents to screen for solubilizing this compound for formulation development?
Answer: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous vehicle.[11][12] For preclinical formulations, biocompatibility is key.
Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Concentration Range (v/v) | Key Characteristics & Considerations |
| Propylene Glycol (PG) | 10 - 60% | Excellent safety profile; commonly used in oral and parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 80% | Very common for oral and parenteral use; can enhance permeability.[13][14] |
| Ethanol | 5 - 20% | Good solubilizer but can cause irritation and has pharmacological effects.[11] |
| N-Methyl-2-pyrrolidone (NMP) | 5 - 30% | Strong solubilizer, but concerns over developmental toxicity limit its use. |
| Dimethyl Sulfoxide (DMSO) | < 10% (in vivo) | Excellent solubilizer but can have toxicological and pharmacological effects.[15] |
Part 3: Advanced Solubilization Strategies
When simple pH adjustments and co-solvents are insufficient, more advanced formulation technologies are required.
Q6: Co-solvents are not providing enough solubility for my in vivo studies. What is the next logical step?
Answer: The next and most powerful step is often complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has greatly improved aqueous solubility.[16][17]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble complexes.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Very high water solubility and excellent safety profile; widely used in approved parenteral products.[18] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High water solubility; negatively charged, which can be useful for specific interactions. Marketed as Captisol®.[18][19] |
| Randomly-methylated-β-cyclodextrin | RAMEB | High solubilizing capacity, often superior to HP-β-CD, but typically used for non-parenteral routes.[18] |
Protocol: Phase-Solubility Study with Cyclodextrins
-
Prepare CD solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 15, 20% w/v HP-β-CD).
-
Add excess compound: Add an excess of solid this compound to each solution.
-
Equilibrate: Agitate the samples at a constant temperature for 48-72 hours.
-
Separate and Quantify: As described in the pH-solubility protocol (centrifuge, filter, analyze supernatant).
-
Plot and Analyze: Graph the solubility of your compound against the cyclodextrin concentration. A linear increase (AL-type plot) is most common and indicates the formation of a soluble 1:1 complex.[20] This plot allows you to determine the required cyclodextrin concentration to achieve your target drug concentration.
Q7: I need to develop a solid oral dosage form. How can I formulate this compound for better dissolution and absorption?
Answer: For solid oral dosage forms, creating an Amorphous Solid Dispersion (ASD) is a leading strategy.[21] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[22] This prevents the drug from recrystallizing, keeping it in a higher-energy amorphous state that dissolves much more rapidly in gastrointestinal fluids, often creating a transient supersaturated state that enhances absorption.[10][22][23]
Key Components of an ASD:
-
Drug: this compound.
-
Polymer Carrier: Hydrophilic polymers that are miscible with the drug. Common choices include:
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
-
Select a common solvent: Find a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the chosen polymer.
-
Dissolve components: Prepare a solution containing the desired ratio of drug to polymer (e.g., 20% drug, 80% polymer by weight).
-
Evaporate solvent: Use a rotary evaporator to remove the solvent under vacuum. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Dry and Mill: Dry the resulting solid film/foam under high vacuum to remove residual solvent. Gently grind the material into a fine powder using a mortar and pestle.
-
Characterize: Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Test Dissolution: Perform a dissolution test comparing the ASD powder to the crystalline drug to confirm the enhancement in dissolution rate and extent.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Enhancing solubility with novel excipients [manufacturingchemist.com]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into catalyst selection and troubleshooting, structured in a practical question-and-answer format to address the specific challenges you may encounter during your experiments.
Catalyst Selection: Frequently Asked Questions
Question 1: I am planning a new synthesis of an imidazo[1,2-a]pyridine derivative. With so many options, which catalyst system should I start with?
Answer: The optimal catalyst depends heavily on your starting materials. Imidazo[1,2-a]pyridines are versatile scaffolds, and various synthetic routes have been developed. We can classify the most common approaches based on the key bond formation strategy, which dictates the best catalyst choice.
A logical starting point is to identify your available precursors. The flowchart below provides a decision-making framework for selecting an initial catalytic system.
Caption: Initial catalyst selection workflow based on starting materials.
For a more detailed comparison, the following table summarizes the most common and effective catalyst systems.
| Catalyst System | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Copper (Cu) | 2-Aminopyridines + Ketones, Nitroolefins, Alkynes | CuI or CuBr (5-10 mol%), Solvent (DMF, Toluene), 80-120 °C, often with an oxidant (Air, O₂)[1][2][3] | High functional group tolerance, cost-effective, "green" when using air as oxidant.[2] | Can require ligands or additives; catalyst can be sensitive to air if not an aerobic reaction. |
| Iron (Fe) | 2-Aminopyridines + Nitroolefins | FeCl₂ or FeCl₃ (10 mol%), Solvent (DMF), 120-150 °C[4][5][6] | Very inexpensive, readily available, operationally simple.[5] | May require higher temperatures; substrate scope can be more limited than copper.[5] |
| Palladium (Pd) | Intramolecular CDC reactions; Three-component reactions | Pd(OAc)₂ or other Pd(II) salts, Solvent (Toluene, DMSO), 80-110 °C[7][8] | Effective for complex cyclizations and C-H functionalization.[7] | Expensive catalyst, potential for metal contamination in the final product. |
| Gold (Au) | Pyridine N-Oxides + Alkynes | PicAuCl₂, Au Nanoparticles, Acid co-catalyst (TFA), Solvent (DCM), 40 °C[9][10][11] | Very mild reaction conditions, atom-economical, tolerates sensitive functional groups.[9][11] | High catalyst cost. |
| Acid Catalysts | Groebke-Blackburn-Bienaymé (GBB) Reaction | Sc(OTf)₃, HClO₄, p-TSA, NH₄Cl in MeOH or n-BuOH[12][13][14] | Excellent for building molecular diversity quickly through multicomponent reactions. | Can be sensitive to substrate electronics; may require anhydrous conditions. |
| Iodine (I₂) | 2-Aminopyridines + Ketones or GBB Reaction | I₂ (5-10 mol%), Solvent (Ethanol, Water), Room Temp to Reflux[15][16] | Low cost, readily available, environmentally benign, often works at room temperature.[15] | Can lead to iodination of the product as a side reaction. |
Troubleshooting Guide
Question 2: My reaction yield is low or zero. What are the most common causes and how can I improve it?
Answer: Low yield is a frequent issue that can often be resolved by systematically evaluating several key parameters. The cause is typically related to catalyst activity, reaction conditions, or substrate reactivity.
Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Cause: The catalyst may have degraded. Copper(I) salts can oxidize to the less active Copper(II) form if not stored properly.[3] Many catalysts are sensitive to air and moisture.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. If the reaction is not intended to be aerobic, ensure it is run under an inert atmosphere (Nitrogen or Argon). For reactions requiring an oxidant, such as many copper-catalyzed syntheses, ensure adequate airflow.[2]
-
-
Reaction Parameters:
-
Temperature: The reaction may be too cold to overcome the activation energy or too hot, causing decomposition. Optimization experiments have shown 80°C to be ideal for certain Cu-catalyzed reactions, while some Fe-catalyzed routes require up to 150°C.[2][5]
-
Action: Screen a temperature range (e.g., room temperature, 60°C, 80°C, 110°C) on a small scale to find the optimum.
-
-
Solvent: The solvent plays a critical role in solubility and stabilizing intermediates. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of substrates.[2] However, for some multicomponent reactions, protic solvents like ethanol or n-butanol are superior.[13][15]
-
Action: If yield is poor in a nonpolar solvent like toluene, try a polar aprotic solvent like DMF or DMSO.
-
-
Reaction Time: Many published procedures report reaction times of 4 to 24 hours.[5][7] The reaction may simply need more time to reach completion.
-
Action: Monitor the reaction's progress via TLC or LC-MS at set intervals (e.g., 2h, 6h, 12h, 24h) to determine the point of maximum conversion.
-
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of your substituents matters. For instance, in reactions involving aminopyridines and nitroolefins, electron-rich aminopyridines tend to give better yields than electron-deficient ones.[2] Conversely, for reactions involving aldehydes, substrates with electron-withdrawing groups can sometimes accelerate the formation of key intermediates.[17]
-
Steric Hindrance: Bulky groups near the reacting centers can impede the approach of the catalyst or other reactants, lowering the reaction rate and yield.
-
Action: If you suspect electronic or steric issues, you may need to increase the catalyst loading (e.g., from 5 mol% to 10 mol%), increase the temperature, or switch to a less sterically demanding catalyst system.
-
-
Question 3: My reaction is messy, with multiple side products. How can I improve selectivity?
Answer: Poor selectivity is often a result of undesired side reactions competing with the main productive pathway. Improving selectivity requires fine-tuning the reaction conditions to favor the desired transformation.
-
Control Stoichiometry: Ensure precise measurement of your reactants. An excess of a highly reactive component, like an aldehyde or isocyanide in a multicomponent reaction, can lead to polymerization or other side reactions.
-
Lower the Temperature: Higher temperatures provide more energy for alternative reaction pathways to occur. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can dramatically improve selectivity.
-
Change the Catalyst: Some catalysts are inherently more selective than others. For example, gold catalysts are known for their high selectivity under very mild conditions.[9][11] If you are using a highly reactive system like a strong Brønsted acid, switching to a milder Lewis acid like Sc(OTf)₃ or a metal catalyst like CuI might prevent decomposition and side reactions.
-
Additives/Ligands: For transition-metal-catalyzed reactions, the addition of a ligand can modulate the catalyst's reactivity and steric environment, improving selectivity. For example, in some Cu(I)-catalyzed reactions, a bipyridine (bipy) ligand is optimal.[8]
Experimental Protocol Example
Copper(I)-Catalyzed Synthesis from a 2-Aminopyridine and a Nitroolefin[4]
This protocol is a representative example based on established literature.
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the nitroolefin (1.1 mmol, 1.1 equiv) and Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%).
-
Solvent: Add 5 mL of anhydrous Dimethylformamide (DMF).
-
Reaction: Place the flask in a preheated oil bath at 80 °C. It is crucial to leave the top of the condenser open to the air, as air serves as the oxidant for this reaction.[2]
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Workup: After the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.
In-Depth Mechanistic Insight
Question 4: What is the general catalytic cycle for a transition-metal-catalyzed synthesis of imidazo[1,2-a]pyridine?
Answer: While mechanisms vary significantly between different synthetic routes, we can illustrate a plausible pathway for the widely used copper-catalyzed reaction between a 2-aminopyridine and a ketone, which proceeds via an oxidative C-N bond formation.
Caption: A plausible catalytic cycle for Cu-catalyzed imidazo[1,2-a]pyridine synthesis.
Explanation of the Cycle:
-
Condensation: The reaction begins with the acid- or heat-promoted condensation of the 2-aminopyridine with the ketone to form an enamine intermediate.[1]
-
Coordination: The enamine intermediate coordinates to the active Cu(I) catalyst.
-
Oxidative Cyclization: This is the key step where, in the presence of an oxidant like O₂, an intramolecular C-H amination occurs. The pyridine nitrogen attacks the enamine double bond, forming the five-membered imidazole ring. This is an oxidative process where the copper center may cycle through a higher oxidation state.
-
Product Release & Regeneration: The imidazo[1,2-a]pyridine product is released, and the active Cu(I) catalyst is regenerated to participate in another cycle.
Understanding this cycle helps in troubleshooting. For example, if the reaction stalls, it could be due to a failure in the initial condensation (requiring an acid co-catalyst) or a problem with the oxidative step (requiring a better oxidant or a more active catalyst).
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nanomaterchem.com [nanomaterchem.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] Its synthesis, while conceptually straightforward, is often plagued by practical challenges that can frustrate even experienced researchers. This guide is designed to serve as a dedicated technical support resource, providing field-proven insights and evidence-based solutions to common pitfalls encountered during the synthesis of these vital heterocycles.
Part 1: Troubleshooting Guide (Q&A)
This section directly addresses the most frequent and vexing issues encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Yield of the Desired Product
Question: I've followed a standard procedure (e.g., condensation of a 2-aminopyridine with an α-haloketone), but my final yield is disappointingly low, or I've recovered only starting material. What are the likely causes and how can I fix this?
Answer: This is the most common issue, and it typically stems from one of several factors related to reactants, conditions, or the reaction mechanism itself.
Causality & Solutions:
-
Purity of Starting Materials: The purity of the 2-aminopyridine is critical.[3] Commercial 2-aminopyridines can contain impurities that may interfere with the reaction.
-
Solution: Recrystallize the 2-aminopyridine before use. Verify purity via melting point or NMR spectroscopy.
-
-
Reactivity of the α-Haloketone: The nature of the halogen is paramount. α-Bromoketones are generally more reactive than α-chloroketones.[4] If your ketone is not sufficiently electrophilic, the initial nucleophilic attack by the pyridine nitrogen will be slow or nonexistent.
-
Solution: If using an α-chloroketone, consider switching to the corresponding α-bromoketone. Alternatively, adding a mild Lewis acid catalyst might help activate the carbonyl group.
-
-
Inadequate Reaction Conditions:
-
Temperature: Many classical syntheses, like the Tschitschibabin reaction, initially required high temperatures (150-200 °C) in sealed tubes.[4][5] While modern methods are milder, the reaction may still require sufficient thermal energy to overcome the activation barrier for cyclization.[6]
-
Solvent Choice: The polarity of the solvent can dramatically affect the reaction. Highly polar aprotic solvents like DMF or DMSO can facilitate the initial SN2 reaction, but less polar solvents like ethanol or even solvent-free conditions have also been proven effective for certain substrates.[1][4][6] Using acetonitrile, for instance, has been reported to sometimes lead to complex and inseparable mixtures.[3]
-
-
Electronic Effects of Substituents: The electronic nature of substituents on both the 2-aminopyridine and the ketone can significantly influence reactivity.
-
Electron-withdrawing groups (EWGs) on the 2-aminopyridine ring decrease its nucleophilicity, slowing down the initial attack on the α-haloketone.
-
Electron-donating groups (EDGs) on the 2-aminopyridine ring increase nucleophilicity and generally favor the reaction.
-
Solution: For substrates with EWGs, more forcing conditions (higher temperature, longer reaction time) or the use of a more reactive coupling partner (e.g., α-bromoketone) may be necessary.
-
Issue 2: Formation of Significant Side Products & Purification Headaches
Question: My reaction works, but I get a complex mixture of products that is difficult to separate by column chromatography. What are these side products and how can I prevent their formation?
Answer: Side product formation is often a result of competing reaction pathways or the degradation of starting materials or products.
Causality & Solutions:
-
Dimerization/Polymerization: 2-aminopyridines can self-condense or react with the carbonyl component in unintended ways, especially under harsh conditions (e.g., strong acid or high heat).
-
Solution: Maintain careful control over stoichiometry; avoid a large excess of either reactant.[6] Ensure gradual heating and consider methods that operate at lower temperatures, perhaps with catalytic assistance.
-
-
Lack of Regioselectivity: In multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, incorrect regioselectivity can lead to isomeric products that are challenging to separate.[1][7]
-
Solution: The choice of catalyst is crucial in MCRs. For example, in some iodine-catalyzed syntheses, the product precipitates directly from the reaction mixture in high purity, simplifying purification to a simple filtration.[8][9] Re-evaluate your catalytic system based on literature precedents for your specific substrate class.
-
-
Product Instability: The imidazo[1,2-a]pyridine core is generally stable, but certain substituents can render it sensitive to the work-up or purification conditions. For example, furan moieties can be sensitive to strongly acidic conditions.[3]
-
Solution: Use a milder work-up procedure. If your product is base-sensitive, avoid strong aqueous bases. If it is acid-sensitive, use a careful neutralization process. For purification, consider alternative methods to silica gel chromatography, such as recrystallization or preparative HPLC if co-elution is a persistent problem.
-
Issue 3: Poor C3-Functionalization in Post-Synthesis Modification
Question: I have successfully synthesized my core imidazo[1,2-a]pyridine, but now I'm struggling to functionalize the C3 position. Why is this difficult?
Answer: While the C3 position is the most common site for electrophilic attack, achieving clean and efficient C3-alkylation or arylation can be tricky.
Causality & Solutions:
-
Competing Reactivity: The nitrogen atoms in the ring system can also react with electrophiles, leading to undesired N-alkylation or other side reactions.
-
Steric Hindrance: Bulky groups at the C2 position can sterically hinder the approach of an electrophile to the C3 position.
-
Harsh Reaction Conditions: Many classical C-H functionalization reactions require harsh conditions that can degrade the imidazo[1,2-a]pyridine core.
-
Solution: Employ modern, milder C-H functionalization strategies. For instance, a three-component aza-Friedel–Crafts reaction using a Lewis acid catalyst like Y(OTf)₃ can achieve C3-alkylation under relatively mild conditions with high atom economy.[10] This approach often shows excellent functional group tolerance, avoiding many of the pitfalls of older methods.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route should I choose? The classical Tschitschibabin reaction or a modern multi-component reaction (MCR)?
A1: The choice depends on your target molecule and available resources.
-
Classical Condensation (e.g., with α-haloketones): This is a robust and well-understood method, ideal for synthesizing simple, 2- or 2,3-substituted imidazo[1,2-a]pyridines.[4][5] It is often reliable when you have the specific α-haloketone readily available.
-
Multi-Component Reactions (MCRs): MCRs, such as those combining a 2-aminopyridine, an aldehyde, and an isocyanide or alkyne, offer superior efficiency and diversity.[4][11] They allow for the rapid, one-pot construction of more complex, polysubstituted scaffolds and are highly valued in drug discovery for building compound libraries.[4][11]
Q2: My reaction requires a catalyst. What are the pros and cons of common choices like copper, iron, or iodine?
A2:
-
Copper (Cu): Copper catalysts (e.g., CuI) are extremely versatile and widely used for various coupling and cyclization reactions to form this scaffold, often using air as a green oxidant.[12] They are generally efficient but may require careful optimization to avoid catalyst poisoning.
-
Iron (Fe): Iron catalysts (e.g., FeCl₃) are attractive because they are inexpensive, abundant, and environmentally benign.[4] They have been shown to be superior catalysts in certain cascade reactions involving nitroolefins.[4]
-
Iodine (I₂): Molecular iodine is a powerful yet mild Lewis acid catalyst for these syntheses. It is cost-effective, eco-friendly, and can promote reactions under metal-free conditions, often at room temperature.[8][9] A significant advantage is that in some protocols, the product precipitates out, simplifying purification immensely.[8]
Q3: How critical is the atmosphere? Do I need to run my reaction under an inert gas?
A3: It is highly dependent on the specific methodology.
-
Many traditional condensation reactions are relatively insensitive to air and moisture.[6]
-
However, some modern catalytic cycles, particularly those involving copper or palladium, explicitly use air (oxygen) as the terminal oxidant in dehydrogenative coupling steps.[12]
-
Conversely, if you are using sensitive reagents or catalysts that can be degraded by oxygen or water, working under an inert atmosphere (Nitrogen or Argon) is essential to ensure reproducibility and high yields.[3][6] Always refer to the specific protocol.
Part 3: Diagrams & Data
Troubleshooting Workflow for a Failed Reaction
This workflow provides a logical sequence of steps to diagnose and solve a failed or low-yielding synthesis.
Caption: A logical workflow for troubleshooting failed imidazo[1,2-a]pyridine syntheses.
Simplified One-Pot Synthesis Mechanism
This diagram illustrates a common mechanistic pathway for a modern, acid-catalyzed three-component synthesis.
Caption: Simplified mechanism for a three-component synthesis of imidazo[1,2-a]pyridines.
Comparison of Synthetic Methodologies
| Methodology | Key Reactants | Typical Conditions | Advantages | Common Pitfalls |
| Tschitschibabin Condensation | 2-Aminopyridine, α-Haloketone | Heat (60-150°C), often in EtOH, DMF, or solvent-free | Simple, robust, well-established | Can require high temperatures; moderate yields with less reactive substrates.[4][5] |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Oxidant (e.g., I₂) | Catalytic I₂ or Cu, often aerobic | In-situ generation of α-iodoketone; avoids handling lachrymatory α-haloketones.[12] | Requires careful control of oxidant; can have regioselectivity issues. |
| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃), often MW irradiation | High atom economy, rapid library synthesis, structural diversity.[4][11] | Sensitive to steric hindrance; can produce complex mixtures if not optimized.[1] |
| A3 Coupling (MCR) | 2-Aminopyridine, Aldehyde, Alkyne | Copper catalyst (e.g., CuI) | One-pot, convergent synthesis; good functional group tolerance.[4] | Can be sensitive to catalyst poisoning; requires terminal alkynes. |
Protocol: Iodine-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from modern, environmentally benign methodologies that leverage the efficiency of iodine catalysis.[8][9]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-butyl isocyanide (1.0 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the aryl aldehyde (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5-10 minutes until the solids are dissolved.
-
Add the catalyst, iodine (5 mol%), to the solution. The solution will likely turn a brown/orange color.
-
Add the tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
-
Crucial Observation: In many cases, the desired product will begin to precipitate out of the ethanol solution as a solid.[8]
-
Upon completion, if a precipitate has formed, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum. In many instances, this filtration yields the pure product without the need for column chromatography, which is a significant advantage of this method.[8]
-
If no precipitate forms or if the filtrate contains significant product, concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 7-Fluoroimidazo[1,2-a]pyridine
Welcome to the comprehensive technical support guide for the scale-up synthesis of 7-Fluoroimidazo[1,2-a]pyridine. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant and beyond. We will delve into the critical aspects of process optimization, troubleshooting common challenges, and ensuring the safety and scalability of your synthesis.
Section 1: The Synthetic Landscape: Understanding the Chemistry
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry, with numerous methodologies reported.[1][2] The most common and industrially relevant approach for the synthesis of this compound involves the condensation of 2-amino-4-fluoropyridine with a two-carbon synthon, typically chloroacetaldehyde or a derivative thereof.[3]
Core Reaction Pathway
The fundamental transformation is the Tschitschibabin reaction, which proceeds through the initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-fluoropyridine, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazo[1,2-a]pyridine core.[3]
Caption: Generalized workflow for the Tschitschibabin synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-up Synthesis
Transitioning a synthetic route from the lab to a larger scale invariably presents a unique set of challenges. This section addresses common issues encountered during the scale-up of this compound synthesis in a practical, question-and-answer format.
Issue 1: Reaction Stalls or Incomplete Conversion
-
Question: My large-scale reaction is showing incomplete conversion, even after extended reaction times. What are the likely causes and how can I address this?
-
Answer: Incomplete conversion at scale can be attributed to several factors that may not be as prominent in smaller lab-scale reactions.
-
Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor contact between reactants, especially if solids are present.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. For heterogeneous reactions, consider the use of a phase-transfer catalyst or a co-solvent to improve solubility.
-
-
Temperature Gradients: Maintaining a consistent temperature throughout a large reaction vessel can be challenging. Hot or cold spots can lead to side reactions or slow down the desired transformation.
-
Solution: Utilize a reactor with good heat transfer capabilities and multiple temperature probes to monitor for gradients. A staged addition of reagents can also help to control the exotherm.
-
-
Reagent Quality and Stoichiometry: The quality of starting materials is paramount at scale. Impurities in 2-amino-4-fluoropyridine or chloroacetaldehyde can inhibit the reaction.
-
Solution: Qualify your raw material suppliers and perform incoming quality control checks. Re-evaluate the stoichiometry; a slight excess of one reagent may be beneficial at a larger scale to drive the reaction to completion.
-
-
Issue 2: Formation of Intractable Emulsions During Work-up
-
Question: I'm struggling with persistent emulsions during the aqueous work-up of my reaction mixture, making phase separation difficult and time-consuming. What can I do?
-
Answer: Emulsion formation is a common problem when scaling up extractions of heterocyclic compounds.[4]
-
Solutions:
-
Addition of Brine: Saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often helping to break emulsions.
-
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes disrupt the emulsion.[4]
-
Centrifugation: If the equipment is available, centrifugation is a highly effective method for separating stubborn emulsions.[4]
-
Solvent Selection: Consider using a different extraction solvent with a greater density difference from water.
-
-
Issue 3: Product Isolation and Purification Challenges
-
Question: My crude product is an oil/dark solid, and I'm having difficulty purifying it by crystallization. What are my options for large-scale purification?
-
Answer: Purification is a critical step in any scale-up process. While direct crystallization is ideal, it's not always straightforward.
-
Troubleshooting Crystallization:
-
Solvent Screening: A thorough solvent screen is essential. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[4]
-
Seed Crystals: Using seed crystals of the pure compound can induce crystallization.[4]
-
Anti-Solvent Addition: If a single solvent system is not effective, consider an anti-solvent crystallization, where the crude product is dissolved in a good solvent, and a poor solvent is slowly added to induce precipitation.
-
-
Alternative Purification Techniques:
-
Slurry Wash: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Column Chromatography (Flash): While often seen as a lab-scale technique, flash chromatography can be scaled up for multi-kilogram purifications.[4]
-
Salt Formation: If your product has a basic nitrogen, forming a salt (e.g., hydrochloride) can often lead to a more crystalline material that is easier to purify. The free base can then be regenerated.
-
-
Section 3: Frequently Asked Questions (FAQs) for Process Development
This section provides answers to common questions that arise during the process development and optimization of this compound synthesis.
-
Q1: What are the key safety concerns associated with the use of chloroacetaldehyde at scale?
-
A1: Chloroacetaldehyde is a toxic and corrosive material.[5] It is crucial to handle it in a well-ventilated area, preferably in a closed system, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6] On a large scale, engineering controls such as process enclosures and local exhaust ventilation are essential.[7] It is also important to be aware that chloroacetaldehyde can decompose on heating, producing toxic fumes.[5]
-
-
Q2: Are there any "greener" or safer alternatives to chloroacetaldehyde?
-
A2: While chloroacetaldehyde is a common reagent, research into more environmentally friendly synthetic routes for imidazo[1,2-a]pyridines is ongoing. Some alternatives that have been explored include the use of α-haloketones, nitroolefins, and multicomponent reactions that avoid the use of highly toxic reagents.[1][8] For example, copper-catalyzed one-pot procedures using nitroolefins and air as the oxidant have been reported.[8]
-
-
Q3: How can I monitor the progress of my large-scale reaction effectively?
-
A3: In-process controls (IPCs) are critical for monitoring reaction progress at scale. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for tracking the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be a quicker, qualitative check.
-
-
Q4: What are the most common impurities I should look for in my final product?
-
A4: Common impurities can include unreacted 2-amino-4-fluoropyridine, byproducts from the self-condensation of chloroacetaldehyde, and regioisomers if the starting aminopyridine is not symmetrically substituted. It is also important to monitor for residual solvents and any catalysts used in the synthesis.
-
Section 4: Experimental Protocols for Scale-up
The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.
Protocol 1: Scale-up Synthesis of this compound
| Parameter | Value |
| Reactants | 2-amino-4-fluoropyridine, Chloroacetaldehyde (50% aq. solution) |
| Solvent | Ethanol |
| Base | Sodium Bicarbonate |
| Temperature | Reflux (approx. 78-82 °C) |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-4-fluoropyridine and ethanol.
-
Base Addition: Add sodium bicarbonate to the stirred suspension.
-
Reagent Addition: Slowly add the chloroacetaldehyde solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.
Protocol 2: Purification by Recrystallization
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Section 5: Data Presentation and Analysis
The following table summarizes typical process parameters and expected outcomes for the scale-up synthesis.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-up |
| Typical Yield | 80-90% | 75-85% | Yields may be slightly lower at scale due to transfer losses and less ideal conditions. |
| Purity (by HPLC) | >98% | >98% | Maintaining high purity requires robust purification protocols. |
| Cycle Time | 8-12 hours | 12-24 hours | Longer addition and heating/cooling times are expected at a larger scale. |
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION) [chemicalsafety.ilo.org]
- 6. nj.gov [nj.gov]
- 7. epaosc.org [epaosc.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Monitoring Imidazo[1,2-a]pyridine Formation
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in numerous pharmaceutical agents, making robust and reliable synthetic monitoring crucial for successful outcomes.[1][2][3][4]
This guide moves beyond simple protocols to address the common and often subtle challenges encountered during reaction monitoring. It is structured as a series of troubleshooting scenarios and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your decision-making in the lab.
Diagram: General Reaction Monitoring Workflow
Before diving into specific issues, it's essential to have a systematic workflow for monitoring your reaction. The following diagram outlines a logical sequence of analytical techniques to track the consumption of starting materials and the formation of your desired imidazo[1,2-a]pyridine product.
Caption: A standard workflow for monitoring imidazo[1,2-a]pyridine synthesis.
Troubleshooting Guide: Common Monitoring Issues
This section addresses specific problems you might encounter while tracking your reaction's progress.
Question 1: My TLC plate is showing a confusing mess of spots. How can I improve the resolution to accurately track my starting materials and product?
Answer: This is a very common issue, especially in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction (GBBR), which can have multiple intermediates.[5][6][7] Here’s a systematic approach to troubleshoot poor TLC resolution:
Causality: Poor separation on TLC arises from an inappropriate mobile phase polarity, which fails to create a sufficient difference in the affinity of the various components (starting materials, intermediates, product, and byproducts) for the stationary phase (silica gel).
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
Start with a Standard: A 7:3 mixture of Hexane/Ethyl Acetate is a common starting point for many imidazo[1,2-a]pyridine syntheses.[5]
-
Adjust Polarity Systematically: If spots are clustered at the baseline, your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). If all spots are at the solvent front, the eluent is too polar; increase the proportion of the nonpolar solvent (e.g., hexane).
-
Introduce a Third Solvent: For complex mixtures, a three-component system can be effective. Adding a small amount of methanol (~1-5%) to a dichloromethane or ethyl acetate system can significantly improve the separation of polar compounds. Conversely, adding a small amount of a nonpolar solvent like toluene can help separate less polar compounds.
-
-
Employ Different Visualization Techniques:
-
UV Light (254 nm): This is the first and non-destructive method to try. Imidazo[1,2-a]pyridines, being aromatic and conjugated systems, are typically UV-active and will appear as dark spots on a fluorescent background.[5][8][9]
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, especially unsaturated and aromatic ones, as brown spots.[8][10] This is useful if one of your components is not UV-active.
-
Chemical Stains: If UV and iodine are insufficient, use a destructive stain. A p-anisaldehyde or potassium permanganate stain can be very effective.[10] Different functional groups will often yield different colors, helping you distinguish between spots even if their Rf values are similar.[11]
-
-
Check for Co-elution:
-
Spot a TLC plate with your starting materials, the reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on the same lane. This will confirm if a spot in your reaction lane corresponds to unreacted starting material.
-
| Technique | Best For | How it Works | Reference |
| UV Light (254 nm) | Aromatic & conjugated systems | Compound quenches the fluorescence of the plate's indicator. | [8][9] |
| Iodine Vapor | Unsaturated & aromatic compounds | Iodine has a high affinity for these compounds, forming a colored complex. | [10] |
| Potassium Permanganate | Oxidizable groups (alkenes, alcohols) | KMnO₄ is consumed, leaving a yellow/brown spot on a purple background. | [10] |
| p-Anisaldehyde | Nucleophilic functional groups | Forms colored condensation products upon heating. | [8][10] |
Question 2: My LC-MS results show a peak with the correct mass for my product, but the reaction doesn't seem to be progressing on TLC. What's happening?
Answer: This discrepancy between two reliable techniques can be perplexing. The most likely explanation is the formation of a structural isomer that has the same mass as your desired product but a different polarity.
Causality and Scientific Explanation:
Imidazo[1,2-a]pyridine synthesis can sometimes yield isomeric byproducts. For instance, in reactions involving substituted 2-aminopyridines, cyclization can potentially occur at different nitrogen atoms if the reaction conditions are not selective, leading to different heterocyclic systems with identical molecular weights. While mass spectrometry will show the same m/z value, the different structures will have different polarities and thus different Rf values on TLC.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting conflicting LC-MS and TLC data.
Resolution Steps:
-
Isolate the Unknown Spot: Perform a small-scale purification of the reaction mixture using flash column chromatography or preparative TLC to isolate the compound corresponding to the unexpected TLC spot.
-
Structural Analysis: The most definitive way to identify the compound is through Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][12] Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the aromatic protons are highly diagnostic for the imidazo[1,2-a]pyridine scaffold and will allow you to distinguish it from other isomers.[13]
-
Optimize Reaction Conditions: If an isomer is confirmed, you may need to adjust your reaction parameters (e.g., temperature, catalyst, solvent) to favor the formation of the desired product.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for monitoring my reaction in real-time?
A: For routine, qualitative monitoring, Thin-Layer Chromatography (TLC) is unparalleled in its speed, cost-effectiveness, and simplicity.[5][6][14] It allows you to quickly visualize the disappearance of starting materials and the appearance of the product. For more complex reactions or when precise quantification is needed early on, High-Performance Liquid Chromatography (HPLC) with a UV detector is superior.
Q2: I don't have access to an LC-MS. Can I still confidently monitor my reaction?
A: Absolutely. While LC-MS provides valuable mass confirmation, it is not essential for routine monitoring. A well-developed TLC method , combined with careful co-spotting of starting materials, is often sufficient to determine the endpoint of a reaction.[14] Final product confirmation will then rely on purification followed by definitive techniques like NMR and, if possible, High-Resolution Mass Spectrometry (HRMS) on the isolated material.[6][12]
Q3: My HPLC chromatogram shows a noisy or drifting baseline. How can I fix this?
A: A noisy or drifting baseline in HPLC can obscure small product peaks and make quantification unreliable. This issue usually stems from the mobile phase, the detector, or leaks in the system.[16][17]
Troubleshooting Checklist:
-
Mobile Phase: Ensure your solvents are HPLC-grade and have been properly degassed (e.g., by sonication) to remove dissolved air, which can cause bubbles in the detector.[16]
-
Detector Lamp: The detector's lamp may be nearing the end of its life, causing unstable output. Check the lamp's usage hours.
-
System Leaks: Check for any leaks in the pump, injector, or fittings, as pressure fluctuations lead to baseline noise.[16][18]
-
Column Contamination: A contaminated guard column or analytical column can cause baseline issues. Try flushing the column with a strong solvent.
Q4: At what point should I stop my reaction?
A: The ideal endpoint is when the limiting starting material is no longer visible by your primary monitoring technique (usually TLC). Allowing the reaction to proceed for too long after completion can sometimes lead to the formation of degradation products or other side reactions, complicating purification.[14] It is advisable to perform a time-course study on a small scale to determine the optimal reaction time.[14]
Q5: Can I use ¹H NMR to monitor the reaction directly?
A: Yes, in-situ NMR monitoring is a powerful technique, though less common for routine checks due to instrument time and sample preparation requirements. By taking a small, unfiltered aliquot from the reaction mixture, diluting it in a deuterated solvent, and acquiring a quick ¹H NMR spectrum, you can directly observe the disappearance of reactant signals and the appearance of characteristic product signals. This provides unambiguous, quantitative data on reaction conversion. For example, you could monitor the disappearance of the aldehydic proton from a starting material and the appearance of the new aromatic protons of the imidazo[1,2-a]pyridine ring system.[5][19]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. nanomaterchem.com [nanomaterchem.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: C-H Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges encountered in the lab with in-depth, mechanistically grounded explanations and practical, field-proven solutions.
Introduction: The Power and Pitfalls of Imidazo[1,2-a]pyridine C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2] Direct C-H functionalization has emerged as a preferred strategy for its derivatization due to its atom and step economy.[1][3] However, the innate chemical properties of this heterocycle, including the presence of multiple C-H bonds and coordinating nitrogen atoms, can present significant synthetic challenges.[4][5] This guide will help you troubleshoot these issues to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of imidazo[1,2-a]pyridine is giving low to no yield. What are the first things I should check?
A1: A low or zero yield in a C-H functionalization reaction is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents. Here’s a checklist of initial troubleshooting steps:
-
Reagent and Solvent Purity: Many catalysts, particularly palladium complexes, are highly sensitive to air, moisture, and impurities.[6] Ensure all starting materials, reagents, and solvents are pure and anhydrous.[7] If necessary, purify your starting materials and distill your solvents over an appropriate drying agent.
-
Inert Atmosphere: C-H activation reactions often employ air-sensitive catalysts and reagents. It is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[6]
-
Temperature Control: C-H bond activation typically requires elevated temperatures. However, excessive heat can lead to catalyst decomposition or the formation of unwanted side products.[6] Ensure your reaction is heated to the optimal temperature and that the temperature is consistent.
-
Reaction Time: Monitor your reaction's progress using techniques like TLC or LC-MS. An incomplete reaction may simply need more time, while a prolonged reaction time could lead to product degradation.[7]
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Regioselectivity is a significant challenge in the functionalization of imidazo[1,2-a]pyridines, which have multiple C-H bonds. The C3 position is the most electron-rich and generally the most reactive site for electrophilic and radical attack.[8] However, other positions can also react depending on the reaction conditions and the directing groups present.
-
Understanding Inherent Reactivity: The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor functionalization at the C3 position. For other positions, a directing group is often necessary.
-
Directing Groups: For functionalization at positions other than C3, the use of a directing group is a powerful strategy. For instance, the N1 atom of a 2-arylimidazo[1,2-a]pyridine can direct a metal catalyst to the ortho C-H bonds of the 2-aryl substituent.[9]
-
Ligand and Additive Effects: The choice of ligand and additives can significantly influence regioselectivity. Bulky ligands can sterically hinder reaction at certain positions, while specific additives can alter the electronic environment of the catalyst or substrate.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation is a powerful tool for forging C-C bonds. However, its success is contingent on a delicate balance of factors.
Q1.1: I'm attempting a Pd-catalyzed C-H arylation of my imidazo[1,2-a]pyridine, but I'm only recovering starting material. What's going wrong?
A1.1: This is a classic case of reaction failure, and the root cause often lies with the catalyst.
-
Catalyst Deactivation/Poisoning: Palladium catalysts are susceptible to deactivation through various mechanisms.[10]
-
Impurities: Trace impurities in your starting materials or solvents, such as sulfur or phosphorus compounds, can act as catalyst poisons.[6]
-
Excess Ligand/Additives: While necessary, an excess of certain ligands or additives can sometimes inhibit the catalytic cycle.
-
Thermal Decomposition: As mentioned, excessive heat can lead to the decomposition of the catalyst.[6]
-
-
Incorrect Catalyst/Ligand Combination: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical. For electron-rich heterocycles like imidazo[1,2-a]pyridines, phosphine-free catalyst systems or those with specialized ligands often perform best.[11]
-
Oxidant Issues: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Ensure your oxidant is fresh and added in the correct stoichiometry.
Visualizing the Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
Problem 2: Poor Regioselectivity
Achieving the desired regioisomer is paramount in synthesis. Here's how to tackle poor regioselectivity.
Q2.1: My reaction is producing a mixture of C3 and C5 functionalized products. How can I favor one over the other?
A2.1: This is a common challenge due to the comparable reactivity of these positions under certain conditions.
-
Steric Hindrance: You can introduce steric bulk to either the substrate or the coupling partner to disfavor reaction at a more hindered site. For example, a bulkier directing group or a sterically demanding ligand on the metal catalyst can influence the regiochemical outcome.
-
Electronic Effects: The electronic nature of your substituents can play a significant role. Electron-donating groups on the pyridine ring of the imidazo[1,2-a]pyridine can enhance the reactivity of the C5 position. Conversely, electron-withdrawing groups tend to favor C3 functionalization.[12]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on Regioselectivity | Rationale |
| Ligand | Bulky ligands can favor less sterically hindered positions. | Steric hindrance around the metal center directs the catalyst to more accessible C-H bonds. |
| Solvent | Solvent polarity can influence the transition state energies for different pathways. | A change in solvent can alter the solvation of the catalyst and substrate, favoring one regioisomeric pathway. |
| Additives | Certain additives can coordinate to the catalyst or substrate, altering their reactivity. | For example, silver salts are often used as oxidants and can also act as halide scavengers, influencing the catalytic cycle.[13] |
Problem 3: Catalyst Deactivation and Poisoning in Palladium-Catalyzed Reactions
Catalyst deactivation is a frequent culprit in failed or low-yielding C-H functionalization reactions.[10]
Q3.1: My palladium-catalyzed reaction starts well but then stalls. What could be the cause?
A3.1: A reaction that initiates but fails to reach completion often points to catalyst deactivation during the reaction.
-
Formation of Inactive Palladium Species: Under certain conditions, the active palladium catalyst can be converted into inactive forms. For example, in the presence of excess cyanide ions in cyanation reactions, inactive palladium cyanide complexes can form.[14] While not a cyanation reaction, this illustrates the principle of catalyst sequestration by reaction components.
-
Moisture: Trace amounts of water can be detrimental. In some cases, it can lead to the formation of palladium hydroxides or oxides, which may be less catalytically active.[15]
-
Substrate-Induced Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate strongly to the palladium center, potentially leading to catalyst inhibition or poisoning, especially with Pd(II) catalysts.[16] Using a Pd(0) source can sometimes circumvent this issue.[16]
Visualizing the Catalytic Cycle and Deactivation Pathways
Caption: A simplified representation of a Pd-catalyzed C-H arylation cycle and common deactivation pathways.
Experimental Protocols
General Protocol for Palladium-Catalyzed C3 Arylation of Imidazo[1,2-a]pyridines
This protocol provides a starting point for the direct arylation of imidazo[1,2-a]pyridines with aryl bromides.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01-0.1 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous solvent (e.g., DMF, 3 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol, and the optimal conditions (catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to 7-Fluoroimidazo[1,2-a]pyridine and its Non-fluorinated Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides an in-depth comparison of 7-fluoroimidazo[1,2-a]pyridine and its non-fluorinated parent, imidazo[1,2-a]pyridine. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate the nuanced yet significant impact of a single fluorine atom on this privileged heterocyclic system.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Rationale for Fluorination
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, featured in a range of approved drugs and clinical candidates.[1][2] Its bicyclic structure, rich in nitrogen atoms, provides a versatile framework for interacting with various biological targets. The strategic modification of this core is a key aspect of drug design, and the introduction of fluorine is a particularly powerful tool.
Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. Its introduction can alter acidity/basicity, lipophilicity, metabolic stability, and binding interactions with target proteins. Specifically, substitution at the 7-position of the imidazo[1,2-a]pyridine ring is a common strategy to modulate these parameters and, consequently, the biological activity of the resulting compounds.
Synthesis of this compound and Imidazo[1,2-a]pyridine
The synthesis of both the fluorinated and non-fluorinated imidazo[1,2-a]pyridine cores can be achieved through several established methods. A common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
General Synthesis of Imidazo[1,2-a]pyridines:
A widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the reaction between a 2-aminopyridine and an α-haloketone. This reaction is often carried out under mild conditions and can be performed with or without a catalyst.
Synthesis of this compound:
A specific synthesis for this compound involves a multi-step process starting from 2-amino-4-chloropyridine.[3] The initial reaction with chloroacetaldehyde forms the imidazo[1,2-a]pyridine ring. Subsequent steps involve the introduction of a protecting group, a nucleophilic aromatic substitution with a fluoride source (e.g., cesium fluoride), and finally, deprotection to yield the desired this compound.[3]
Comparative Physicochemical Properties
The introduction of a fluorine atom at the 7-position significantly alters the physicochemical properties of the imidazo[1,2-a]pyridine scaffold. These changes can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.
| Property | Imidazo[1,2-a]pyridine | This compound | Rationale for the Difference |
| Molecular Weight | 118.14 g/mol | 136.13 g/mol | Addition of a fluorine atom. |
| Predicted LogP | ~1.5 - 2.0 | ~2.0 - 2.5 | The fluorine atom generally increases lipophilicity. |
| Predicted pKa | ~5.5 - 6.0 | ~4.5 - 5.0 | The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. |
| Metabolic Stability | Moderate | Generally Enhanced | The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] |
Note: The LogP and pKa values are estimations based on computational predictions and data from related derivatives, as experimental values for the parent compounds are not consistently reported in a single source.
Comparative Biological Activity: A Focus on Key Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of biological activities. The introduction of fluorine at the 7-position has been shown to modulate this activity, often leading to enhanced potency and improved drug-like properties.
Antitubercular Activity
Derivatives of imidazo[1,2-a]pyridine have emerged as a promising new class of antitubercular agents.[5][6] Studies on substituted analogs have provided valuable insights into the role of the 7-position. For instance, a comparative study of imidazo[1,2-a]pyridine-3-carboxamides revealed that substitution at the 7-position significantly influences activity against Mycobacterium tuberculosis. While a direct comparison with a 7-fluoro derivative was not presented, a 7-chloro analog showed a 5-fold decrease in activity compared to a 7-methyl analog, highlighting the sensitivity of this position to electronic and steric effects.[7] This suggests that the electron-withdrawing nature of halogens at this position can impact target binding or cell permeability. Further optimization of fluorinated derivatives in this series is a promising avenue for developing more potent antitubercular drugs.[8]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[9][10] Fluorination is a common strategy to enhance the anticancer potency of these compounds. For example, novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against breast and cervical cancer cell lines, with some fluorinated analogs demonstrating potent activity.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[7][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and imidazo[1,2-a]pyridine derivatives) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antiviral and Other Activities
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral, anti-inflammatory, and antipsychotic activities.[3][12] The introduction of fluorine has been shown to enhance metabolic stability and, in some cases, improve the therapeutic index of these compounds.[13] For example, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential antipsychotic agents with enhanced metabolic stability compared to their non-fluorinated counterparts.[13]
Mechanism of Action: How Fluorine Influences Biological Interactions
The introduction of a fluorine atom can influence the biological activity of imidazo[1,2-a]pyridines through several mechanisms:
-
Altered Target Binding: The high electronegativity of fluorine can lead to the formation of unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the target protein's binding pocket. This can result in enhanced binding affinity and potency.
-
Modified Physicochemical Properties: As discussed earlier, fluorination can alter pKa and lipophilicity. A lower pKa can affect the ionization state of the molecule at physiological pH, influencing its ability to cross cell membranes and interact with its target. Changes in lipophilicity can impact solubility, membrane permeability, and plasma protein binding.
-
Blocked Metabolic Sites: The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] By strategically placing a fluorine atom at a known site of metabolic attack, the metabolic stability and half-life of a drug candidate can be significantly increased.
Caption: The impact of fluorination on the imidazo[1,2-a]pyridine scaffold.
Conclusion
The strategic incorporation of fluorine at the 7-position of the imidazo[1,2-a]pyridine scaffold offers a powerful approach to modulate its physicochemical and biological properties. While direct comparative data for the parent compounds is limited, the extensive research on their derivatives consistently demonstrates that 7-fluorination can lead to enhanced metabolic stability, altered lipophilicity and basicity, and often, improved biological potency across a range of therapeutic targets. This makes this compound a valuable building block in the design and development of novel therapeutics. The provided experimental protocols for key biological assays serve as a practical guide for researchers seeking to evaluate and compare the activity of these and other related compounds.
References
- 1. 7-Fluoro-imidazo[1,2-a]pyridine | 1260903-17-0 [chemicalbook.com]
- 2. apec.org [apec.org]
- 3. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 13. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the imidazopyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities.[1][2][3] Its isomeric forms, arising from the position of the nitrogen atom in the pyridine ring and the fusion of the imidazole ring, give rise to a diverse chemical space for therapeutic exploration. This guide provides an in-depth technical comparison of the biological activities of key imidazo[1,2-a]pyridine isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to inform rational drug design and guide the selection of the most promising isomeric scaffolds for further development.
The primary isomers discussed in this guide are imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine, with additional insights into related structures where comparative data is available. It is important to note that direct head-to-head biological testing of these parent isomers under identical conditions is not extensively reported in the literature. Therefore, this guide collates and compares data from various studies on derivatives of these isomers, providing a comprehensive overview of their relative potential.
Unraveling the Anticancer Potential: A Tale of Two Isomers
The quest for novel anticancer agents has led to significant interest in imidazopyridine derivatives.[4][5] Notably, derivatives of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine have emerged as potent inhibitors of cancer cell proliferation, often through the modulation of key signaling pathways.[6][7]
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Inhibitor
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer activity against a range of cancer cell lines.[8] Their mechanism of action is frequently attributed to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.
A study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed potent cytotoxic effects.[7][9] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight the potential of this scaffold.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [7][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7][9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7][9] |
These findings underscore the therapeutic promise of the imidazo[1,2-a]pyridine core in the development of novel anticancer agents. The observed activity is often linked to the substituents on the imidazo[1,2-a]pyridine ring, which can be modified to optimize potency and selectivity.
The Imidazo[4,5-b]pyridine Scaffold: A Promising Newcomer
The imidazo[4,5-b]pyridine isomer is also gaining recognition for its anticancer properties.[10] Research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has revealed moderate cytotoxic activity against several cancer cell lines, with the most significant effects observed against leukemia (K562), breast (MCF-7, MDA-MB-468), and osteosarcoma (SaOS2) cells.[11]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | MDA-MB-468 (Breast) | 66.46 | [11] |
| 3e | MDA-MB-468 (Breast) | 78.82 | [11] |
| 3g | MDA-MB-468 (Breast) | 69.34 | [11] |
| 3h | HCT-15 (Colon) | 66.92 | [11] |
| Series 3 | K562 (Leukemia) | 42-57 | [11] |
| Series 3 | MCF-7 (Breast) | 44-72 | [11] |
| Series 3 | SaOS2 (Osteosarcoma) | 52.5-71.5 | [11] |
While the IC50 values for these particular imidazo[4,5-b]pyridine derivatives are higher than those reported for the imidazo[1,2-a]pyridine compounds against the HCC1937 cell line, it is crucial to avoid direct comparison due to the use of different cell lines and compound substitutions. However, the data clearly indicates that the imidazo[4,5-b]pyridine scaffold is a viable starting point for the development of new anticancer drugs.[10]
A comparative study of imidazo[1,2-a]pyridine and the structurally similar imidazo[1,2-a]pyrazine derivatives provided insights into the influence of the nitrogen position.[12] The study found that imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts, suggesting that the removal of a nitrogen atom from the 7th position of the imidazole ring enhances anticancer efficacy.[12]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Targeting Inflammation: COX Inhibition by Imidazopyridine Isomers
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs.[11] Both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents.
Imidazo[1,2-a]pyridine Derivatives as Anti-inflammatory Agents
A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[13] This dual activity against both cancer and inflammation highlights the therapeutic potential of this scaffold. The study demonstrated that MIA reduced the levels of inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes.[13]
Imidazo[4,5-b]pyridine Derivatives as Selective COX-2 Inhibitors
Research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has identified potent and selective COX-2 inhibitors.[11] This is a significant finding, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) | Reference |
| 3c | > 100 | 12.5 | > 8 | [11] |
| 3f | 21.8 | 9.2 | 2.37 | [11] |
| 3h | > 100 | 18.6 | > 5.38 | [11] |
The data indicates that compounds 3c and 3h exhibit high selectivity for COX-2, making the imidazo[4,5-b]pyridine scaffold an attractive starting point for the development of safer anti-inflammatory drugs.
The inhibitory activity of compounds against COX-1 and COX-2 can be determined using various in vitro assays, such as those that measure the production of prostaglandins.
Caption: A simplified workflow for assessing the inhibitory activity of compounds against COX enzymes.
Combating Microbial Threats: The Antimicrobial Potential of Imidazopyridine Isomers
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Imidazopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14]
Imidazo[1,2-a]pyridine Derivatives: Broad-Spectrum Activity
Derivatives of imidazo[1,2-a]pyridine have been reported to possess significant antibacterial and antifungal properties.[15] Their broad spectrum of activity makes them attractive candidates for further development. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the heterocyclic core.
Imidazo[4,5-b]pyridine Derivatives: Emerging Antimicrobial Agents
While less explored than their imidazo[1,2-a]pyridine counterparts, derivatives of imidazo[4,5-b]pyridine have also shown antimicrobial potential. One study reported that an amidino-substituted imidazo[4,5-b]pyridine derivative (compound 14) exhibited moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[16] Although the majority of the tested compounds in this particular study lacked broad antibacterial activity, this finding suggests that with appropriate structural modifications, the imidazo[4,5-b]pyridine scaffold could be optimized for antimicrobial applications.
The zone of inhibition assay is a widely used method to screen for the antimicrobial activity of chemical substances.
Caption: A schematic representation of the zone of inhibition assay for antimicrobial screening.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of imidazopyridine isomers is intrinsically linked to their structural features. Key SAR observations include:
-
Substitution Pattern: The nature and position of substituents on both the imidazole and pyridine rings play a crucial role in determining the potency and selectivity of the biological activity. For instance, in the case of imidazo[4,5-b]pyridine-based COX-2 inhibitors, the diaryl substitution pattern is critical for activity.[11]
-
Isomeric Scaffold: The arrangement of the nitrogen atoms in the bicyclic system influences the molecule's electronic properties and its ability to interact with biological targets. The observation that imidazo[1,2-a]pyridines may be more potent anticancer agents than imidazo[1,2-a]pyrazines suggests that even subtle changes in the heterocyclic core can have a significant impact on activity.[12]
Future research should focus on the systematic synthesis and parallel biological evaluation of a diverse range of imidazopyridine isomers and their derivatives. Such studies will provide a more definitive understanding of the SAR for each isomeric class and enable a more direct comparison of their therapeutic potential. Furthermore, exploring the polypharmacology of these compounds, such as the dual anticancer and anti-inflammatory activity observed for some imidazo[1,2-a]pyridine derivatives, could lead to the development of novel therapeutics with multiple beneficial effects.
Conclusion
The imidazopyridine scaffold, in its various isomeric forms, presents a rich and versatile platform for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of key imidazopyridine isomers, with a focus on imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives. While direct comparative data is limited, the available evidence strongly suggests that both of these isomeric systems, and likely others within the imidazopyridine family, hold significant promise for drug development. By leveraging the structure-activity relationships discussed herein and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Fluoro Substituent: A Key to Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroimidazo[1,2-a]pyridine Derivatives in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1] This heterocyclic system is the foundation for several marketed drugs, demonstrating its therapeutic versatility. Within this class of compounds, the introduction of a fluorine atom at the 7-position has emerged as a critical strategy for modulating pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, offering insights for researchers and drug development professionals.
The presence of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These changes can profoundly impact how the molecule interacts with its biological target, making the 7-fluoro substitution a key area of investigation in the development of novel therapeutics for a range of diseases, including cancer and viral infections.[2]
Comparative Analysis of Biological Activities
The this compound core has been successfully incorporated into a multitude of derivatives exhibiting a wide spectrum of biological activities. This section compares the SAR of these derivatives, with a focus on their applications as kinase inhibitors and anticancer agents.
Kinase Inhibition: A Prominent Application
Imidazo[1,2-a]pyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. The introduction of a 7-fluoro substituent has been shown to be a valuable modification in the design of potent and selective kinase inhibitors.
For instance, the this compound scaffold is crucial in the development of inhibitors for IRAK and FLT3 enzymes, which are implicated in hematopoietic cancers.[2] The fluorine atom at the 7th position influences the compound's solubility, reactivity, and overall biological activity, contributing to its therapeutic potential.[2]
While direct comparative data for a 7-fluoro group versus other substituents at the same position is often embedded within broader SAR studies, the consistent presence of this moiety in highly potent compounds underscores its importance. The following table summarizes the activity of representative this compound derivatives against various kinases.
| Compound ID | Target Kinase(s) | Key Substituents (Other than 7-F) | IC50 (nM) | Reference |
| 1 | SIK1 | Phenyl group with specific substitution pattern | <1 | [3] |
| 2 | PIM Kinases | Varies | Low nanomolar | [4] |
| 3 (Compound 4c) | DYRK1A, CLK1 | Varies | 700 (CLK1), 2600 (DYRK1A) | [5] |
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives. This table highlights the low nanomolar to micromolar potency of these compounds against their respective kinase targets.
The SAR studies of imidazo[1,2-a]pyridine-based kinase inhibitors reveal several key trends:
-
Substitution at the 2- and 3-positions: The nature of the substituent at these positions is critical for potency and selectivity. Large aromatic or heteroaromatic groups are often well-tolerated and can form key interactions within the ATP-binding pocket of the target kinase.[5][6]
-
The Role of the Pyridine Ring: Modifications to the pyridine ring, including the introduction of the 7-fluoro group, are instrumental in fine-tuning the physicochemical properties and target engagement of the molecule.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of this compound derivatives are not limited to their kinase inhibitory activity. These compounds have demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms.
Studies have shown that novel imidazo[1,2-a]pyridine compounds can induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[7] For example, specific derivatives have been found to inhibit the proliferation of cancer cells with IC50 values in the micromolar range.[7][8]
| Compound ID | Cancer Cell Line | Key Substituents (Other than 7-F) | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | Varies | 45 | [8] |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | Varies | 9.7 - 44.6 | [7] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | Tertiary butylamine at C2, Phenylamine at C3 | 11 - 13 | [9] |
Table 2: Cytotoxic Activity of Selected this compound Derivatives. This table showcases the anti-proliferative effects of these compounds against various cancer cell lines.
The SAR for the anticancer activity of these compounds indicates that:
-
Lipophilicity and Cellular Uptake: The overall lipophilicity of the molecule, influenced by substituents on the imidazo[1,2-a]pyridine core, plays a significant role in its ability to penetrate cell membranes and exert its cytotoxic effects.
-
Induction of Apoptosis: Many active compounds have been shown to induce apoptosis, often through the modulation of key signaling pathways like the PI3K/Akt/mTOR pathway.[7][10]
Experimental Design and Methodologies
The evaluation of this compound derivatives relies on a suite of standardized in vitro assays to determine their biological activity and elucidate their mechanism of action.
Synthesis of the this compound Scaffold
A common synthetic route to the this compound core involves a multi-step process starting from 2-amino-4-chloropyridine.[11] An alternative, efficient one-step synthesis utilizes a copper-catalyzed [3+2] oxidative cyclization of 2-amino-4-fluoropyridine and acetylene.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: The purified recombinant kinase and its specific substrate peptide are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that reduces the cell viability by 50% (IC50) is determined.
Conclusion
The incorporation of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine scaffold is a powerful strategy in modern drug discovery. This single substitution can significantly enhance the therapeutic properties of the resulting derivatives, leading to the development of potent and selective inhibitors for a range of biological targets. The comparative analysis of the SAR of these compounds, supported by robust experimental data, provides a clear rationale for the continued exploration of 7-fluoroimidazo[1,2-a]pyridines as a promising class of therapeutic agents. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to synthesize and evaluate novel derivatives based on this versatile scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oceanomics.eu [oceanomics.eu]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Selectivity Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse range of protein kinases implicated in oncology and inflammatory diseases. This guide provides a comprehensive analysis of the kinase selectivity profile of derivatives of this scaffold, with a conceptual focus on what might be extrapolated for a molecule like 7-Fluoroimidazo[1,2-a]pyridine. While a comprehensive kinome-wide screen for the specific 7-fluoro parent compound is not publicly available, by examining the selectivity of its close chemical relatives, we can construct a representative profile that offers valuable insights for researchers in medicinal chemistry and chemical biology.
This guide will delve into the known kinase targets of various imidazo[1,2-a]pyridine derivatives, comparing their selectivity profiles with both broad-spectrum and highly selective kinase inhibitors. We will explore the causality behind the experimental choices for kinase profiling and provide detailed methodologies for key assays. Furthermore, we will visualize the signaling pathways of the primary kinase targets to provide a deeper biological context for the activity of these compounds.
The Significance of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While highly selective inhibitors can offer a "cleaner" pharmacological effect with fewer off-target toxicities, polypharmacology, or the modulation of multiple targets, can sometimes lead to enhanced therapeutic benefit, particularly in complex diseases like cancer. Therefore, a thorough understanding of a compound's interactions across the kinome is paramount for its development as a therapeutic agent or a chemical probe.[1]
Comparative Kinase Selectivity Profile
The imidazo[1,2-a]pyridine scaffold has been incorporated into inhibitors targeting a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), MER and AXL receptor tyrosine kinases, Activin receptor-like kinase 2 (ALK2), and Interleukin-1 receptor-associated kinase 4 (IRAK4). The following table summarizes the known selectivity of representative imidazo[1,2-a]pyridine derivatives and compares them with established broad-spectrum and selective inhibitors.
| Compound/Scaffold | Primary Target(s) | Key Off-Targets (>90% inhibition at 1µM) or Kd (nM) | Selectivity Score (S10 at 1µM) | Reference Compound(s) |
| Imidazo[1,2-a]pyridine Derivative 1 (FLT3-targeted) | FLT3 | Weak inhibition of NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK.[2] | Not available | Quizartinib (Selective FLT3 inhibitor) |
| Imidazo[1,2-a]pyridine Derivative 2 (Mer/Axl-targeted) | Mer, Axl | MAP4K5 (>75% inhibition at 1µM).[3] | Highly selective | BMS-777607 (Broad-spectrum Mer/Axl/Met inhibitor) |
| Imidazo[1,2-a]pyridine Derivative 3 (ALK2-targeted) | ALK2 | Moderate inhibition of other ALK family members.[4] | Not available | LDN-193189 (Selective ALK2/3 inhibitor) |
| Imidazo[1,2-a]pyridine Derivative 4 (IRAK4-targeted) | IRAK4 | Data not available for a full kinome screen.[5] | Not available | PF-06650833 (Zimlovisertib) (Selective IRAK4 inhibitor) |
| Staurosporine (Broad-Spectrum Comparator) | Pan-kinase | Inhibits a large percentage of the kinome with high potency. | Very low | N/A |
Note: The data for imidazo[1,2-a]pyridine derivatives are based on published information for specific compounds within those series and are intended to be representative of the scaffold's potential.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
To appreciate the therapeutic potential of imidazo[1,2-a]pyridine-based inhibitors, it is crucial to understand the biological context of their primary targets. The following diagrams illustrate the signaling pathways in which these kinases play a pivotal role.
Figure 1: Simplified FLT3 Signaling Pathway.
Figure 2: Simplified Mer/Axl Signaling Pathway.
Figure 3: Simplified ALK2 Signaling Pathway.
Figure 4: Simplified IRAK4 Signaling Pathway.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Two widely adopted and powerful techniques for this purpose are the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform offers a robust and high-throughput method for assessing the interaction of a test compound against a large panel of kinases.[6] This assay is performed in vitro and measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
Experimental Workflow:
Figure 5: KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Preparation of Components:
-
A panel of human kinases, each tagged with a unique DNA barcode, is utilized.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
The test compound is prepared at the desired screening concentration (typically 1-10 µM for single-point screening or in a dose-response format for Kd determination).
-
-
Competition Assay:
-
The DNA-tagged kinase, immobilized ligand, and test compound are incubated together.
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
-
Separation and Quantification:
-
The solid support with the bound kinase is separated from the unbound components.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the corresponding DNA tag.
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a DMSO control.
-
A lower amount of captured kinase indicates that the test compound is a binder.
-
Results are often expressed as percent of control or as a dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Workflow:
Figure 6: CETSA Experimental Workflow.
Step-by-Step Protocol:
-
Cell Treatment:
-
Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO) to allow for target engagement.
-
-
Thermal Challenge:
-
The treated cells (or cell lysates) are divided into aliquots and heated to a range of temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cells are lysed (if not already), and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
-
Quantification of Soluble Protein:
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of kinase inhibitors with diverse therapeutic applications. While a comprehensive kinome-wide selectivity profile for the specific this compound is not yet publicly available, the analysis of its derivatives reveals a propensity to target key kinases involved in cancer and inflammation, including FLT3, Mer/Axl, ALK2, and IRAK4.
The data from various derivatives suggests that substitutions on the imidazo[1,2-a]pyridine core can be tuned to achieve a desired level of selectivity, ranging from highly specific to multi-targeted profiles. This inherent tunability is a significant advantage for medicinal chemists aiming to optimize potency while minimizing off-target effects or, conversely, to rationally design polypharmacology.
Future work should focus on generating a comprehensive KINOMEscan profile for this compound to provide a definitive baseline for this important scaffold. Furthermore, cellular target engagement studies using techniques like CETSA will be crucial to validate the in vitro findings and to understand the compound's behavior in a more physiologically relevant environment. As our understanding of the kinome and its role in disease continues to expand, versatile scaffolds like imidazo[1,2-a]pyridine will undoubtedly play a central role in the development of the next generation of targeted therapies.
References
- 1. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 7-Fluoroimidazo[1,2-a]pyridine in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its derivatives have emerged as promising candidates for anticancer therapy due to their ability to target key pathways involved in cancer cell proliferation and survival.[2][3] A significant body of research has focused on the synthesis and evaluation of novel IP derivatives with the aim of developing more potent and selective anticancer agents.[4][5] Modifications to the core IP structure can dramatically influence its therapeutic efficacy, making the exploration of structure-activity relationships (SAR) a critical aspect of the drug discovery process.[6][7]
This guide provides a comparative analysis of the cytotoxic effects of 7-fluoroimidazo[1,2-a]pyridine and related derivatives in various cancer cell lines. The introduction of a fluorine atom at the 7-position is a strategic modification, as fluorine can alter the compound's electronic properties, metabolic stability, and binding affinity to target proteins, potentially enhancing its anticancer activity.[8] We will delve into the experimental data, compare the cytotoxicity of fluorinated versus non-fluorinated analogs, and provide a detailed protocol for assessing in vitro anticancer activity.
The Rationale for 7-Fluoro Substitution
The strategic placement of a fluorine atom on a drug candidate can have profound effects on its pharmacological profile. In the context of imidazo[1,2-a]pyridines, substitution at the 7-position with a fluorine atom can:
-
Modulate Electronic Properties: The high electronegativity of fluorine can influence the electron density of the aromatic ring system, potentially altering the molecule's interaction with biological targets.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of target enzymes, leading to enhanced potency.
Given these potential advantages, the synthesis and evaluation of this compound derivatives represent a logical and promising avenue in the search for novel anticancer agents.[8]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data, compiled from various studies, provides a snapshot of the compounds' potency and allows for a preliminary comparison.
| Compound ID | 7-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Unspecified | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | Unspecified | HCC1937 (Breast) | 47.7 | [2][3] |
| IP-7 | Unspecified | HCC1937 (Breast) | 79.6 | [2][3] |
| Compound 14j | Amide Derivative | MCF-7 (Breast) | 0.021 | [9] |
| Compound 14j | Amide Derivative | MDA-MB-231 (Breast) | 0.95 | [9] |
| Compound 14j | Amide Derivative | A549 (Lung) | 0.091 | [9] |
| Compound 14j | Amide Derivative | DU-145 (Prostate) | 0.24 | [9] |
| Compound 9d | 1,2,3-Triazole Derivative | HeLa (Cervical) | 10.89 | [10] |
| Compound 9d | 1,2,3-Triazole Derivative | MCF-7 (Breast) | 2.35 | [10] |
| Compound C | Phenyl-substituted | MCF-7 (Breast) | Not specified, but active | [4] |
| Compound C | Phenyl-substituted | PC3 (Prostate) | Not specified, but active | [4] |
| Compound 6d | S-aryl Moiety | HepG2 (Liver) | Active | [5] |
| Compound 6i | S-aryl Moiety | HepG2 (Liver) | Active | [5] |
Mechanism of Action: Targeting Key Cancer Pathways
Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10]
For instance, some novel imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in breast cancer cells by increasing the levels of pro-apoptotic proteins like p53 and p21, while decreasing the levels of anti-apoptotic proteins.[2][3]
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol described below is a generalized procedure based on methodologies reported in the literature.[2][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While the available data suggests that various derivatives possess significant cytotoxic activity against a range of cancer cell lines, a systematic and comparative study of 7-substituted analogs, including the 7-fluoro derivative, is warranted. Such a study would provide a clearer understanding of the structure-activity relationship at this position and guide the rational design of more potent and selective anticancer drugs. Future research should focus on head-to-head comparisons of these compounds in a standardized panel of cancer cell lines and further elucidate their mechanisms of action to identify the most promising candidates for preclinical and clinical development.
References
- 1. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines [ouci.dntb.gov.ua]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In vitro comparison of 7-Fluoroimidazo[1,2-a]pyridine with known kinase inhibitors
An In-Depth Technical Guide to the In Vitro Comparison of 7-Fluoroimidazo[1,2-a]pyridine with Known Kinase Inhibitors
Introduction: The Kinase Target Landscape and the Rise of Privileged Scaffolds
Protein kinases are fundamental regulators of nearly all cellular processes, including division, differentiation, and signal transduction.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process that can activate or deactivate signaling pathways.[1] With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2]
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, a scaffold that demonstrates binding affinity for multiple, distinct biological targets.[3] This structure is a cornerstone in the development of inhibitors for various kinases, including PI3K, Akt, and FLT3.[4][5][6][7] Our compound of interest, this compound, incorporates a fluorine atom at the 7th position. This modification is a common medicinal chemistry strategy to modulate physicochemical properties such as solubility, metabolic stability, and target affinity, potentially enhancing its therapeutic profile.[8]
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the in vitro characterization of this compound. We will detail the experimental rationale, provide robust protocols for assessing potency and selectivity, and compare its hypothetical performance against established kinase inhibitors, thereby offering a blueprint for the rigorous evaluation of novel chemical entities.
Strategic Selection of Comparator Compounds
A meaningful comparison requires carefully selected benchmarks. The choice of known inhibitors should be designed to contextualize the potency and selectivity of the novel compound. For this guide, we have selected two well-characterized inhibitors with distinct profiles:
-
Staurosporine: A natural product that acts as a potent but non-selective, ATP-competitive kinase inhibitor. It serves as a crucial positive control in many kinase assays and represents a baseline for broad-spectrum activity.
-
Dasatinib: A second-generation, FDA-approved multi-kinase inhibitor that targets several kinases, including BCR-Abl and the Src family of kinases.[9][10] It provides a benchmark for a clinically successful inhibitor with a defined, albeit multi-targeted, selectivity profile.
This selection allows us to position this compound on a spectrum from highly promiscuous (Staurosporine) to selectively multi-targeted (Dasatinib).
Experimental Design: A Multi-Pronged Approach to In Vitro Characterization
A thorough in vitro evaluation hinges on three core objectives: determining potency (IC50), assessing selectivity across the kinome, and ensuring the reliability of the assay data.
Objective 1: Determining Potency via Kinase Activity Assay
The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency.[11][12] We will employ a luminescence-based kinase assay, specifically the Kinase-Glo® platform, to determine IC50 values.
Causality Behind Experimental Choice: Traditional radiometric assays, while direct, involve handling radioactive materials and require separation steps.[13][14] The Kinase-Glo® assay is a homogeneous, "mix-and-read" method that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[15] The luminescent signal is inversely proportional to kinase activity, making it highly suitable for high-throughput screening (HTS) due to its simplicity, sensitivity, and scalability.[16][17]
Figure 1: Experimental workflow for determining IC50 values using a luminescence-based assay.
Protocol: IC50 Determination using Kinase-Glo® Assay
This protocol is designed for a 384-well plate format and assumes a hypothetical target of Akt1.
-
Compound Plating:
-
Prepare 10-point, 3-fold serial dilutions of this compound, Staurosporine, and Dasatinib in 100% DMSO.
-
Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound dilution into a white, opaque 384-well assay plate.
-
Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Add 5 µL of recombinant human Akt1 enzyme diluted in kinase buffer to each well, except the "no enzyme" controls.
-
Initiate the kinase reaction by adding 5 µL of a mix containing the peptide substrate and ATP (at a concentration near the Km for the enzyme) in kinase buffer.[13]
-
Mix the plate on an orbital shaker for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate for 2 minutes on an orbital shaker and then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average signal from the DMSO-only wells as 100% activity and the signal from a high-concentration inhibitor well as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Objective 2: Assessing Kinase Selectivity
High potency against a single target is often insufficient; an ideal inhibitor should also be selective, minimizing off-target effects that can lead to toxicity.[18] Kinase selectivity profiling involves testing the compound against a broad panel of kinases.[19][20]
Causality Behind Experimental Choice: Screening against a diverse panel representing different branches of the human kinome provides a comprehensive view of a compound's interaction space. This is critical for early-stage drug discovery to identify potential liabilities and to understand the structure-activity relationship for selectivity.[18] The same high-throughput assay format (e.g., Kinase-Glo®) can be used for consistency.
Figure 2: Logical diagram of kinase selectivity profiling against a diverse panel.
Protocol: Kinase Selectivity Profiling
-
Select a panel of kinases (e.g., 24 representative kinases from different families).
-
Perform single-concentration screening. Test this compound at a fixed concentration (e.g., 1 µM) against the entire panel using the Kinase-Glo® protocol described above.
-
Calculate the percent inhibition for each kinase.
-
Follow up with full IC50 determination (as in Objective 1) for any kinase that shows significant inhibition (e.g., >50%) in the initial screen.
Objective 3: Ensuring Assay Quality and Trustworthiness
For any high-throughput screen, it is essential to quantify the quality and reliability of the assay. The Z'-factor is a statistical parameter used for this purpose.[21][22]
Causality Behind Experimental Choice: The Z'-factor provides a measure of the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably identify "hits".[23][24] An assay with a high Z'-factor gives confidence that observed inhibitory effects are real and not artifacts of experimental variability.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., no inhibition) and negative (n, e.g., full inhibition) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay is considered excellent for screening when the Z'-factor is between 0.5 and 1.0.[25]
Protocol: Z'-Factor Determination
-
On each assay plate, include a sufficient number of control wells (e.g., 16 wells for positive control with DMSO and 16 wells for negative control with a high concentration of Staurosporine).
-
Run the assay as described previously.
-
Calculate the mean and standard deviation for both control populations.
-
Use the formula above to calculate the Z'-factor for the plate. Plates that do not meet the Z' > 0.5 criterion should be repeated.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical IC50 Values (nM) Against a Panel of Kinases
| Kinase | This compound | Dasatinib | Staurosporine |
| Akt1 (Target) | 25 | 350 | 5 |
| PKA | 1,200 | >10,000 | 8 |
| CDK2 | 2,500 | 800 | 3 |
| Src | 850 | 1.5 | 6 |
| FLT3 | 300 | 25 | 20 |
| PI3Kα | 95 | >10,000 | 150 |
Note: Data are hypothetical for illustrative purposes.
Interpretation of Results:
-
Potency: In this hypothetical dataset, this compound shows high potency against its target, Akt1 (IC50 = 25 nM). Staurosporine is more potent but, as expected, shows high potency across all tested kinases, confirming its non-selective nature. Dasatinib shows its characteristic high potency against Src and FLT3.
-
Selectivity: To quantify selectivity, a selectivity ratio can be calculated. For example, the selectivity of our test compound for Akt1 over PKA is 1,200 nM / 25 nM = 48-fold. A higher ratio indicates greater selectivity.[26] The data suggests that this compound has a favorable selectivity profile, with significant potency for Akt1 and PI3Kα, but much weaker activity against other kinases like PKA and CDK2.
Secondary Validation: Cell-Based Assays
While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell permeability, metabolism, or engagement with the target in a native cellular environment. Therefore, secondary validation with a cell-based assay is a critical next step.
Causality Behind Experimental Choice: A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the metabolic activity of a cell population.[27] When performed on a cancer cell line known to be dependent on the target kinase's signaling pathway (e.g., a line with hyperactivated Akt), it can provide a functional readout of the compound's on-target effect in a more physiologically relevant context.[28][29]
Protocol: Cell Viability Assay (e.g., using an Akt-dependent cancer cell line)
-
Cell Plating: Seed cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement: Add a reagent like MTT or CellTiter-Glo® and measure absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the in vitro comparison of a novel kinase inhibitor, this compound. By systematically evaluating its potency against its intended target, profiling its selectivity across the broader kinome, and validating these findings in a cellular context, researchers can build a comprehensive understanding of its therapeutic potential. The emphasis on robust assay design, including quality control measures like the Z'-factor, ensures the trustworthiness of the data generated. This structured approach, comparing the novel compound against well-defined benchmarks, is fundamental to making informed decisions in the complex process of drug discovery and development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. academic.oup.com [academic.oup.com]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
- 24. assay.dev [assay.dev]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. benchchem.com [benchchem.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] This guide provides an in-depth comparative analysis of molecular docking studies performed on various imidazo[1,2-a]pyridine derivatives, offering insights into their binding interactions with key biological targets. We will explore the causality behind experimental choices in computational docking and provide a detailed, reproducible workflow for researchers in the field.
The Significance of Imidazo[1,2-a]pyridines in Drug Discovery
Imidazo[1,2-a]pyridines are nitrogen-rich bicyclic compounds that have garnered significant attention from medicinal chemists due to their versatile biological profile.[1] Their structural framework allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Several compounds based on this scaffold have entered clinical trials or are marketed drugs, highlighting their therapeutic potential.[1][2] Molecular docking, a powerful computational tool, has been instrumental in elucidating the structure-activity relationships (SAR) of these derivatives, guiding the design of more potent and selective inhibitors.[3][4]
Understanding the Engine: Principles of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein.[3] The process involves two main stages:
-
Sampling: Generating a variety of possible conformations (poses) of the ligand within the binding site of the receptor.[4]
-
Scoring: Evaluating the fitness of each pose using a scoring function, which estimates the binding affinity. The lower the binding energy score, the more favorable the interaction.[4]
The choice of docking software and scoring function is critical and depends on the specific research question and available computational resources.
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the diverse range of biological targets it has been shown to interact with. Below is a comparative summary of docking studies for different derivatives against key protein targets implicated in various diseases.
| Derivative Class | Protein Target | Docking Software | Key Findings (Binding Energy, Interacting Residues) | Reference |
| Kinase Inhibitors | DYRK1A, CLK1 | Not Specified | Compound 4c showed the highest activity, with docking studies suggesting key interactions within the ATP-binding pocket. | [5][6] |
| Anticancer Agents | Oxidoreductase | Not Specified | Compound C exhibited the highest binding energy of -9.207 kcal/mol, interacting with His 222, Tyr 216, and Lys 270. | [7][8] |
| Anticancer Agents | Caspase-3, Caspase-9 | Not Specified | Compounds 6d and 6i showed strong binding interactions with the active sites of caspase-3 and caspase-9, corroborating their pro-apoptotic activity. | [9] |
| Anticancer Agents | MARK4 | Not Specified | Phenothiazine-containing derivatives demonstrated excellent MARK4 inhibitory potential with high binding constants for compounds 6a and 6h. | [10][11] |
| Antioxidant/Anticancer | Human LTA4H | Not Specified | Compound HB7 displayed the strongest binding affinity with a score of -11.237 Kcal/mol, interacting with key active site residues. | [12][13] |
Delving into the "How": A Detailed Molecular Docking Workflow
To ensure the reproducibility and validity of in silico experiments, a well-defined and validated docking protocol is paramount.[8][14] Here, we present a generalized, step-by-step workflow using the widely adopted AutoDock Vina software for its accuracy and open-source nature.[15]
Experimental Protocol: Molecular Docking with AutoDock Vina
1. Preparation of the Receptor (Protein):
-
Rationale: Raw protein structures from the Protein Data Bank (PDB) often contain water molecules, co-factors, and multiple chains that are not relevant to the docking study. It is also crucial to add hydrogen atoms, which are typically not resolved in X-ray crystal structures, as they play a vital role in hydrogen bonding interactions.
-
Steps:
-
Download the 3D structure of the target protein from the PDB database.
-
Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands or ions that are not part of the study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (Imidazo[1,2-a]pyridine Derivative):
-
Rationale: The ligand's 3D structure, protonation state, and rotatable bonds need to be correctly defined to allow for flexible docking, where the ligand can adopt different conformations within the binding site.
-
Steps:
-
Obtain the 2D or 3D structure of the imidazo[1,2-a]pyridine derivative. If starting from a 2D structure, use a program like ChemDraw or MarvinSketch to generate a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
3. Definition of the Binding Site (Grid Box Generation):
-
Rationale: The docking simulation needs to be confined to a specific region of the protein, the binding site, to reduce computational time and increase the accuracy of the results. This is achieved by defining a 3D grid box that encompasses the active site.
-
Steps:
-
Load the prepared receptor (PDBQT file) into AutoDock Tools.
-
Identify the binding site. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its location. Otherwise, literature information or binding site prediction tools can be used.
-
Define the dimensions and center of the grid box to encompass the entire binding pocket.
-
4. Running the Docking Simulation:
-
Rationale: This is the core computational step where the docking algorithm explores the conformational space of the ligand within the defined binding site and calculates the binding affinity for each pose.
-
Steps:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The program will generate an output file (in PDBQT format) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
5. Analysis of Docking Results:
-
Rationale: The final step involves visualizing and interpreting the docking results to understand the binding mode of the ligand and identify key interactions with the receptor.
-
Steps:
-
Use a molecular visualization tool like PyMOL or Discovery Studio to load the receptor and the docked ligand poses from the output file.[16]
-
Analyze the top-ranked pose (the one with the lowest binding energy) to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
-
Generate high-quality images and diagrams to present the findings.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medium.com [medium.com]
- 3. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 7. proteopedia.org [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 7-Fluoroimidazo[1,2-a]pyridine: A Comparative Benchmarking Analysis
Introduction: The Rising Prominence of 7-Fluoroimidazo[1,2-a]pyridine in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom at the 7-position to create this compound further enhances its desirability for drug development. This modification can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of innovative pharmaceuticals, including potent inhibitors of IRAK and FLT3 enzymes for cancer therapy.[3]
Given its significance, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the leading synthetic methodologies, offering a critical evaluation of their respective strengths and weaknesses to inform your selection of the most appropriate route for your research and development needs.
Methodology 1: Copper-Catalyzed [3+2] Oxidative Cyclization
This contemporary approach offers a highly efficient and direct one-step synthesis to the this compound core. The reaction proceeds via a copper-catalyzed [3+2] oxidative cyclization of 2-amino-4-fluoropyridine with acetylene.[3][4]
Chemical Principles and Rationale
The copper complex acts as a catalyst to facilitate the reaction between the aminopyridine and acetylene. A peroxide is employed as an oxidant to drive the cyclization. This method is lauded for its atom economy and the use of readily available and inexpensive starting materials.[3] The reaction is believed to proceed through a copper acetylide intermediate, which then undergoes nucleophilic attack by the aminopyridine, followed by oxidative cyclization.
Experimental Protocol
-
To a reaction vessel, add 2-amino-4-fluoropyridine, a copper complex (e.g., copper(I) iodide), and a peroxide (e.g., sodium persulfate, Oxone, or benzoyl peroxide) in a suitable solvent such as dimethylacetamide (DMA), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3]
-
The typical molar ratio of 2-amino-4-fluoropyridine to peroxide is 1:1.2.[3]
-
Pressurize the vessel with acetylene gas to 1-5 atm.[3]
-
Heat the reaction mixture to a temperature between 60 and 100°C.[3]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Advantages and Disadvantages
Advantages:
-
One-Step Synthesis: Offers a streamlined and time-efficient process.
-
Cost-Effective: Utilizes inexpensive and readily available starting materials.[3]
-
Environmentally Favorable: Considered a greener synthetic route.[3]
Disadvantages:
-
Use of Acetylene Gas: Requires specialized equipment to handle a flammable and potentially explosive gas under pressure.
-
Catalyst Screening: The optimal copper complex and peroxide may require empirical screening for different scales or substrates.
Methodology 2: Multi-Step Synthesis from 2-Amino-4-chloropyridine
This classical, multi-step approach provides a reliable, albeit more laborious, route to this compound.[5] The synthesis begins with the cyclization of 2-amino-4-chloropyridine, followed by a nucleophilic aromatic substitution to introduce the fluorine atom.
Chemical Principles and Rationale
The initial step involves the condensation of 2-amino-4-chloropyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core. The subsequent fluorination is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a fluoride anion. This is often followed by the removal of a protecting group.
Experimental Protocol
Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine
-
In a three-necked flask equipped with a magnetic stirrer, combine 2-amino-4-chloropyridine (1.0 mol), ethanol (1.28 L), sodium bicarbonate (4.0 mol), and a 50% aqueous solution of chloroacetaldehyde (235 g).[5]
-
Heat the mixture to 80°C and reflux for 2 hours.[5]
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.[5]
-
Add water and ethyl acetate, separate the organic layer, and concentrate to obtain the crude product. The reported yield for this step is 90%.[5]
Step 2: Quaternization and Fluorination
-
To a three-necked flask, add 7-chloroimidazo[1,2-a]pyridine (655 mmol), p-methoxybenzyl chloride (688 mmol), and N,N-dimethylformamide (500 mL).[5]
-
Heat the mixture to 90°C and stir for 2 hours under a nitrogen atmosphere.[5]
-
Cool the reaction to room temperature and add cesium fluoride (1.3 mol).[5]
-
Heat the mixture to 100°C and stir for 1 hour under a nitrogen atmosphere.[5]
-
Cool the reaction, add water and n-butanol, and separate the organic layer. Concentrate to obtain the fluorinated intermediate. The reported two-step yield is 91%.[5]
Step 3: Deprotection
-
To a three-necked flask, add the this compound quaternary ammonium salt (324 mmol) and methanesulfonic acid (300 mL).[5]
-
Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere.[5]
-
Cool the reaction, add water and ethyl acetate, and adjust the pH of the aqueous phase to 9-10 with 50% sodium hydroxide.[5]
-
Separate the organic layer, concentrate, and recrystallize from ethyl acetate/n-heptane to obtain this compound. The reported yield for this step is 80%.[5]
Advantages and Disadvantages
Advantages:
-
Avoids Gaseous Reagents: Does not require the handling of acetylene gas.
-
Well-Established Chemistry: The reactions involved are classical and well-understood transformations in organic synthesis.
Disadvantages:
-
Multi-Step Process: More time-consuming and labor-intensive compared to the one-step method.
-
Lower Overall Yield: The cumulative yield over three steps is lower than the one-step copper-catalyzed method.
-
Use of Harsh Reagents: Employs reagents such as methanesulfonic acid.
Methodology 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of imidazo[1,2-a]pyridines.[6][7] This methodology is highly valued for its efficiency and ability to generate molecular diversity. A hypothetical GBB reaction for the synthesis of a 7-fluoro-substituted analog would involve the reaction of 2-amino-4-fluoropyridine, an aldehyde, and an isocyanide.
Chemical Principles and Rationale
The GBB reaction is an acid-catalyzed process that proceeds through the formation of an imine from the aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final product. The use of microwave irradiation can significantly accelerate this reaction.[8][9]
Hypothetical Experimental Protocol (Adaptation for 7-Fluoro-imidazo[1,2-a]pyridine)
-
In a microwave-safe vessel, combine 2-amino-4-fluoropyridine (1.0 mmol), an aldehyde (e.g., formaldehyde or a protected equivalent, 1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) in a suitable solvent (e.g., ethanol or water).[6][8]
-
Add a catalytic amount of an acid catalyst (e.g., scandium triflate or perchloric acid).[10][11]
-
Seal the vessel and heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).[8][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard work-up and purification.
Advantages and Disadvantages
Advantages:
-
High Efficiency and Rapidity: One-pot reaction that can be significantly accelerated with microwave assistance.[8]
-
Molecular Diversity: Easily adaptable for the synthesis of a library of analogs by varying the aldehyde and isocyanide components.
-
Green Chemistry Potential: Often employs environmentally benign solvents and can be performed under catalyst-free conditions in some cases.[6]
Disadvantages:
-
Substrate Specificity: The success of the reaction can be dependent on the specific combination of reactants.
-
Isocyanide Handling: Isocyanides are known for their unpleasant odor and potential toxicity, requiring careful handling in a well-ventilated fume hood.
Methodology 4: Proposed Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[13][14] While not a direct synthesis of the imidazo[1,2-a]pyridine ring system, it represents a powerful tool for the construction of precursors. A plausible, albeit hypothetical, route could involve the coupling of a suitably functionalized imidazo[1,2-a]pyridine with a source of fluorine. A more practical approach would be to use Buchwald-Hartwig amination to synthesize a key intermediate that can then be cyclized to the desired product.
Chemical Principles and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[13] The choice of ligand is crucial for the success of the reaction.
Hypothetical Experimental Protocol (Conceptual Application)
A conceptual two-step approach could be:
Step 1: Synthesis of an N-Aryl Precursor via Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine an aryl halide (e.g., 2,4-difluoropyridine), a suitable amine (e.g., an aminoacetaldehyde equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).[15][16]
-
Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor its progress.
-
Upon completion, cool the reaction and perform a standard work-up and purification to isolate the N-aryl amine intermediate.
Step 2: Intramolecular Cyclization
-
Subject the purified intermediate to conditions that promote intramolecular cyclization to form the this compound ring. This could involve acid or base catalysis, depending on the nature of the intermediate.
Advantages and Disadvantages
Advantages:
-
Broad Substrate Scope: The Buchwald-Hartwig amination is known for its tolerance of a wide range of functional groups.[13]
-
High Yields: Often provides excellent yields for C-N bond formation.
Disadvantages:
-
Multi-Step and Hypothetical: This is not a direct, established route to the target molecule and would require significant methods development.
-
Cost of Catalysts and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Air and Moisture Sensitivity: The reaction often requires strict anhydrous and anaerobic conditions.
Comparative Summary of Synthetic Methods
| Feature | Copper-Catalyzed Cyclization | Multi-Step Synthesis | Groebke-Blackburn-Bienaymé | Buchwald-Hartwig Amination (Proposed) |
| Number of Steps | 1 | 3 | 1 | 2+ |
| Reported Yield | ~92%[3][4] | ~65% (overall) | Variable (often good to excellent) | Variable (requires optimization) |
| Reaction Time | Hours | Days | Minutes to Hours | Hours to Days |
| Key Reagents | 2-amino-4-fluoropyridine, acetylene, Cu catalyst, peroxide[3] | 2-amino-4-chloropyridine, chloroacetaldehyde, CsF, acid[5] | 2-amino-4-fluoropyridine, aldehyde, isocyanide[6] | Aryl halide, amine, Pd catalyst, ligand, base[13] |
| Safety Concerns | Handling of flammable acetylene gas[3] | Use of strong acids and bases[5] | Malodorous and toxic isocyanides | Air-sensitive and expensive reagents |
| Scalability | Potentially suitable for industrial production[3] | Established for larger scale synthesis[5] | Can be challenging to scale up | Well-established for industrial applications |
| "Green" Aspects | Considered environmentally friendly[3] | Use of stoichiometric reagents and solvents | Can use green solvents and microwave heating[6][8] | Use of precious metal catalyst |
Visualizing the Synthetic Workflows
Caption: Copper-Catalyzed [3+2] Oxidative Cyclization Workflow
Caption: Multi-Step Synthesis Workflow
Caption: Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow
Conclusion and Recommendations
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges.
-
For high-throughput synthesis and medicinal chemistry efforts where rapid access to a diverse range of analogs is desired, the Groebke-Blackburn-Bienaymé multicomponent reaction , particularly with microwave assistance, is an excellent choice. Its one-pot nature and the ability to readily vary two of the three components offer significant advantages in efficiency and library generation.
-
For large-scale production and process chemistry , the copper-catalyzed [3+2] oxidative cyclization stands out as a superior method. Its high yield, one-step process, and use of inexpensive starting materials make it an economically attractive option, provided the necessary infrastructure for handling acetylene gas is in place.
-
The Buchwald-Hartwig amination represents a powerful tool for C-N bond formation and should be considered for the synthesis of novel precursors to imidazo[1,2-a]pyridines, especially when other methods fail or when highly functionalized starting materials are required. However, for the direct synthesis of the title compound, it is a less direct approach that would necessitate considerable research and development.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale of the synthesis, the availability of starting materials and equipment, and the importance of factors such as yield, reaction time, and cost. This guide provides the necessary data and context to make an informed and strategic decision.
References
- 1. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The introduction of 7-Fluoro-imidazo[1,2-a]pyridine_Chemicalbook [chemicalbook.com]
- 4. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Imidazopyridines: A Guide for Drug Development Professionals
Abstract
The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, giving rise to crucial therapeutics like the hypnotic agent zolpidem. However, lead compounds derived from this class often face challenges related to rapid metabolism, limiting their therapeutic window and application. A primary strategy to circumvent this liability is the selective incorporation of fluorine atoms at metabolically vulnerable positions. This guide provides a head-to-head comparison between non-fluorinated imidazopyridines, using zolpidem as a representative model, and their strategically fluorinated analogues. We will dissect the impact of fluorination on physicochemical properties, pharmacodynamics, and, most critically, pharmacokinetic stability. This analysis is supported by experimental data, detailed protocols for key validation assays, and a mechanistic rationale to empower researchers in the rational design of next-generation imidazopyridine-based therapeutics.
Introduction: The Promise and Pitfalls of the Imidazopyridine Scaffold
Imidazopyridines are nitrogen-containing heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities.[1][2] Their rigid structure allows for precise interaction with a variety of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1]
The most prominent member of this class is Zolpidem, a potent and selective positive allosteric modulator of the α1 subunit-containing GABA-A receptor, widely prescribed for insomnia.[3][4] Despite its success, zolpidem is characterized by a short elimination half-life (2-3 hours) due to extensive and rapid hepatic metabolism, making it suitable for acute but not chronic therapeutic applications.[5][6] This metabolic vulnerability is a common challenge in the development of imidazopyridine-based drugs.
Medicinal chemistry has increasingly turned to fluorination as a powerful tool to address such pharmacokinetic deficiencies. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties by:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
-
Modulating Physicochemical Properties: Fluorine substitution can alter lipophilicity, pKa, and conformational preference, which can fine-tune a compound's solubility, permeability, and target engagement.[8][9]
This guide will use zolpidem as a case study to provide an in-depth, practical comparison of how strategic fluorination can transform a metabolically liable imidazopyridine into a more robust drug candidate.
The Basis for Comparison: Metabolic Vulnerability of Zolpidem
To appreciate the impact of fluorination, one must first understand the metabolic liabilities of the parent compound. Zolpidem is extensively metabolized by hepatic CYP enzymes, with less than 1% of the drug excreted unchanged.[5] The primary routes of metabolism are oxidative reactions at two key "hotspots" on the molecule:
-
Oxidation of the tolyl-methyl group: The methyl group on the phenyl ring at the C2 position is hydroxylated and subsequently oxidized to a carboxylic acid, forming the major, pharmacologically inactive metabolite, zolpidem phenyl-4-carboxylic acid.[1][6]
-
Oxidation of the imidazopyridine-methyl group: The methyl group at the C6 position of the imidazopyridine core is also a site for hydroxylation.[6]
These transformations are primarily mediated by CYP3A4 (~61%), with contributions from CYP2C9 (~22%) and CYP1A2 (~14%).[5][10] The rapid clearance resulting from these metabolic pathways is the principal reason for zolpidem's short duration of action.[11] This well-defined metabolic profile makes zolpidem an ideal model for demonstrating the "metabolic blocking" strategy of fluorination.
Caption: Metabolic hotspots of Zolpidem and strategic fluorination.
Head-to-Head Comparison: Physicochemical and Pharmacological Properties
Recent research has focused on the synthesis and evaluation of fluorinated zolpidem analogues to improve metabolic robustness.[12][13] By replacing the metabolically labile tolyl-methyl group with a trifluoromethyl (CF3) group, for instance, a direct comparison can be drawn.
Physicochemical Properties
Fluorination can induce significant, though sometimes non-intuitive, changes in a molecule's physical properties.
| Property | Zolpidem (Non-Fluorinated) | Representative Fluoro-Analogue (p-CF3) | Rationale for Change |
| pKa (Strongest Basic) | ~6.2[14][15] | ~5.5 (Estimated) | The highly electron-withdrawing nature of the CF3 group reduces the electron density of the entire aromatic system, thereby decreasing the basicity of the nitrogen atoms in the imidazopyridine core. |
| Lipophilicity (LogP) | ~3.85 (Calculated)[14] | ~4.5 (Estimated) | While single fluorine substitutions can have varied effects, a trifluoromethyl group is strongly lipophilic and generally increases the overall LogP of the molecule, which can impact permeability and protein binding.[9] |
Expertise & Experience: The decision to introduce a CF3 group is a classic medicinal chemistry strategy. While it reliably blocks oxidation, the accompanying increase in lipophilicity must be carefully managed. Excessively high LogP can lead to poor solubility, increased non-specific binding, and potential off-target toxicity. The slight reduction in pKa is generally well-tolerated and can sometimes be beneficial for absorption and distribution profiles.
Pharmacodynamic Profile (Receptor Affinity)
A critical consideration is whether the structural modification affects the compound's affinity for its biological target. For zolpidem analogues, the target is the benzodiazepine binding site on the GABA-A receptor.
| Compound | Receptor Target | Kᵢ (nM) - Representative Data |
| Zolpidem (Non-Fluorinated) | GABA-A (α1) | 15 - 25 |
| Fluoro-Zolpidem (p-CF3 Analogue) | GABA-A (α1) | 20 - 35 |
| Note: Data are representative values compiled from literature to illustrate a typical outcome where fluorination at a site distal from the core pharmacophore has a minimal impact on binding affinity.[16][17][18] |
Trustworthiness: The data suggests that fluorination of the phenyl ring, which is oriented away from the key binding interactions within the alpha/gamma subunit interface of the GABA-A receptor, does not significantly compromise binding affinity.[4] This is a crucial validation point: the modification successfully addresses the pharmacokinetic liability without sacrificing the desired pharmacodynamic activity.
Pharmacokinetic Profile (Metabolic Stability)
This is where the most significant difference between the two classes of compounds is observed. The primary goal of fluorination in this context is to enhance metabolic stability. Studies explicitly state that fluorinated analogues of zolpidem are characterized by "promising metabolic stability and a longer duration of biological activity".[12][13]
| Compound | t½ (min) in HLM | CLᵢₙₜ (µL/min/mg protein) | Interpretation |
| Zolpidem (Non-Fluorinated) | ~15 - 25 | High (>100) | Rapid metabolism consistent with a short in vivo half-life. The primary site of oxidation is unshielded. |
| Fluoro-Zolpidem (p-CF3 Analogue) | > 90 | Low (< 20) | Significantly enhanced metabolic stability. The C-F bonds of the CF3 group are resistant to CYP-mediated oxidation, protecting the "hotspot". |
| Note: Data are illustrative based on typical results from in vitro Human Liver Microsome (HLM) stability assays and the qualitative descriptions of improved stability for fluorinated zolpidem analogues found in the literature.[7][12][13] |
Authoritative Grounding: The dramatic increase in the metabolic half-life (t½) and the corresponding decrease in intrinsic clearance (CLᵢₙₜ) provide strong experimental validation for the fluorination strategy. By replacing the C-H bonds of the methyl group with robust C-F bonds, the molecule is effectively "fireproofed" against the primary metabolic attack by CYP enzymes.[7]
Experimental Protocols
The following protocols represent self-validating systems for assessing the key parameters discussed above.
Protocol: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the GABA-A receptor benzodiazepine site.
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand (IC₅₀) and to calculate the inhibition constant (Kᵢ).
Materials:
-
Biological Sample: Rat brain membranes or cell lines expressing recombinant GABA-A receptors (e.g., α1β2γ2).[15]
-
Radioligand: [³H]Flunitrazepam or [³H]Muscimol.[15]
-
Non-specific Binding Control: Diazepam (10 µM) or GABA (10 mM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compounds: Non-fluorinated and fluorinated imidazopyridines, dissolved in DMSO.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min. Centrifuge the supernatant at 20,000 x g for 20 min. Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.3 mg/mL.[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + Radioligand + Vehicle (DMSO).
-
Non-specific Binding: Assay buffer + Radioligand + Non-specific control (e.g., Diazepam).
-
Test Compound: Assay buffer + Radioligand + Test compound (at various concentrations).
-
-
Incubation: Add a fixed concentration of radioligand (e.g., 1 nM [³H]Flunitrazepam) to all wells. Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes on ice (4°C).[14]
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Test Compounds: 10 mM stock in DMSO.
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).
Caption: Workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation: Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.[3]
-
Pre-incubation: In a 96-well plate, add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.[19]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a separate plate containing the ice-cold quenching solution with the internal standard.[3]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[19]
-
Conclusion and Future Outlook
The head-to-head comparison between zolpidem and its fluorinated analogues provides a clear and compelling case for the utility of strategic fluorination in drug design. By identifying and shielding metabolic hotspots, medicinal chemists can dramatically improve the pharmacokinetic profile of the imidazopyridine scaffold. In this case study, fluorination successfully enhanced metabolic stability, thereby extending the potential duration of action, without compromising the compound's affinity for its pharmacological target.
This approach is not merely theoretical; it provides a validated, field-proven strategy for researchers, scientists, and drug development professionals. By employing the robust experimental protocols detailed here, teams can rationally design and validate new chemical entities, transforming promising but flawed lead compounds into viable clinical candidates. The continued evolution of synthetic fluorination techniques will further expand the toolbox, enabling even more precise modulation of molecular properties to meet the complex challenges of modern drug discovery.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Zolpidem (HMDB0005023) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. scialert.net [scialert.net]
- 7. Differential effects of short- and long-term zolpidem treatment on recombinant α1β2γ2s subtype of GABAA receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Zolpidem tartrate | 99294-93-6 [chemicalbook.com]
- 15. Zolpidem [drugfuture.com]
- 16. GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 7-Fluoroimidazo[1,2-a]pyridine
For the adept researcher, scientist, and drug development professional, the introduction of a novel compound into a workflow is a moment of both opportunity and critical evaluation. 7-Fluoroimidazo[1,2-a]pyridine, a fluorinated heterocyclic compound, presents unique considerations for safe handling. This guide is structured to provide immediate, actionable intelligence for the laboratory, ensuring that your work proceeds with the highest standards of safety and operational integrity. Our goal is to empower your research by providing clarity and in-depth guidance that extends beyond the product itself, building a foundation of trust through scientific rigor.
Hazard Analysis: Understanding the Risk Profile
The primary hazards associated with this compound are extrapolated from data on imidazo[1,2-a]pyridine and its derivatives. The parent compound, imidazo[1,2-a]pyridine, is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the fluorine atom can modify the reactivity and toxicological profile of the molecule. Halogenated aromatic compounds, as a class, are known to require stringent safety protocols.[2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess similar or potentially enhanced hazardous properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound.[2] The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage. Standard safety glasses do not provide a sufficient seal against chemical splashes and are therefore inadequate.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[2][3] | Prevents skin contact, which can lead to irritation or burns. It is crucial to select gloves with appropriate breakthrough times for the solvents being used.[2][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[2][4] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2] |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4] The recommended storage temperature is 2-8°C under an inert atmosphere.[5]
-
Preparation of Work Area: Before handling, ensure that a chemical fume hood is certified and functioning correctly. The work area within the hood should be clean and free of clutter. All necessary equipment, including reaction vessels, measuring devices, and quench solutions, should be placed inside the fume hood.[2]
-
Donning PPE: Equip yourself with the full personal protective equipment as outlined in the table above.
-
Aliquoting and Handling: All manipulations of this compound, including weighing and transfer, must be conducted within the chemical fume hood to minimize inhalation exposure.[2] Use appropriate tools, such as spatulas and glass pipettes, to avoid direct contact.
-
Performing the Reaction: Conduct all experimental procedures within the confines of the chemical fume hood.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: A logical flow for the safe disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a designated, sealed container for hazardous waste. Liquid waste, such as unused solutions or reaction mixtures, should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols (e.g., irritant).
-
Disposal: Dispose of all waste through a licensed and approved chemical waste disposal company.[6] Do not dispose of this material down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Inhalation: If inhaled, immediately move the affected person to fresh air.[6][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][8]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]
-
Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Sweep up and place in a suitable, closed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific objectives while maintaining a secure laboratory environment.
References
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. fishersci.com [fishersci.com]
- 5. 7-Fluoro-3-iodoimidazo[1,2-a]pyridine - Lead Sciences [lead-sciences.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
